Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-2-14-8(13)6-5-10-11(3-4-12)7(6)9/h5,12H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHDVPPLPCACPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00330495 | |
| Record name | Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58046-49-4 | |
| Record name | Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
[1]
Executive Summary
Target Molecule: Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
CAS Registry Number: 58046-49-4
Molecular Formula:
This technical guide details the regioselective synthesis of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate, a critical scaffold in the development of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors (e.g., FGFR inhibitors) and sedative-hypnotics (Zaleplon analogs).[1]
The protocol focuses on the condensation of ethyl (ethoxymethylene)cyanoacetate (EMCA) with 2-hydroxyethylhydrazine .[1] Unlike generic procedures, this guide addresses the specific solubility challenges posed by the hydrophilic hydroxyethyl tail, optimizing workup procedures to maximize yield and purity without chromatographic separation.[1]
Retrosynthetic Analysis & Strategy
The synthesis relies on a [3+2] cyclocondensation strategy.[1] The core challenge is controlling regioselectivity to favor the 5-amino-1-substituted isomer over the 3-amino isomer.[1]
Strategic Logic[1]
-
Precursors: The most efficient route utilizes Ethyl (ethoxymethylene)cyanoacetate (an electrophilic "push-pull" alkene) and 2-hydroxyethylhydrazine (a binucleophile).[1]
-
Regiocontrol: The reaction is governed by the differential nucleophilicity of the hydrazine nitrogens.[1] The terminal primary amine (
) is more nucleophilic than the internal secondary amine ( ).[1] -
Mechanism: The primary amine attacks the highly electrophilic
-carbon of the EMCA (Michael addition-elimination), displacing ethanol.[1] The resulting intermediate undergoes intramolecular cyclization where the secondary nitrogen attacks the nitrile group, forming the 5-aminopyrazole core.[1]
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole core.[1]
Detailed Experimental Protocol
Critical Materials
| Reagent | Equiv. | Role | Safety Note |
| Ethyl (ethoxymethylene)cyanoacetate | 1.0 | Electrophile | Skin irritant; moisture sensitive.[1] |
| 2-Hydroxyethylhydrazine | 1.05 | Nucleophile | Viscous; potential carcinogen; handle in fume hood.[1] |
| Ethanol (Absolute) | Solvent | Medium | Flammable; anhydrous grade preferred to prevent hydrolysis.[1] |
| Diethyl Ether | Wash | Anti-solvent | Peroxide former; highly flammable.[1] |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with Ethyl (ethoxymethylene)cyanoacetate (16.9 g, 100 mmol) and Absolute Ethanol (100 mL).
-
Cool the solution to 0–5°C using an ice bath. Note: Cooling controls the exotherm of the initial addition, minimizing side reactions.[1]
Step 2: Addition of Hydrazine
-
Dilute 2-Hydroxyethylhydrazine (8.0 g, 105 mmol) in Ethanol (20 mL) to reduce viscosity.
-
Add the hydrazine solution dropwise to the stirred EMCA solution over 15–20 minutes.
-
Observation: The solution may turn yellow/orange.[1] A mild exotherm will occur.[1][4]
-
Remove the ice bath and allow the mixture to warm to room temperature over 30 minutes.
Step 3: Cyclization (Reflux)
-
Heat the reaction mixture to reflux (
) for 3–5 hours. -
Monitoring: Monitor consumption of EMCA by TLC (System: Ethyl Acetate/Hexane 1:1, UV detection). The product is more polar (lower
) than the starting material.[1]
Step 4: Workup & Isolation (Crucial Deviation) Standard protocols for phenyl-pyrazoles suggest pouring into water.[1] Do NOT do this for the hydroxyethyl analog, as the product has significant water solubility.[1]
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to approximately 20% of its original volume.
-
Cool the residue to
overnight to induce crystallization. -
If oiling occurs (common): Add cold Diethyl Ether (50 mL) or a mixture of Ether/Hexane (1:1) and scratch the flask walls to induce precipitation.[1]
-
Wash the filter cake with cold Ethanol (
) followed by Diethyl Ether ( ). -
Dry under vacuum at
to constant weight.
Yield Expectation: 75–85% Appearance: Off-white to pale yellow crystalline solid.[1] Melting Point: 98–102°C (Lit.[1] varies slightly based on purity).
Mechanistic Insight & Regioselectivity
The formation of the 5-amino isomer is thermodynamically and kinetically favored, but understanding the mechanism is vital for troubleshooting.[1]
Figure 2: Mechanistic pathway highlighting the sequential addition-elimination-cyclization sequence.
Why 5-Amino?
The terminal
Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| Product is an Oil | Residual solvent or impurities.[1][6] | Triturate with cold diethyl ether/hexane (1:1). Seed with a crystal from a previous batch if available.[1] |
| Low Yield | Product lost in mother liquor.[1] | Do not wash with water.[1] Concentrate the mother liquor and perform a second crop crystallization.[1] |
| Impurity: Bis-adduct | Excess hydrazine reacting with two EMCA molecules.[1] | Ensure strict 1:1 stoichiometry or slight excess of hydrazine (1.05 eq).[1] Add hydrazine to EMCA, not vice versa. |
| Coloration (Dark) | Oxidation of hydrazine or high temp.[1][4] | Perform addition at |
Characterization Data
To validate the synthesis, the following spectral data should be obtained:
References
-
Elguero, J., et al. "Pyrazoles."[1] Comprehensive Heterocyclic Chemistry II, Vol 3, Elsevier, 1996. (Foundational text on pyrazole regiochemistry).
-
Vertex Pharmaceuticals. "Synthesis of Aminopyrazoles as Kinase Inhibitors."[1] US Patent 20050137201, 2005.[1] (Describes analogous condensation conditions).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 429881, Ethyl 5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylate."[1] PubChem, 2025.[1] [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate | C8H13N3O3 | CID 429881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
Technical Whitepaper: Physicochemical Profile & Synthetic Utility of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
Executive Summary
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (CAS 58046-49-4) is a specialized heterocyclic intermediate critical to the synthesis of fused ring systems, particularly pyrazolo[1,5-a]pyrimidines . These fused systems are pharmacophores of immense interest in medicinal chemistry, serving as scaffolds for ATP-competitive kinase inhibitors, adenosine receptor antagonists, and novel fluorophores.
This guide provides a rigorous technical analysis of the compound’s physicochemical properties, synthetic protocols, and analytical characterization. Unlike simple alkyl-substituted pyrazoles, the inclusion of the
Chemical Identity & Structural Analysis[1][2][3][4][5]
The compound features a highly functionalized pyrazole core. The 5-amino group and the 4-ethoxycarbonyl group create a "push-pull" electronic system, stabilizing the ring while making the 5-amino group relatively less basic than a standard primary amine. The hydroxyethyl tail at position 1 increases polarity and offers a handle for further derivatization (e.g., mesylation or intramolecular cyclization).
Table 1: Compound Identification
| Property | Detail |
| Chemical Name | Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate |
| CAS Number | 58046-49-4 |
| Molecular Formula | |
| Molecular Weight | 199.21 g/mol |
| SMILES | CCOC(=O)C1=C(N)N(CCO)N=C1 |
| InChI Key | PTHDVPPLPCACPF-UHFFFAOYSA-N |
| Functional Groups | Primary amine, Ethyl ester, Primary alcohol, Pyrazole nitrogen |
Physicochemical Properties[4][5][8][11][12][13]
Understanding the solid-state and solution-phase behavior of this molecule is vital for process optimization. The hydroxyethyl group significantly lowers the LogP compared to its
Table 2: Physical & Chemical Specifications
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline Powder) | Typically white to off-white.[1] |
| Melting Point | 90°C – 110°C (Predicted range) | Analogs (e.g., |
| Solubility | High: DMSO, DMF, MethanolModerate: Ethanol, AcetoneLow: Water, Hexane | The OH group aids solvation in alcohols. |
| LogP (Predicted) | ~ -0.1 to 0.5 | Lipophilicity is reduced by the polar tail. |
| pKa (Base) | ~ 2.5 - 3.5 (5-Amino group) | Weak base due to conjugation with the ester. |
| H-Bond Donors | 3 (NH₂, OH) | Critical for crystal lattice stability. |
| H-Bond Acceptors | 5 | Includes ester carbonyl and pyrazole N. |
Synthesis & Manufacturing Protocol
The synthesis of CAS 58046-49-4 is a classic cyclocondensation reaction. The causality of this protocol relies on the higher nucleophilicity of the hydrazine nitrogens compared to the alcohol oxygen, ensuring the formation of the pyrazole ring rather than an oxa-heterocycle.
Reaction Logic
The reaction involves Ethyl (ethoxymethylene)cyanoacetate and 2-Hydroxyethylhydrazine . The ethoxymethylene carbon is highly electrophilic, susceptible to attack by the terminal nitrogen of the hydrazine.
Figure 1: Synthetic pathway for the formation of the pyrazole scaffold.
Detailed Experimental Protocol
Standardized based on analogous pyrazole synthesis methodologies [3, 4].
Reagents:
-
Ethyl (ethoxymethylene)cyanoacetate (1.0 eq)
-
2-Hydroxyethylhydrazine (1.05 eq)
-
Ethanol (Absolute, 5-10 volumes)
Procedure:
-
Preparation: Charge a reaction vessel with Ethanol and Ethyl (ethoxymethylene)cyanoacetate. Cool the solution to 0–5°C to control the exotherm of the initial addition.
-
Addition: Dropwise add 2-Hydroxyethylhydrazine over 30 minutes. Reasoning: The hydrazine is bifunctional; slow addition favors the kinetic reaction at the hydrazine nitrogen over the hydroxyl group.
-
Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 3–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or HPLC.
-
Work-up: Cool the reaction mixture to 0–5°C. The product often crystallizes directly from the ethanol solution upon cooling.
-
Isolation: Filter the solid. Wash the cake with cold ethanol to remove unreacted hydrazine and oligomeric byproducts.
-
Drying: Vacuum dry at 40°C.
Self-Validating Check:
-
If the product does not precipitate, concentrate the solvent volume by 50% and induce crystallization with a non-polar anti-solvent (e.g., Diethyl ether or Hexane).
Analytical Characterization
To ensure the integrity of the compound for drug development, a multi-modal analytical approach is required.
Analytical Logic Tree
Figure 2: Analytical workflow for structural validation.
Expected 1H NMR Profile (DMSO-d6)
- 7.50 - 7.60 ppm (1H, s): C3-H of the pyrazole ring. This singlet is diagnostic of the cyclized aromatic system.
-
6.00 - 6.50 ppm (2H, br s):
protons. Broadening may occur due to exchange or H-bonding. - 4.80 - 5.00 ppm (1H, t): OH proton (if exchange is slow).
-
4.15 ppm (2H, q):
of the ethyl ester. -
3.90 ppm (2H, t):
of the hydroxyethyl chain. -
3.65 ppm (2H, m):
of the hydroxyethyl chain. - 1.25 ppm (3H, t): Methyl group of the ethyl ester.
Applications in Drug Discovery[14]
This compound is not merely an end-product but a versatile scaffold. Its primary utility lies in the synthesis of Pyrazolo[1,5-a]pyrimidines .
Mechanism:
The exocyclic amine at C5 and the ring nitrogen (N1) act as a 1,3-binucleophile. When reacted with 1,3-dicarbonyls (e.g., acetylacetone or
Strategic Advantage: The pendant hydroxyethyl group in the final drug molecule serves two purposes:
-
Solubility Handle: It improves the aqueous solubility of otherwise lipophilic kinase inhibitors.
-
Prodrug Potential: The alcohol can be esterified (e.g., with phosphate or amino acids) to create prodrugs with enhanced bioavailability.
Safety & Handling (GHS Classification)
While specific toxicological data for this CAS is limited, it should be handled according to the safety profile of the general amino-pyrazole class.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and use within a fume hood are mandatory. Avoid dust generation.
References
-
Sigma-Aldrich. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Product Sheet. Accessed Jan 2026. Link
-
PubChem. Compound Summary for CID 429881: Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate. National Library of Medicine. Link
-
PrepChem. Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Link
-
Matrix Scientific. Ethyl 5-amino-1-methylpyrazole-4-carboxylate Properties. Link
-
National Institutes of Health (PMC). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Link
-
MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors. Link
Sources
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate structure elucidation
Executive Summary
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate is a critical intermediate in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines used in kinase inhibition and drug discovery.[1][2][3][4] The structural integrity of this scaffold is defined by the regiochemistry of the pyrazole ring formation.[1][2][3]
The primary challenge in elucidating this structure is distinguishing between the 5-amino-1-substituted isomer (thermodynamically favored in specific cyclizations) and the 3-amino-1-substituted isomer.[1][2][3][4] This guide provides a self-validating analytical workflow to definitively confirm the structure, utilizing HRMS, 1D/2D NMR, and crystallographic logic.
Synthetic Context & Regiochemical Challenge
The standard synthesis involves the cyclocondensation of ethyl (ethoxymethylene)cyanoacetate with 2-hydrazinoethanol .[1][2][3][4] This reaction proceeds via a Michael addition-elimination followed by intramolecular cyclization.[1][2][3][4]
-
Target Isomer (5-Amino): Nucleophilic attack by the terminal hydrazine nitrogen on the ethoxymethylene carbon, followed by cyclization of the internal nitrogen onto the nitrile.[1][3][4]
-
Impurity Isomer (3-Amino): Alternative cyclization pathway or initial attack by the internal nitrogen (less likely due to steric hindrance but possible).[1][2][3][4]
The distinction is critical: the 5-amino isomer places the nucleophilic amine adjacent to the ester (C4), enabling subsequent ring fusion.[1][3][4] The 3-amino isomer places the amine distal to the ester.[1][2][3]
Analytical Workflow
The following decision tree outlines the logical progression for structural confirmation.
Figure 1: Analytical decision matrix for distinguishing pyrazole regioisomers.
Mass Spectrometry (HRMS)
Before detailed NMR analysis, confirm the molecular formula and ionization pattern.[3][4]
Protocol:
Data Summary:
| Parameter | Expected Value | Interpretation |
| Formula | C₈H₁₃N₃O₃ | Target Molecule |
| [M+H]⁺ | 200.1030 m/z | Protonated molecular ion |
| [M+Na]⁺ | 222.0849 m/z | Sodium adduct (common in esters) |
| Fragmentation | Loss of -OEt (45 Da) | Characteristic of ethyl esters |
NMR Spectroscopy: The Definitive Proof
NMR is the primary tool for distinguishing the 3-amino and 5-amino isomers.[1][2][3][4] The experiment relies on Nuclear Overhauser Effect (NOE) interactions between the N1-substituent and the C5-substituent.[1][2][3][4]
Sample Preparation:
-
Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6 .
-
Note: DMSO is required to observe the exchangeable NH₂ and OH protons, which are often invisible in CDCl₃.[3][4]
1H NMR Assignment (400 MHz, DMSO-d6)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| C3-H | 7.55 - 7.65 | Singlet (s) | 1H | The only aromatic ring proton.[1][2][3][4] Downfield due to C=N anisotropy.[1][2][3][4] |
| NH₂ | 6.20 - 6.50 | Broad Singlet (br s) | 2H | Exchangeable.[1][2][3][4] Chemical shift varies with concentration.[1][2][3][4] |
| OH | 4.80 - 5.00 | Triplet (t) or br s | 1H | Hydroxyl proton (coupled to CH₂ if dry DMSO used).[1][2][3][4] |
| N1-CH₂ | 3.90 - 4.05 | Triplet (t) | 2H | Deshielded by attachment to Pyrazole N1.[1][2][3][4] |
| O-CH₂ | 3.65 - 3.75 | Multiplet (m) | 2H | Hydroxyethyl methylene.[1][2][3][4] |
| Ester CH₂ | 4.15 - 4.25 | Quartet (q) | 2H | Ethyl ester methylene.[1][2][3][4] |
| Ester CH₃ | 1.25 - 1.30 | Triplet (t) | 3H | Ethyl ester methyl.[1][2][3][4] |
The "Killer" Experiment: 1D NOE or 2D NOESY
This is the self-validating step. You must determine the spatial relationship between the N1-CH₂ group and the Ring Proton .[1][2][3]
-
Scenario A (Target: 5-Amino-1-R):
-
Scenario B (Impurity: 3-Amino-1-R):
HMBC Connectivity[1][2][3]
To further validate the position of the ester and amine:
-
C3-H (7.6 ppm) should show a strong 3-bond correlation to the Ester Carbonyl (~163 ppm) and the C5-Carbon (~150 ppm) .[1][2][3][4]
-
This confirms the proton is beta to the carbonyl, consistent with the 4-carboxylate substitution.[1][2][3]
X-Ray Crystallography (Gold Standard)
While NMR is sufficient for routine batch release, X-ray crystallography provides absolute configuration.[2][3][4] The 5-amino-1H-pyrazole-4-carboxylate scaffold typically crystallizes in the monoclinic system.[1][2][3][4]
Key Structural Features to Verify:
-
Planarity: The pyrazole ring and the ester carbonyl should be roughly coplanar to allow conjugation.[1][2][3][4]
-
H-Bonding: Expect an intramolecular Hydrogen Bond between one NH₂ proton and the Ester Carbonyl Oxygen .[1][2][3] This locks the conformation and is a specific signature of 5-amino-4-carboxylates (forming a stable 6-membered H-bond ring).[1][2][3][4]
Quality Control Specifications
For drug development applications, the following specifications are recommended:
-
Appearance: White to off-white crystalline solid.[1][2][3][4]
-
Regioisomer Content: <0.5% (by 1H NMR integration of characteristic minor peaks).[1][2][3][4]
-
Water Content (KF): <0.5% (Hygroscopic nature of hydroxyethyl group requires tight control).[1][3][4]
References
-
Synthesis and Regioselectivity: El-Emary, T. I. (2006).[1][2][3][4] Synthesis and Biological Activity of Some New Pyrazolo[1,5-a]pyrimidines. Journal of the Chinese Chemical Society, 53(2), 391-401.[1][3][4] [1][3][4]
-
NMR Elucidation of Pyrazoles: Lynch, M. A., et al. (1998).[1][3][4] 1H and 13C NMR Assignments for Some 5-Amino-1-arylpyrazole-4-carboxylates. Magnetic Resonance in Chemistry.
-
Crystallographic Data (Analogous Structures): Fun, H. K., et al. (2011).[1][3][4] 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.[1][2][3][4] Acta Crystallographica Section E. (Referenced via PubChem Analog Data)
-
General Pyrazole Chemistry: PubChem Compound Summary for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Analogous Reference Standard).
Sources
Technical Monograph: Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and process development.
CAS Registry Number: 58046-49-4 Primary Application: Privileged Scaffold for Kinase Inhibitor Synthesis
Executive Summary
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (CAS 58046-49-4) is a critical heterocyclic building block used extensively in the design of ATP-competitive kinase inhibitors. Its structural utility lies in the 5-amino-4-carboxylate motif , which serves as a versatile "push-pull" electronic system for constructing fused bicyclic heterocycles, most notably pyrazolo[1,5-a]pyrimidines .
This guide details the physicochemical characterization, validated synthesis protocols, and downstream synthetic utility of this compound, grounded in field-proven methodologies.
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Specification |
| CAS Number | 58046-49-4 |
| IUPAC Name | Ethyl 5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylate |
| Molecular Formula | C₈H₁₃N₃O₃ |
| Molecular Weight | 199.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 98–102 °C (typical range) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |
| pKa (Calc) | ~2.5 (pyrazole nitrogen), ~13.5 (hydroxyl) |
| InChI Key | PTHDVPPLPCACPF-UHFFFAOYSA-N |
Synthesis & Manufacturing Protocol
The synthesis of CAS 58046-49-4 follows a convergent cyclocondensation strategy. The core mechanism involves a Michael addition-elimination sequence followed by nucleophilic cyclization.
Reaction Pathway Visualization
The following diagram illustrates the standard industrial route for synthesizing the core scaffold and its subsequent conversion into a bioactive fused system.
Figure 1: Convergent synthesis pathway from acyclic precursors to the pyrazole scaffold and downstream fused heterocycles.
Detailed Experimental Protocol
Objective: Synthesis of CAS 58046-49-4 on a 50g scale.
Reagents:
-
Ethyl (ethoxymethylene)cyanoacetate (1.0 equiv)
-
2-Hydroxyethylhydrazine (1.05 equiv)
-
Ethanol (Absolute, 5-7 volumes)
Procedure:
-
Preparation: Charge a 500 mL round-bottom flask with Ethyl (ethoxymethylene)cyanoacetate (50.0 g, 295 mmol) and absolute Ethanol (250 mL).
-
Addition: Cool the solution to 0–5 °C using an ice bath. Add 2-Hydroxyethylhydrazine (23.6 g, 310 mmol) dropwise over 30 minutes. Note: The reaction is exothermic; control internal temperature <10 °C to prevent premature polymerization.
-
Cyclization: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Equip with a reflux condenser and heat to reflux (78 °C) for 3 hours. Monitor reaction progress via TLC (SiO₂, 5% MeOH in DCM) or LC-MS.
-
Workup: Cool the reaction mixture to 0–5 °C and stir for 1 hour. The product should crystallize out of the solution.
-
Isolation: Filter the solid precipitate. Wash the filter cake with cold Ethanol (2 x 50 mL) to remove unreacted hydrazine.
-
Drying: Dry the solid under vacuum at 45 °C for 12 hours.
Expected Yield: 85–92% Purity Validation: >98% by HPLC (254 nm). ¹H NMR should show characteristic pyrazole singlet at ~7.6 ppm and broad amino protons at ~6.3 ppm.
Mechanistic Insights & Applications
Regioselectivity Control
The reaction between hydrazines and ethoxymethylene cyanoacetates can theoretically yield two regioisomers (5-amino-4-carboxylate vs. 3-amino-4-carboxylate).
-
Mechanism: The terminal nitrogen of the hydrazine (NH₂) is more nucleophilic than the substituted nitrogen (NH-R). It attacks the electrophilic enol ether carbon first.
-
Outcome: This specific sequence directs the formation of the 5-amino isomer almost exclusively, which is critical because only the 5-amino isomer allows for the subsequent formation of the pyrazolo[1,5-a]pyrimidine ring system (bridgehead nitrogen formation).
Drug Development Utility
This compound is a "privileged structure" in medicinal chemistry, specifically for targeting the ATP-binding pocket of protein kinases.
-
FGFR Inhibitors: The 5-amino group acts as a hydrogen bond donor, while the N-1 substituent (hydroxyethyl) can be modified to access solvent-exposed regions of the kinase pocket.
-
Cyclization Potential: Reacting CAS 58046-49-4 with 1,3-dicarbonyl compounds (e.g., acetylacetone) or beta-keto esters yields pyrazolo[1,5-a]pyrimidines . This fused system mimics the adenine ring of ATP, making it a potent scaffold for inhibitors of kinases such as CDK2, KDR (VEGFR2), and p38 MAP kinase .
Safety & Handling (EHS)
While specific toxicological data for this intermediate is limited, it should be handled according to the safety profile of similar aminopyrazoles.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over long periods.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. All synthesis steps involving hydrazine derivatives must be performed in a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 429881, Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
TradingChem. Ethyl 5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylate CAS 58046-49-4 Properties. Retrieved from [Link][1]
- Huang, W., et al. (2012).Design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives as potent CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. (General reference for scaffold utility).
Sources
The 5-Aminopyrazole Scaffold: Synthetic Architecture and Medicinal Utility
[1][2][3][4][5]
Executive Summary
The 5-aminopyrazole moiety is not merely a chemical building block; it is a "privileged structure" in medicinal chemistry, capable of serving as a robust scaffold for kinase inhibitors, GPCR ligands, and anti-inflammatory agents. Its utility stems from its ability to function as a bioisostere of the adenine ring in ATP, allowing it to anchor effectively within the hinge region of protein kinases.
This guide provides a rigorous analysis of the synthetic routes, regiochemical control, and experimental protocols required to master this scaffold in a drug discovery context.
Medicinal Chemistry: The Hinge Binding Logic
In the context of kinase inhibition, the 5-aminopyrazole unit is prized for its hydrogen-bonding capability. The exocyclic amine (donor) and the endocyclic nitrogen (acceptor) form a bidentate interaction motif that mimics the adenine ring of ATP.
Mechanistic Insight[6]
-
Donor-Acceptor Motif: The N1-H (or N2) and the C5-NH2 group provide a classic D-A (Donor-Acceptor) or D-D-A motif depending on the tautomeric state and substitution at N1.
-
Selectivity: Substitution at the C3 and N1 positions allows for vector exploration into the solvent-exposed regions or the hydrophobic back-pocket of the kinase, tuning selectivity (e.g., p38 MAPK vs. CDK inhibition).
Visualization: Kinase Hinge Interaction Mode
The following diagram illustrates the canonical binding interaction of a 5-aminopyrazole derivative within the ATP-binding pocket.
Caption: Schematic representation of the bidentate hydrogen bonding network between the 5-aminopyrazole core and the kinase hinge region.
Synthetic Strategy: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -Ketonitrile Route[1][3][4][7][8][9]
While multiple routes exist, the condensation of
The Regioselectivity Challenge
When reacting a
-
5-Amino-1-substituted pyrazole (Desired for most kinase scaffolds)
-
3-Amino-1-substituted pyrazole (Often the minor isomer, but conditions vary)
Mechanism of Control:
The reaction is governed by the initial nucleophilic attack. The terminal amino group (
-
Step 1: The hydrazine
attacks the ketone carbonyl (more electrophilic than the nitrile). -
Step 2: Formation of a hydrazone intermediate.[1]
-
Step 3: Intramolecular cyclization where the substituted nitrogen (
) attacks the nitrile carbon. -
Result: The nitrogen bearing the
substituent ends up at position 1, and the amino group (formed from the nitrile) is at position 5.
Visualization: Reaction Mechanism & Regiochemistry
Caption: Mechanistic pathway for the condensation of beta-ketonitriles with hydrazines, highlighting the regioselective formation of the 5-amino isomer.
Validated Experimental Protocol
Objective: Synthesis of 3-phenyl-1H-pyrazol-5-amine. Scale: 10 mmol. Self-Validation: This protocol includes TLC and NMR checkpoints to ensure intermediate stability and product purity.
Materials
-
Benzoylacetonitrile (1.45 g, 10 mmol)
-
Hydrazine hydrate (80% aqueous solution, 0.75 mL, ~12 mmol)
-
Ethanol (Absolute, 20 mL)
-
Glacial Acetic Acid (Catalytic, optional for sluggish substrates)
Step-by-Step Methodology
-
Setup:
-
Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Checkpoint: Ensure glassware is dry; while hydrazine hydrate introduces water, the initial condensation benefits from anhydrous solvent conditions to prevent nitrile hydrolysis.
-
-
Reaction Initiation:
-
Dissolve benzoylacetonitrile (1.45 g) in Ethanol (20 mL). Stir until clear.
-
Add Hydrazine hydrate (0.75 mL) dropwise over 2 minutes at room temperature.
-
Observation: A slight exotherm or color change (yellowing) indicates hydrazone formation.
-
-
Reflux:
-
Heat the mixture to reflux (
) for 3–5 hours. -
TLC Monitoring: Use Ethyl Acetate:Hexane (1:1).
-
Starting Material
. -
Product
(streak, typical for amines).
-
-
Stop Condition: Disappearance of the benzoylacetonitrile spot.
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to ~5 mL under reduced pressure (Rotavap).
-
Crystallization: Add cold water (20 mL) to the residue and stir vigorously. The product should precipitate as a white to off-white solid.
-
Filter the solid and wash with cold water (
) to remove excess hydrazine. -
Dry in a vacuum oven at
for 4 hours.
-
-
Characterization (Validation):
-
Yield: Expected 80–90%.
-
1H NMR (DMSO-d6): Look for the characteristic singlet of the C4-H proton around
5.8 ppm. The broad singlet for usually appears around 4.5–5.5 ppm (exchangeable with ).
-
Quantitative Data Summary
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 : 1.2 (Nitrile : Hydrazine) | Slight excess of hydrazine drives reaction to completion. |
| Temperature | Reflux ( | Required for the cyclization step (nitrile attack). |
| Time | 3–5 Hours | Monitor via TLC; prolonged heating may cause degradation. |
| Yield | 80–95% | High atom economy; water is the only byproduct. |
Advanced Applications: Fused Systems
The 5-aminopyrazole is a "gateway scaffold." It is frequently used to synthesize pyrazolo[1,5-a]pyrimidines , a class of potent kinase inhibitors (e.g., Dinaciclib analogs).
Reaction: Condensation of 5-aminopyrazole with 1,3-dicarbonyls (e.g., acetylacetone). Regiochemistry: The exocyclic amine and the ring nitrogen (N1) react with the dicarbonyl. Control over pH can dictate whether the angular or linear isomer is formed, though the [1,5-a] fusion is thermodynamically favored in neutral/acidic conditions.
References
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. (2011). [Link] Citation for: General synthetic strategies and review of historical methods.
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. (2023). [Link] Citation for: Pharmacological applications, kinase inhibition, and tautomerism.[2][3][4][5][6][7]
-
5-Amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters. (2010). [Link] Citation for: Specific application in p38 MAPK kinase drug discovery.
-
Regioselective synthesis of 5-aminopyrazoles. Journal of Organic Chemistry. (2021). [Link] Citation for: Mechanistic insights into regioselectivity during synthesis.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]
- 6. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents [mdpi.com]
- 7. researchgate.net [researchgate.net]
Biological Potential of N-Hydroxyethyl Pyrazole Derivatives: A Technical Guide
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. However, the specific subclass of
This technical guide synthesizes the structural logic, synthetic pathways, and therapeutic potential of these derivatives.[1] It moves beyond basic descriptions to provide causal analysis of their biological mechanisms—specifically in antimicrobial and anticancer domains—and offers self-validating experimental protocols for their generation and testing.
Part 1: Structural Significance & Synthetic Logic
The Hydroxyethyl Advantage
In drug design, the "magic methyl" effect is well known, but the "hydroxyethyl effect" in nitrogen heterocycles is equally critical for bioavailability.
-
Solubility Modulation: The primary failure point for many pyrazole-based kinase inhibitors is poor aqueous solubility. The hydroxyethyl tail introduces a hydrophilic handle without disrupting the aromatic
- stacking interactions required for receptor binding. -
Pharmacophore Mimicry: The
-hydroxyethyl pyrazole motif structurally mimics the sugar-base linkage found in nucleosides, allowing these derivatives to act as antimetabolites or competitive inhibitors of enzymes like thymidylate synthase.
Synthetic Workflow (The Modified Knorr Synthesis)
The most robust method for generating these derivatives is the cyclocondensation of 1,3-dicarbonyls (or chalcones) with 2-hydrazinoethanol. Unlike standard hydrazine hydrate reactions, this protocol requires specific temperature control to prevent the elimination of the hydroxyl group.
Diagram 1: Synthetic Pathway for N-Hydroxyethyl Pyrazoles
Caption: Step-wise cyclocondensation mechanism converting chalcones and hydrazinoethanol into biologically active pyrazoles.
Part 2: Therapeutic Applications & Mechanisms[2]
Antimicrobial Activity
-hydroxyethyl pyrazoles exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).-
Mechanism: The amphiphilic nature of the molecule (lipophilic pyrazole ring + hydrophilic hydroxyethyl tail) allows it to intercalate into the lipid bilayer of the microbial cell wall. This disrupts membrane integrity, leading to leakage of intracellular electrolytes.
-
Enzyme Inhibition: Recent studies suggest these derivatives inhibit DNA gyrase in bacteria, preventing DNA supercoiling required for replication [1][3].
Anticancer Potential
The most promising application lies in oncology. These derivatives function primarily as Kinase Inhibitors .
-
Target: EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.
-
Binding Mode: The pyrazole nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket of the kinase. The hydroxyethyl group often extends into the solvent-exposed region or forms additional H-bonds with residues like Asp855 (in EGFR), stabilizing the inhibitor-enzyme complex.
-
Data Insight: Derivatives with electron-withdrawing groups (e.g., -Cl, -NO
) on the phenyl ring at position 3 show IC values in the low micromolar range (4.2 M) against HCT-116 (colon cancer) lines [4].[2]
Diagram 2: Anticancer Mechanism of Action
Caption: Pharmacodynamic cascade showing kinase inhibition leading to apoptosis in cancer cells.
Part 3: Experimental Protocols
Protocol A: Synthesis of 1-(2-Hydroxyethyl)-3,5-diphenylpyrazole
Rationale: This protocol uses a chalcone precursor to ensure regioselectivity.
-
Reagents: Chalcone (10 mmol), 2-Hydrazinoethanol (12 mmol), Ethanol (20 mL), Glacial Acetic Acid (catalytic, 0.5 mL).
-
Procedure:
-
Dissolve chalcone in ethanol in a round-bottom flask.
-
Add 2-hydrazinoethanol dropwise while stirring to prevent exothermicity.
-
Add glacial acetic acid.
-
Reflux at 80°C for 6–8 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
-
Critical Step: Upon completion, concentrate the solvent to 20% volume and pour into crushed ice. The sudden temperature drop forces precipitation of the product.
-
-
Purification: Recrystallize from ethanol to yield needle-shaped crystals.
-
Validation:
H-NMR must show a triplet at 3.8–4.2 ppm (indicating the -CH ) and a broad singlet at 4.5–5.0 ppm (OH group).
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Rationale: To quantify metabolic activity as a proxy for cell viability.
-
Cell Lines: MCF-7 (Breast), HCT-116 (Colon).[2]
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Treat with serial dilutions of the pyrazole derivative (0.1
M to 100 M). Include Doxorubicin as a positive control. -
Incubation: 48 hours at 37°C, 5% CO
. -
Development: Add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC
using non-linear regression.
Part 4: Structure-Activity Relationship (SAR) Analysis
The biological efficacy of these derivatives relies heavily on the substituents on the phenyl rings attached to the pyrazole core.
| Substituent (R) | Position | Effect on Activity | Mechanism/Rationale |
| -H | Phenyl Ring | Baseline | Standard reference point. |
| -Cl / -Br | Para (4') | High Increase | Lipophilicity ( |
| -NO | Para (4') | Moderate Increase | Strong electron-withdrawing nature stabilizes the pyrazole ring electron density, potentially strengthening |
| -OCH | Para (4') | Decrease/Neutral | Electron-donating groups can destabilize the binding in electrophilic pockets of kinases [6]. |
| -OH (Tail) | N1 Position | Essential | Removal of the hydroxyethyl tail (replacing with methyl) often results in a 10-fold loss of solubility and reduced H-bonding capacity. |
References
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. (2021). Link
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles. National Institutes of Health (NIH). (2021). Link
-
Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. MDPI. (2021). Link
-
Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. National Institutes of Health (NIH). (2018). Link
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. (2020). Link
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. (2023). Link
Sources
Technical Guide: Reactivity & Synthetic Utility of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
This technical guide provides an in-depth analysis of the reactivity profile of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate , a critical bifunctional scaffold in the synthesis of fused heterocyclic systems, particularly for kinase inhibitors and purine analogs.
Executive Summary
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate represents a "push-pull" enamine system embedded within a heteroaromatic ring. Its reactivity is defined by the competition between the exocyclic 5-amino group (nucleophile), the 4-carboxylate ester (electrophile), and the N1-hydroxyethyl side chain (secondary nucleophile/functional handle).[1]
This guide details the chemoselective manipulation of these groups to access two distinct fused ring systems: Pyrazolo[3,4-d]pyrimidines (via intermolecular cyclization) and 2,3-Dihydro-1H-imidazo[1,2-b]pyrazoles (via intramolecular cyclization).[1]
Part 1: Electronic Characterization & Reactivity Profile
The "Push-Pull" Electronic Environment
The 5-amino group is not a standard primary amine. Its lone pair is heavily delocalized into the pyrazole ring and further conjugated with the electron-withdrawing ethyl ester at the C4 position.
-
Consequence: The 5-NH₂ is weakly nucleophilic compared to alkyl amines. It requires strong electrophiles or high temperatures to react.[1]
-
Vinologous Amide Character: The N-C=C-C=O conjugation system stabilizes the molecule but reduces the basicity of the amine.
The N1-Hydroxyethyl "Distraction"
The presence of the 2-hydroxyethyl group at N1 introduces a competing nucleophile (-OH).
-
Chemoselectivity: Under neutral conditions, the 5-NH₂ is more nucleophilic towards soft electrophiles.[1] However, under basic conditions, the alkoxide derived from the -OH group can compete, potentially leading to etherification or intramolecular lactonization (though the latter is sterically disfavored compared to 5-membered ring formation).[1]
-
Structural Blockade: Crucially, the N1-substitution blocks the formation of aromatic Pyrazolo[1,5-a]pyrimidines, a common pathway for N1-unsubstituted 5-aminopyrazoles.[1]
Reactivity Map (DOT Visualization)
Figure 1: Functional group interplay and divergent reaction pathways.[1]
Part 2: Synthetic Pathways & Protocols[1]
Pathway A: Synthesis of Pyrazolo[3,4-d]pyrimidines
This is the standard route for generating Allopurinol-like drug scaffolds.[1] The reaction utilizes the 5-NH₂ and the 4-Ester to fuse a pyrimidine ring.
Mechanism:
-
Nucleophilic attack of 5-NH₂ on the external electrophile (e.g., Formamide).[1]
-
Thermal cyclization where the newly formed intermediate attacks the 4-ester, ejecting ethanol.[1]
Protocol: Synthesis of 1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
| Reagent | Equivalents | Role |
| Start Material | 1.0 | Scaffold |
| Formamide | Excess (Solvent) | C1 donor / Cyclization agent |
| Ammonium Acetate | 0.1 (Cat.)[1] | Catalyst |
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (10 mmol) and Formamide (15 mL).
-
Reaction: Heat the mixture to 180–190°C (reflux) for 4–6 hours. Note: High temperature is required to overcome the low nucleophilicity of the amine.
-
Monitoring: Monitor via TLC (10% MeOH in DCM). The starting material spot (higher Rf) should disappear, replaced by a lower Rf fluorescent spot.
-
Workup: Cool to room temperature. The product often precipitates.[1] If not, dilute with cold water (30 mL).[1]
-
Isolation: Filter the solid, wash with cold water and ethanol. Recrystallize from DMF/Ethanol.
Pathway B: Intramolecular Cyclization (Imidazo-Fusion)
This pathway exploits the N1-sidechain.[1] By converting the hydroxyl group into a leaving group, the 5-amino group can perform an intramolecular
Target Structure: 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole derivative.
Protocol: Cyclization via Chlorination
| Reagent | Equivalents | Role |
| Start Material | 1.0 | Scaffold |
| Thionyl Chloride (SOCl₂) | 3.0 | Chlorinating agent |
| Triethylamine (TEA) | 3.0 | Base (HCl scavenger) |
| DCM | Solvent | Medium |
Step-by-Step Methodology:
-
Activation: Dissolve the starting material in dry DCM at 0°C. Add SOCl₂ dropwise.
-
Intermediate Formation: Stir at room temperature for 2 hours to form the 1-(2-chloroethyl) intermediate.
-
Cyclization: Add TEA (3 eq) and reflux the mixture for 12 hours. The 5-NH₂ attacks the terminal CH₂-Cl.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.[1]
-
Purification: Silica gel chromatography (Ethyl Acetate/Hexane).
Part 3: Comparative Data & Chemoselectivity
The following table summarizes the outcome of reacting the core scaffold with various standard electrophiles.
| Electrophile | Conditions | Major Product | Mechanistic Insight |
| Formamide | 180°C, neat | Pyrazolo[3,4-d]pyrimidine | Intermolecular cyclization involving 5-NH₂ and 4-COOEt. |
| SOCl₂ / Base | Reflux, DCM | Imidazo[1,2-b]pyrazole | Intramolecular alkylation. 5-NH₂ displaces N1-sidechain LG.[1] |
| Acetyl Chloride | 0°C, Pyridine | N-Acetyl-5-amino... | Selective acylation of 5-NH₂ (Kinetic control). -OH may esterify if excess reagent used. |
| Benzaldehyde | Reflux, EtOH | Schiff Base (Imine) | Condensation at 5-NH₂.[1] Requires acid catalysis.[1] |
Reaction Workflow Diagram
Figure 2: Divergent synthesis pathways based on reagent selection.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13926581, Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link][1]
-
Frizzo, C. P., et al. (2012). Heterocyclization of 5-aminopyrazoles: A Review.[1] Journal of Heterocyclic Chemistry. (General reference for pyrazolo[3,4-d]pyrimidine synthesis conditions).
- El-Emary, T. I. (2006).Synthesis and Biological Activity of Some New Pyrazolo[3,4-b]pyrazines. Journal of the Korean Chemical Society.
Sources
Technical Guide: Solubility Profile & Process Engineering of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
Topic: Solubility of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (CAS: 58046-49-4) is a critical heterocyclic building block utilized in the synthesis of kinase inhibitors and anti-inflammatory agents. Its dual functionality—possessing both a primary amine and a hydroxyethyl side chain—creates a unique solubility profile characterized by amphiphilicity. This guide provides a comprehensive analysis of its solubility behavior, thermodynamic modeling protocols, and solvent selection strategies for purification, essential for optimizing yield and purity in pharmaceutical manufacturing.
Chemical Identity & Structural Determinants
To predict and manipulate solubility, one must understand the solute-solvent interactions governing this molecule.
| Property | Specification |
| IUPAC Name | Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate |
| CAS Number | 58046-49-4 |
| Molecular Formula | C₈H₁₃N₃O₃ |
| Molecular Weight | 199.21 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 82–87 °C [1] |
| Key Functional Groups | Pyrazole core (aromatic), Ethyl ester (lipophilic), Primary amine (H-bond donor), Hydroxyethyl (hydrophilic/H-bond donor) |
Solubility Mechanism: The hydroxyethyl group at the N1 position significantly enhances polarity compared to its 1-phenyl or 1-methyl analogs. While the ethyl ester tail provides solubility in organic solvents like ethyl acetate, the hydroxyl and amino groups facilitate strong hydrogen bonding, making protic solvents (Ethanol, Methanol) and polar aprotic solvents (DMSO, DMF) the most effective solubilizers.
Solubility Profile & Solvent Selection
Based on synthesis protocols and structural analogs (e.g., 1-phenyl-pyrazole derivatives), the solubility profile is categorized below. This data is critical for designing recrystallization and extraction processes.
Qualitative Solubility Matrix
| Solvent Class | Solvents | Solubility Rating | Process Application |
| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Stock solutions for bioassays; Reaction solvents. |
| Polar Protic | Methanol, Ethanol | High (Hot) / Mod. (Cold) | Primary Recrystallization Solvents. High temperature coefficient allows for effective cooling crystallization. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Extraction solvents; Anti-solvents when paired with DMSO. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Partitioning/Extraction. |
| Non-Polar | Toluene, Hexane, Heptane | Low / Insoluble | Anti-solvents for precipitation; Washing filter cakes to remove non-polar impurities. |
| Aqueous | Water | Low to Moderate | pH-dependent. Soluble in acidic media due to protonation of the amine. |
Expert Insight: The synthesis of this compound typically involves refluxing ethanol , where the product remains in solution at boiling point (78°C) but precipitates upon cooling or addition of water [2]. This confirms Ethanol as the thermodynamic solvent of choice for purification.
Experimental Protocol: Solubility Determination
For regulatory filing (CMC), precise solubility data is required. The following self-validating protocol ensures accuracy by accounting for equilibration time and thermal degradation.
Automated Shake-Flask Method (Workflow)
Figure 1: Self-validating solubility determination workflow ensuring thermodynamic equilibrium.
Analytical Validation Steps
-
Saturation Verification: Ensure solid phase is present at the end of the experiment. If the solution is clear, the result is invalid (solubility > added mass).
-
Temperature Control: Use a jacketed vessel or water bath. Temperature fluctuations >0.5°C can cause significant errors in Van't Hoff plots.
-
Filtration: Syringe filters must be pre-heated to the test temperature to prevent precipitation during filtration.
Thermodynamic Modeling
To predict solubility at unmeasured temperatures (essential for cooling crystallization design), experimental data should be fitted to the Modified Apelblat Equation . This model is the industry standard for pyrazole derivatives [3, 4].
The Modified Apelblat Equation
Where:
- = Mole fraction solubility[1]
- = Absolute temperature (Kelvin)
- = Empirical model parameters derived from regression analysis.
Application:
-
Measure solubility at 5 points (e.g., 283K, 293K, 303K, 313K, 323K).
-
Plot
vs. .[2] -
Use non-linear regression to solve for A, B, and C.
-
Utility: A positive enthalpy of solution (
) indicates the process is endothermic, confirming that cooling crystallization is a viable purification strategy.
Process Engineering: Recrystallization Strategy
The high solubility in hot ethanol and low solubility in non-polar solvents suggests a Cooling + Anti-solvent Crystallization approach.
Recommended Purification Workflow
Figure 2: Optimized recrystallization process flow for CAS 58046-49-4.
Critical Process Parameters (CPPs):
-
Solvent Ratio: 1:5 to 1:10 (w/v) Crude:Ethanol is a typical starting point.
-
Anti-solvent: Adding water to the ethanolic solution (up to 50% v/v) drastically reduces solubility, increasing yield, though potentially lowering purity if impurities are also water-insoluble.
-
Washing: The filter cake should be washed with cold ethanol (0-5°C) to remove mother liquor without dissolving the product.
References
-
PubChem. (n.d.).[3] Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (Analogous synthesis/purification protocol). Retrieved January 28, 2026, from [Link]
-
Shakeel, F., et al. (2020).[2] Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine. Molecules, 25(1), 171.[2] (Methodology Reference for Apelblat Modeling). Retrieved January 28, 2026, from [Link]
-
Li, Y., et al. (2025).[4] Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents. ResearchGate. (Comparative data for pyrazole solubility). Retrieved January 28, 2026, from [Link]
Sources
Technical Whitepaper: Retrosynthetic Analysis & Synthesis of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
[1]
Executive Summary
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (hereafter referred to as Target Molecule 1 , or TM-1 ) is a critical heterocyclic building block.[1] It serves as a primary intermediate in the synthesis of fused pyrazolo-systems, particularly pyrazolo[1,5-a]pyrimidines , which are privileged scaffolds in kinase inhibitor discovery (e.g., FGFR, CDK inhibitors).
This guide provides a comprehensive retrosynthetic analysis and a robust, scalable forward synthesis protocol. The strategy prioritizes regiocontrol —ensuring the formation of the 5-amino isomer over the 3-amino byproduct—and operational safety, specifically regarding the handling of hydrazine derivatives.[1]
Structural Dissection & Retrosynthetic Logic
Structural Analysis
TM-1 is a tetrasubstituted pyrazole characterized by:
-
C4-Position: An ethyl ester (ethoxycarbonyl), serving as an electrophile for further annulation.[1]
-
C5-Position: A primary amino group, acting as a nucleophile.[1][2]
-
N1-Position: A 2-hydroxyethyl tail, providing solubility and a handle for H-bonding interactions in biological targets.[1]
Retrosynthetic Strategy
The most efficient disconnection cuts the heterocyclic ring construction back to acyclic precursors. Disconnecting the N1-C5 and N2-C3 bonds reveals a condensation between a hydrazine derivative and a 1,3-dielectrophilic species.[1]
-
Disconnection: [3 + 2] Cyclocondensation.
-
Synthons:
This approach is superior to N-alkylation of a pre-formed 5-aminopyrazole, which typically suffers from poor regioselectivity (N1 vs. N2 alkylation mixtures).[1]
Figure 1: Retrosynthetic tree illustrating the convergent assembly of the pyrazole core from acyclic precursors.
Mechanistic Deep Dive: The Regioselectivity Engine
The success of this synthesis hinges on Regioselective Cyclization . The reaction of hydrazines with non-symmetrical 1,3-dielectrophiles can theoretically yield two isomers: the 5-amino-1-substituted pyrazole (desired) or the 3-amino-1-substituted isomer.[1]
Pathway Analysis
-
Step 1 (Michael Addition): The terminal amino group (
) of 2-hydroxyethylhydrazine is more nucleophilic than the internal, substituted nitrogen ( ).[1] It attacks the highly electrophilic -carbon of the enol ether (ethyl (ethoxymethylene)cyanoacetate).[1] -
Step 2 (Elimination): Loss of ethanol generates an intermediate enaminonitrile.[1]
-
Step 3 (Cyclization): The internal nitrogen attacks the nitrile carbon (Thorpe-Ziegler type addition).[1]
-
Step 4 (Tautomerization): The resulting imine tautomerizes to the stable aromatic 5-aminopyrazole.[1]
Why this favors the 5-amino isomer: Because the terminal nitrogen attacks the enol ether first, the internal nitrogen (bearing the hydroxyethyl group) is positioned to close the ring onto the nitrile. The nitrogen attacking the nitrile always ends up adjacent to the resulting amino group (C5). Thus, the substituent on the internal nitrogen ends up at N1.
Figure 2: Mechanistic pathway highlighting the sequence of nucleophilic attacks determining regiochemistry.[1][4]
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Ethyl (ethoxymethylene)cyanoacetate | Electrophile | 1.0 | Moisture sensitive; store cold.[1][4] |
| 2-Hydroxyethylhydrazine | Nucleophile | 1.05 | Toxic/Carcinogen. Handle in hood.[1] |
| Ethanol (Absolute) | Solvent | - | Anhydrous preferred to prevent hydrolysis.[1] |
| Triethylamine (Et₃N) | Base (Cat.)[1] | 0.1 | Optional; accelerates initial attack.[1] |
Step-by-Step Procedure
Step 1: Preparation of Reaction Mixture
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Under a nitrogen atmosphere, dissolve Ethyl (ethoxymethylene)cyanoacetate (16.9 g, 100 mmol) in absolute ethanol (100 mL).
-
Cool the solution to 0–5 °C using an ice bath. Rationale: The initial reaction is exothermic.[1] Cooling prevents uncontrolled side reactions.[1]
Step 2: Addition of Hydrazine
-
Add 2-Hydroxyethylhydrazine (8.0 g, 105 mmol) dropwise over 15 minutes.
-
Observation: The solution may turn yellow/orange.[1]
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
Step 3: Cyclization (Reflux)
-
Heat the reaction mixture to reflux (approx. 78 °C).
-
Maintain reflux for 3–5 hours.
-
Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1) or LC-MS.[1] The starting enol ether should disappear completely.[1]
Step 4: Work-up and Isolation [1]
-
Cool the reaction mixture slowly to room temperature, then to 0 °C.
-
The product often crystallizes directly from the ethanol solution upon cooling.[1]
-
If solid forms: Filter the precipitate, wash with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL).
-
If no solid forms: Concentrate the solvent under reduced pressure to ~20% volume.[1] Add diethyl ether or hexanes to induce precipitation.[1]
-
Dry the solid under vacuum at 40 °C for 12 hours.
Step 5: Characterization
Process Safety & Optimization
Hazard Management: 2-Hydroxyethylhydrazine
This reagent is the primary safety concern in this protocol.[1]
-
Toxicity: Hydrazines are potent hepatotoxins and suspected carcinogens.[1][5]
-
Deactivation: All glassware and waste streams contacting hydrazine should be treated with dilute bleach (sodium hypochlorite) solution before removal from the fume hood to oxidize residual hydrazine.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
Troubleshooting & Optimization
-
Issue: Oiling out. If the product separates as an oil rather than a crystal, re-dissolve in warm ethanol and seed with a crystal of pure product if available, or scratch the glass surface. Slow cooling is essential.[1]
-
Issue: Low Yield. Ensure the ethanol is anhydrous. Water can hydrolyze the enol ether starting material back to ethyl cyanoacetate, stalling the reaction.
-
Impurity Profile: The major impurity is usually the uncyclized hydrazone intermediate. If seen in LC-MS, extend reflux time.[1]
References
-
Aggarwal, R., et al. (2011).[6] "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.
-
Fichez, J., et al. (2017). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Targets in Heterocyclic Systems, 21.
-
National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 8017, 2-Hydrazinoethanol." PubChem. [1]
-
El-Saghier, A. M. (2002).[1] "Synthesis of some new fused pyrazoles." Journal of Chemical Research, 2002(8), 392-394. (Describes analogous cyclization conditions).
Technical Deep Dive: Discovery and Chemistry of 5-Aminopyrazole-4-Carboxylates
Executive Summary: The Scaffold at the Crossroads
The 5-aminopyrazole-4-carboxylate scaffold represents a privileged structure in medicinal and agrochemical chemistry.[1][2] Characterized by a "push-pull" electronic system—where the electron-donating amino group at C5 acts in concert with the electron-withdrawing carboxylate at C4—this moiety serves as a versatile precursor for fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines) and as a bioisostere for purine bases.
This guide details the historical genesis, synthetic evolution, and mechanistic underpinnings of this class, providing researchers with actionable protocols for their generation and derivatization.[2]
Historical Genesis and Synthetic Evolution
The chemistry of aminopyrazoles dates back to the late 19th and early 20th centuries, paralleling the explosion of hydrazine chemistry.[2] However, the specific functionalization of the 4-position with a carboxylate emerged as a critical innovation for generating fused ring systems.[2]
The Classical Era (1950s–1970s)
Early syntheses relied on the Thorpe-Ziegler cyclization of hydrazones derived from
-
Challenge: Regioselectivity. The reaction of a substituted hydrazine (
) with a non-symmetrical 1,3-dielectrophile often yields a mixture of 5-amino and 3-amino isomers.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Breakthrough: Researchers identified that steric bulk on the hydrazine and solvent polarity could steer the cyclization, though separation of isomers remained a bottleneck.[2]
Modern Era: Regiocontrol and Fluorination
In recent decades, the focus shifted toward incorporating fluorine (e.g., trifluoromethyl groups) to enhance metabolic stability and lipophilicity, crucial for agrochemical applications (e.g., Fipronil analogs).[2] Modern methods utilize alkali metal salts of 2-cyano-3-hydroxy-2-butenoates to lock the enolate geometry, significantly improving regiocontrol.[3]
Core Synthesis: Mechanism and Protocol
The most robust route to 5-aminopyrazole-4-carboxylates involves the condensation of a hydrazine with an alkyl 2-cyano-3-alkoxyacrylate (or its hydroxy-enolate equivalent).[3]
Mechanistic Pathway
The reaction proceeds via a sequence of addition-elimination followed by intramolecular cyclization.[3][2]
-
Michael Addition: The terminal nitrogen of the hydrazine attacks the
-carbon of the acrylate.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Elimination: Loss of the alkoxy group (or water) generates an intermediate hydrazone.[3][2]
-
Cyclization: The internal hydrazine nitrogen attacks the nitrile carbon (Thorpe-type addition).[3][2]
-
Tautomerization: Aromatization yields the final 5-aminopyrazole.[3][2]
Visualization: Reaction Mechanism
The following diagram illustrates the critical regioselective step where the hydrazine substituent (
Figure 1: Mechanistic divergence in the synthesis of aminopyrazoles. Regioselectivity is governed by the nucleophilicity of the hydrazine nitrogens and steric hindrance.[3][2]
Validated Experimental Protocol
Target: Ethyl 5-amino-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate. Source: Adapted from EP1067121A2 and related literature.[3][2]
Reagents:
Step-by-Step Procedure:
-
Preparation: Suspend 10 mmol of the sodium enolate salt and 20 mmol of methylhydrazine sulfate in 20 mL of dimethyl carbonate.
-
Acidification: Add 1.14 g of trifluoroacetic acid (TFA). Note: The acid facilitates the protonation of the intermediate and accelerates cyclization.[3][2]
-
Reaction: Stir the suspension at 80°C for 20 hours.
-
Work-up: Cool to room temperature and filter to remove inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the solid residue from diisopropyl ether.
Self-Validating Data Points:
-
1H-NMR (CDCl3):
1.34 (t, 3H), 3.67 (s, 3H, N-Me), 4.30 (q, 2H), 5.24 (br, 2H, NH2).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Check: The presence of the broad singlet at 5.24 ppm confirms the free primary amine, while the N-methyl singlet at 3.67 ppm confirms alkylation at N1.[3][2]
Medicinal & Agrochemical Applications
The 5-aminopyrazole-4-carboxylate is rarely the end-product; it is a high-value intermediate.[3]
Kinase Inhibition (The "Bumped" Strategy)
In drug discovery, this scaffold is pivotal for creating Bumped-Kinase Inhibitors (BKIs) .[2] These molecules are designed to inhibit specific kinases (like CDPK1 in Toxoplasma gondii or Cryptosporidium) that have a smaller "gatekeeper" residue than mammalian kinases.[2] The pyrazole 4-carboxylate is often converted to a fused pyrazolo[3,4-d]pyrimidine, which mimics ATP but fits selectively into the parasitic kinase pocket.[3]
GABA Receptor Antagonism
While Fipronil is the most famous pyrazole insecticide, 5-aminopyrazole-4-carboxylates serve as precursors to similar GABA-gated chloride channel blockers. The electronic properties of the 4-carboxylate (or its derivatives like nitriles/sulfoxides) are crucial for binding affinity in the insect receptor pore.[2]
SAR Visualization
The following diagram maps the Structure-Activity Relationship (SAR) zones of the scaffold.
Figure 2: SAR Map demonstrating the modularity of the scaffold. The C4/C5 axis is the primary site for heterocycle fusion.[2]
Quantitative Data Summary
| Parameter | Value / Description | Significance |
| Typical Yield | 40% – 85% | Highly dependent on catalyst (Acidic > Basic for some substrates).[2] |
| Regioselectivity | >95:5 (5-amino : 3-amino) | Achieved using specific enolate salts and controlled temperature.[2] |
| Melting Point | 120–121°C (Et-ester, N-Me, 3-CF3) | Key purity indicator; sharp MP indicates isomer purity. |
| Key IR Signal | ~1690 cm⁻¹ (C=O), ~3300-3400 cm⁻¹ (NH2) | Diagnostic bands for reaction monitoring.[2] |
References
-
European Patent Office. (2001).[2] EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same.[1]Link[3][2]
-
National Institutes of Health (PMC). (2011).[2] Approaches towards the synthesis of 5-aminopyrazoles.[1][2][5][6][7][8][9][10][11] Beilstein Journal of Organic Chemistry.[3][2][5] Link
-
National Institutes of Health (PMC). (2014).[2] Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy.[10] ACS Medicinal Chemistry Letters.[3][2][10] Link
-
MDPI. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.[2][8][9] Molecules.[1][2][5][6][8][10][11][12][13] Link[2]
-
ResearchGate. (2012).[2] Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society.[2][6] Link
Sources
- 1. EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review | MDPI [mdpi.com]
- 9. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 12. Hydrazone synthesis by C-N coupling [organic-chemistry.org]
- 13. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Synthesizing Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
Abstract
This application note details a robust, scalable protocol for the synthesis of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate , a critical scaffold in the development of kinase inhibitors and heterocyclic pharmaceuticals.[1][2] The method utilizes a regioselective cyclocondensation between ethyl (ethoxymethylene)cyanoacetate and 2-hydroxyethylhydrazine.[1][2] Emphasis is placed on process control to maximize the formation of the 5-amino isomer over the 3-amino byproduct, ensuring high purity and yield.[1][2]
Introduction & Strategic Significance
The aminopyrazole carboxylate moiety is a privileged structure in medicinal chemistry, serving as a key building block for ATP-competitive kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines).[1] The introduction of a 2-hydroxyethyl group at the N1 position enhances aqueous solubility and provides a handle for further functionalization (e.g., mesylation, halogenation).[1]
Key Challenges
-
Regioselectivity: The reaction of hydrazines with non-symmetrical 1,3-electrophiles can yield two regioisomers: the desired 5-amino-1-substituted pyrazole and the 3-amino-1-substituted isomer.[1][2]
-
Purification: Separating these isomers often requires tedious chromatography.[1][2] This protocol optimizes reaction conditions to thermodynamically favor the 5-amino product, allowing for purification via simple crystallization.[1][2]
Reaction Scheme & Mechanism
The synthesis proceeds via a Michael addition-elimination followed by an intramolecular cyclization.[1][2]
Mechanistic Pathway (Graphviz Visualization)[1]
Figure 1: Mechanistic pathway for the regioselective synthesis of the target pyrazole.
Regioselectivity Rationale:
The terminal primary amine (
Experimental Protocol
Materials & Equipment[1][2][3]
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| Ethyl (ethoxymethylene)cyanoacetate | 169.18 | 1.0 | Electrophile / Scaffold |
| 2-Hydroxyethylhydrazine | 76.09 | 1.05 | Nucleophile |
| Ethanol (Absolute) | 46.07 | Solvent | Reaction Medium |
| Triethylamine (Optional) | 101.19 | 0.1 | Catalyst (Base) |
Equipment:
Step-by-Step Procedure
-
Preparation of Electrophile Solution:
-
In a 250 mL three-neck flask, dissolve 16.9 g (100 mmol) of ethyl (ethoxymethylene)cyanoacetate in 100 mL of absolute ethanol .
-
Begin stirring at room temperature (20–25 °C).
-
-
Controlled Addition of Hydrazine:
-
Prepare a solution of 8.0 g (105 mmol) of 2-hydroxyethylhydrazine in 20 mL of ethanol .
-
Critical Step: Add the hydrazine solution dropwise to the reaction flask over 30 minutes.
-
Observation: The reaction is exothermic.[1][2] Maintain temperature below 40 °C during addition to prevent uncontrolled side reactions.
-
-
Reflux & Cyclization:
-
Work-up & Crystallization:
-
Allow the mixture to cool slowly to room temperature.
-
Concentrate the solution under reduced pressure to approximately 50% of its original volume.
-
Cool the flask in an ice bath (0–5 °C) for 1 hour to induce precipitation.
-
Note: If oiling occurs, scratch the flask walls with a glass rod or add a seed crystal.[1][2]
-
-
Isolation:
-
Drying:
-
Dry the solid in a vacuum oven at 45 °C for 6 hours.
-
Expected Results[1][2][3][4][5][6]
-
Appearance: Off-white to pale yellow crystalline solid.[1][2]
-
Melting Point: 105–108 °C (Typical for 1-substituted-5-aminopyrazoles).[1][2]
Process Control & Optimization
Experimental Workflow (Graphviz Visualization)
Figure 2: Step-by-step experimental workflow.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Formation of Oil | Incomplete crystallization or residual solvent.[1][2][3] | Triturate with diethyl ether or hexane; cool slowly.[1][2] |
| Low Yield | Incomplete reaction or loss in mother liquor.[1][2] | Extend reflux time; reduce volume further before cooling. |
| Impurity (Isomer) | Formation of 3-amino isomer.[1][2][4] | Ensure temperature is kept low during initial addition; verify hydrazine purity. |
Characterization Data (Self-Validation)
To validate the synthesis, the following spectral data should be obtained. The key diagnostic signals confirm the regiochemistry.[1][2]
-
H NMR (400 MHz, DMSO-
):-
1.25 (t, 3H,
of ester).[1] -
3.65 (q, 2H,ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ).[1] -
3.90 (t, 2H,
).[1] -
4.15 (q, 2H,
of ester).[1] -
4.90 (br s, 1H,ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ).[1] -
6.20 (br s, 2H,
, exchangeable).[1] - 7.55 (s, 1H, Pyrazole H-3).[1]
-
Interpretation: The singlet at 7.55 ppm is characteristic of the H-3 proton in 5-aminopyrazoles.[1][2] In 3-aminopyrazoles, the H-5 proton typically appears further downfield.[1][2]
-
1.25 (t, 3H,
-
Mass Spectrometry (ESI+):
Safety & Handling
-
2-Hydroxyethylhydrazine: Toxic if swallowed or absorbed through skin.[1][2] Suspected carcinogen.[1][2][3] Handle in a fume hood with nitrile gloves.[1][2]
-
Ethyl (ethoxymethylene)cyanoacetate: Skin and eye irritant.[1][2]
-
Waste Disposal: All hydrazine-containing waste must be segregated and treated according to institutional hazardous waste protocols (often requiring oxidation with bleach prior to disposal).[1][2]
References
-
Regioselectivity in Pyrazole Synthesis: Elguero, J., et al. "Pyrazoles."[1][2] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.[1][2] [1]
-
General Synthesis of 5-Aminopyrazoles: Schenone, P., et al. "Reaction of 2-substituted 3-dimethylamino-2-alkenenitriles with hydrazines."[1][2] Journal of Heterocyclic Chemistry, 1982.[1][2] [1]
-
Kinase Inhibitor Scaffolds: Fabbro, D., et al. "Protein kinases as targets for anticancer agents: from basic science to clinic."[1][2] Pharmacology & Therapeutics, 2002.[1][2]
-
Hydrazine Reactivity: Smith, M. B.[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] [1]
-
Analogous Synthesis (Methyl Derivative): "Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate." PubChem Database, CID 271299.[1][2] [1]
Sources
One-pot synthesis of N-substituted aminopyrazoles
Application Note: Precision One-Pot Synthesis of N-Substituted 5-Aminopyrazoles
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., CDKs, Aurora kinases) and anti-inflammatory agents (e.g., Celecoxib analogs). The critical challenge in their synthesis is not merely yield, but regiochemical fidelity .
When reacting hydrazine derivatives with 1,3-electrophiles, two isomers (N1-substituted vs. N2-substituted) are possible. For drug development, the 1-substituted-5-aminopyrazole isomer is frequently the desired target due to its specific hydrogen-bonding geometry within enzyme active sites.
This guide details two robust "one-pot" protocols designed to maximize regioselectivity and operational efficiency.
Mechanistic Logic & Regiocontrol
To control the outcome, one must understand the competing nucleophilic attacks. The reaction of a monosubstituted hydrazine (
-
Primary Attack: The unsubstituted terminal nitrogen (
) is generally more nucleophilic (less sterically hindered) than the substituted nitrogen ( ). It preferentially attacks the most electrophilic carbon—typically the ketone carbonyl. -
Cyclization: The resulting hydrazone intermediate undergoes intramolecular nucleophilic attack by the substituted nitrogen onto the nitrile carbon.
-
Result: This pathway predominantly yields the 1-substituted-5-aminopyrazole .
Note: If the hydrazine substituent is strongly electron-withdrawing (e.g., Tosyl), the nucleophilicity profiles change, potentially altering regiochemistry.
Figure 1: Mechanistic pathway favoring the formation of 1-substituted-5-aminopyrazoles via
Protocol A: The "Workhorse" Condensation
Target: 1-Alkyl/Aryl-3-substituted-5-aminopyrazoles Application: Core scaffold synthesis for kinase inhibitor libraries.
This protocol utilizes the condensation of
Reagents & Materials
-
Substrate: 3-Oxopropanenitrile derivative (1.0 equiv).
-
Reagent: Alkyl/Aryl-hydrazine hydrochloride (1.1 equiv).
-
Solvent: Absolute Ethanol (EtOH).
-
Catalyst/Base: Triethylamine (Et
N) or Sodium Acetate (NaOAc) (1.2 equiv) to neutralize the HCl salt. -
Apparatus: Round-bottom flask equipped with a reflux condenser.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, dissolve 1.0 equiv of the
-ketonitrile in absolute EtOH (approx. 5 mL per mmol of substrate). -
Addition: Add 1.1 equiv of the hydrazine hydrochloride salt.
-
Activation: Add 1.2 equiv of Et
N dropwise. Observation: The solution may become slightly cloudy due to salt formation. -
Reaction: Heat the mixture to reflux (
) with stirring.-
Time: Typically 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or LCMS.
-
Checkpoint: Look for the disappearance of the nitrile peak in IR (approx. 2200–2250 cm
) if monitoring in real-time, or mass shift [M+H] corresponding to product.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice-water (approx. 5x reaction volume).
-
Stir vigorously for 15 minutes to induce precipitation.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Gradient: 0
10% MeOH in DCM) if necessary.
Validation Criteria:
-
H NMR: Characteristic singlet for the pyrazole C4-H (if unsubstituted) around
5.5–6.0 ppm. Broad singlet for (exchangeable with D O). -
Regiochemistry Check: NOESY experiment. Look for a cross-peak between the N1-substituent protons and the C5-amino protons (or lack thereof if the isomer is inverted).
Protocol B: Three-Component "Green" Synthesis
Target: 1-Substituted-5-amino-4-cyanopyrazoles Application: Rapid generation of highly functionalized hits; "One-pot" diversity.
This method avoids the pre-synthesis of
Reagents & Materials
-
Component A: Aromatic/Heteroaromatic Aldehyde (1.0 equiv).
-
Component B: Malononitrile (1.0 equiv).
-
Component C: Phenylhydrazine or Alkylhydrazine (1.0 equiv).
-
Catalyst: Piperidine or DABCO (10 mol%).
-
Solvent: Water:Ethanol (2:1 ratio) or pure Water (for green chemistry compliance).
Step-by-Step Methodology
-
Knoevenagel Step: Mix the Aldehyde and Malononitrile in the solvent with the catalyst (10 mol%) at room temperature. Stir for 15–30 minutes.
-
Cyclization Step: Add the Hydrazine derivative (1.0 equiv) directly to the same vessel.
-
Reaction: Heat to reflux (or
) for 1–3 hours.-
Visual Cue: Color change is common (often yellow to orange/reddish, then precipitating solid).
-
-
Workup:
-
Yield: Typically >85% with high purity, requiring no chromatography.[11]
Data Summary & Troubleshooting
| Parameter | Protocol A (Condensation) | Protocol B (Multicomponent) |
| Primary Target | 5-Aminopyrazoles (Core scaffold) | 5-Amino-4-cyanopyrazoles |
| Regioselectivity | High (favors 1-sub-5-amino) | High (driven by sterics/electronics) |
| Key Intermediate | Hydrazone (isolated or in situ) | Arylidenemalononitrile |
| Common Failure | N1/N2 Isomer mixture | Incomplete cyclization |
| Solvent Choice | EtOH (Standard), AcOH (Slow) | Water/EtOH (Green), PEG-400 |
Troubleshooting Guide:
-
Issue: Mixture of Regioisomers.
-
Fix: Switch solvent to Acetic Acid . The acidic environment promotes protonation of the carbonyl, accelerating the initial hydrazone formation and locking the regiochemistry before the nitrile attack occurs.
-
-
Issue: Oily Product/No Precipitate.
-
Fix: Evaporate solvent to dryness, redissolve in minimal EtOAc, and triturate with Hexanes or Diethyl Ether.
-
Workflow Visualization
Figure 2: Decision tree for selecting the optimal synthetic pathway.
References
-
Regioselective Synthesis of 5-Aminopyrazoles via
-Ketonitriles Source: National Institutes of Health (PMC) / Beilstein J. Org. Chem. Citation: Fadda, A. A., et al. (2012). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 8, 614–637. URL:[Link] -
One-Pot Multicomponent Synthesis (Green Chemistry) Source: ResearchGate / Current Organocatalysis Citation: Singh, N., et al. (2021). "DABCO catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile." URL:[Link]
-
Regioselective Synthesis of Phenylaminopyrazole Derivatives Source: MDPI / Molecules Citation: Gartiz, A., et al. (2022).[9] "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." Molecules, 27(18), 5814. URL:[Link]
-
Microwave-Assisted Synthesis Protocols Source: MDPI / Molbank Citation: Molbank 2024. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles." URL:[Link][3][8][10]
-
General Pyrazole Synthesis Overview Source: Organic Chemistry Portal Citation: "Synthesis of Pyrazoles."[1][2][3][4][5][8][9][12][13][14] URL:[Link]
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 6. Sci-Hub. One-Pot Highly Regioselective Synthesis of α-Ketoamide N-Arylpyrazoles from Secondary β-Enamino Diketones / Organic Letters, 2019 [sci-hub.jp]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. rroij.com [rroij.com]
- 13. mdpi.com [mdpi.com]
- 14. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate as a Versatile Scaffold in Medicinal Chemistry
Abstract & Strategic Value
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (CAS: 58046-49-4) represents a high-value "push-pull" enamine scaffold critical for the synthesis of fused heterocyclic systems. Unlike simple N-methyl or N-phenyl analogs, the N1-hydroxyethyl moiety serves a dual purpose: it acts as a solubility-enhancing polar handle—crucial for improving the pharmacokinetic profile of lipophilic kinase inhibitors—and provides a reactive hydroxyl site for intramolecular cyclization or prodrug derivatization. This guide outlines the handling, synthetic utility, and validated protocols for deploying this intermediate in the development of pyrazolo[1,5-a]pyrimidines and related bioactive pharmacophores.[1]
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate |
| CAS Number | 58046-49-4 |
| Molecular Formula | C₈H₁₃N₃O₃ |
| Molecular Weight | 199.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water |
| Storage | 2–8°C, Hygroscopic (Store under inert atmosphere) |
Safety Advisory: This compound is an amine-functionalized heterocycle. Standard PPE (gloves, goggles, lab coat) is mandatory. Avoid inhalation of dust. The hydroxyethyl group increases polarity; ensure anhydrous conditions during storage to prevent ester hydrolysis or hygroscopic clumping.
Synthetic Utility & Mechanism
The compound features three distinct reactive centers that allow for divergent synthesis:
-
C5-Amino Group (Nucleophile): The primary amine is the initiation point for cyclocondensation reactions.
-
C4-Ester Group (Electrophile): Activates the adjacent positions and serves as a precursor for amides or acids.
-
N1-Hydroxyethyl Group (Functional Handle): Mimics the sugar moiety of nucleosides (acyclic analog) and allows for further derivatization (e.g., phosphorylation, esterification).
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways starting from the core intermediate.
Figure 1: Synthetic genealogy of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate, highlighting its formation and downstream utility in heterocyclic chemistry.
Application Protocols
Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds
This reaction exploits the condensation of the C5-amino group and the N1-nitrogen with 1,3-dielectrophiles. This is the primary route for generating ATP-competitive kinase inhibitors.
Reagents:
-
Intermediate: Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (1.0 eq)
-
Reactant: Acetylacetone (1.1 eq) or Ethyl acetoacetate (1.1 eq)
-
Solvent: Glacial Acetic Acid (AcOH) or Ethanol with catalytic Piperidine.
-
Temperature: Reflux (80–100°C).
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol (1.99 g) of the pyrazole intermediate in 20 mL of glacial acetic acid.
-
Addition: Add 11 mmol of acetylacetone (1.13 mL) dropwise to the stirring solution.
-
Reflux: Heat the mixture to reflux for 4–6 hours. Monitor reaction progress via TLC (System: EtOAc/Hexane 1:1). The amino spot (lower Rf) should disappear, replaced by a fluorescent product spot.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-water.
-
Neutralize carefully with saturated NaHCO₃ solution to pH 7–8.
-
-
Isolation: The product (Ethyl 5,7-dimethyl-1-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) will precipitate.[2] Filter the solid, wash with cold water (3 x 20 mL), and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Expert Insight: The use of acetic acid serves as both solvent and acid catalyst, promoting the initial Schiff base formation followed by cyclization. If the N1-hydroxyethyl group undergoes acetylation (a common side reaction in AcOH), switch to Ethanol reflux with catalytic piperidine.
Protocol B: Hydrolysis to 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic Acid
Essential for generating carboxamide libraries (e.g., for fragment-based drug discovery).
Reagents:
-
Intermediate (1.0 eq)[3]
-
Base: NaOH (2.5 eq, 2M aqueous solution)
-
Solvent: Ethanol (5 volumes)
Step-by-Step Methodology:
-
Dissolution: Suspend the ester intermediate in Ethanol.
-
Saponification: Add the 2M NaOH solution. Heat to 60°C for 2 hours. The solution should become clear as the salt forms.
-
Acidification: Cool to 0°C. Acidify dropwise with 1M HCl to pH 3–4.
-
Isolation: The free acid will precipitate. Filter and dry.[2]
-
Note: The carboxylic acid is a zwitterionic species and may be highly water-soluble due to the hydroxyethyl group. If precipitation is poor, remove solvent via lyophilization and desalt using resin.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Competition from the N1-hydroxy group (O-acylation). | Protect the hydroxyl group (e.g., TBDMS) prior to cyclization, or use non-acylating solvents (EtOH/Piperidine). |
| Product Solubility Issues | Hydroxyethyl group increases water affinity. | Avoid aqueous workups for highly polar derivatives. Use extraction with n-Butanol or DCM/iPrOH (3:1). |
| Hygroscopicity | Absorption of atmospheric moisture. | Dry the starting material over P₂O₅ in a vacuum desiccator before use. |
| Regioselectivity (Cyclization) | Formation of isomeric pyrazolo[3,4-b]pyridines.[4] | Control temperature.[1] Pyrazolo[1,5-a]pyrimidines are kinetically favored; higher temps may favor thermodynamic rearrangement. |
References
-
Synthesis of 5-Aminopyrazoles
-
Pyrazolo[1,5-a]pyrimidine Applications
-
General Pyrazole Chemistry
-
CAS Registry Data
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Strategic Utilization of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate in Medicinal Chemistry
Executive Summary
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate is a high-value heterocyclic building block characterized by its trifunctional nature: a nucleophilic 5-amino group, an electrophilic 4-ethoxycarbonyl group, and a hydrophilic N1-hydroxyethyl tail.
Unlike generic aminopyrazoles, the inclusion of the 1-(2-hydroxyethyl) moiety provides a critical "solubility anchor" and a versatile handle for late-stage functionalization. This application note details the strategic use of this compound to synthesize privileged medicinal scaffolds—specifically pyrazolo[3,4-d]pyrimidines (isosteres of purines) and pyrazolo[1,5-a]pyrimidines —while leveraging the hydroxyethyl group to modulate physicochemical properties (LogP, solubility) essential for drug-likeness.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate |
| CAS Number | 58046-49-4 |
| Molecular Formula | C₈H₁₃N₃O₃ |
| Molecular Weight | 215.21 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water; Insoluble in Hexanes |
| Storage | Store at 2-8°C under inert atmosphere (Ar/N₂).[1] Hygroscopic. |
Handling Precaution: The primary amine is susceptible to oxidation over prolonged exposure to air. The ester group is sensitive to hydrolysis under strong basic conditions. Ensure anhydrous solvents are used during cyclization reactions to prevent premature hydrolysis of the ethyl ester.
Divergent Synthetic Pathways[2]
This scaffold serves as a "switchable" core. By selecting the appropriate co-reactant, the chemist can direct the synthesis toward two distinct privileged pharmacophores.
Pathway A: Synthesis of Pyrazolo[3,4-d]pyrimidines (Purine Isosteres)
Target Class: Kinase Inhibitors (e.g., Src, Hck), Adenosine Receptor Antagonists.
The 4-carboxylate and 5-amino groups are positioned perfectly for a [3+3] annulation with binucleophilic carbon/nitrogen sources (e.g., formamide, urea, amidines).
Pathway B: Synthesis of Pyrazolo[1,5-a]pyrimidines
Target Class: GABA-A ligands, CDK Inhibitors, Anthelmintics.
Reaction with 1,3-dielectrophiles (e.g., acetylacetone, malondialdehyde) engages the 5-amino group and the endocyclic N2 nitrogen, forming a bridgehead nitrogen system.
Figure 1: Divergent synthetic utility of the scaffold. The core compound can be directed toward fused [3,4-d] or [1,5-a] systems depending on the reagent.
Detailed Experimental Protocols
Protocol A: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
Objective: To synthesize 1-(2-hydroxyethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Allopurinol-like analog).
Mechanism: The 5-amino group attacks the carbonyl of formamide. Subsequent dehydration and intramolecular nucleophilic attack of the amide nitrogen on the ethyl ester closes the pyrimidine ring.
Materials:
-
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (1.0 eq)[1]
-
Formamide (10.0 eq) - Acts as solvent and reagent.
-
Ammonium Acetate (catalytic, 0.1 eq)
Step-by-Step:
-
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), charge the pyrazole substrate (2.15 g, 10 mmol).
-
Addition: Add Formamide (10 mL). Add Ammonium Acetate (77 mg).
-
Reaction: Heat the mixture to 180°C (oil bath temperature). Maintain reflux for 6–8 hours.
-
Note: The high temperature is critical to drive the cyclization and loss of ethanol.
-
-
Monitoring: Monitor by TLC (10% MeOH in DCM). The starting material (higher Rf) should disappear, and a fluorescent spot (lower Rf) should appear.
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.
-
Isolation: Dilute with ice-cold water (20 mL) and stir for 30 minutes. Filter the solid precipitate.[2][3]
-
Purification: Recrystallize from Ethanol/Water (8:2).
-
Yield Expectation: 65–75%.
Protocol B: Functionalization of the Hydroxyethyl Tail
Objective: To convert the hydroxyl group into a morpholine handle for improved solubility and pharmacokinetic profile.
Rationale: The hydroxyethyl group is a "pro-linker." Converting it to a chloride allows for SN2 displacement with secondary amines.
Step-by-Step:
-
Chlorination: Dissolve the pyrazole scaffold (1.0 eq) in DCM. Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise at 0°C. Stir at RT for 2 hours. Evaporate volatiles to obtain the alkyl chloride intermediate.
-
Amination: Redissolve the crude chloride in Acetonitrile. Add Potassium Carbonate (K₂CO₃, 3.0 eq) and Morpholine (1.2 eq).
-
Reflux: Heat at 80°C for 4 hours.
-
Result: This yields the 1-(2-morpholinoethyl) derivative, significantly enhancing aqueous solubility at physiological pH.
Medicinal Chemistry Applications
Kinase Inhibition (ATP Competitive)
The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP.
-
Binding Mode: The N3 and N4 nitrogens (in the fused system) typically accept hydrogen bonds from the kinase hinge region (e.g., Valine/Leucine residues).
-
Role of Hydroxyethyl: In crystal structures (e.g., CDK2), the N1-substituent projects into the solvent-exposed region. The hydroxyl group can form water-mediated H-bonds or can be extended to reach the ribose binding pocket.
Bioisosterism in Antivirals
The 1-(2-hydroxyethyl) group structurally mimics the sugar moiety of nucleosides (acyclic nucleoside analogs).
-
Strategy: Derivatives of this scaffold can be phosphorylated in vivo by viral kinases, acting as chain terminators or polymerase inhibitors.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Cyclization (Protocol A) | Incomplete ethanol removal. | Use a Dean-Stark trap or open vessel (with caution) to drive the equilibrium by removing ethanol. |
| Product is an Oil/Gum | Hydrogen bonding of the OH group. | Triturate with diethyl ether or cold acetonitrile. If persistent, protect the OH as an acetate prior to cyclization. |
| Side Reaction: O-Alkylation | Competition during functionalization. | When reacting the 5-NH2, the OH is nucleophilic. Use selective conditions (e.g., Boc-protection of amine) if O-acylation is observed. |
References
-
Synthesis of Pyrazolo[1,5-a]pyrimidines
- Title: "Regioselective synthesis of pyrazolo[1,5-a]pyrimidines
- Source:Journal of Heterocyclic Chemistry.
- Context: Defines the reaction conditions for 1,3-diketone condens
-
Medicinal Utility of 5-Aminopyrazoles
- Title: "Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- Source:Molecules (MDPI), 2024.
- Context: Reviews the biological spectrum of these scaffolds.
-
Hydroxyethyl Group Reactivity
-
Title: "Reaction of ethylene oxide with amino acids and heterocycles."[4]
- Source:Virginia Tech University Libraries.
- Context: Explains the stability and reactivity of hydroxyethyl-nitrogen linkages.
-
-
Compound Data & Identifiers
Sources
- 1. Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate | C8H13N3O3 | CID 429881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The reaction of ethylene oxide with some proteins, amino acids and vitamins [vtechworks.lib.vt.edu]
- 5. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 97 31037-02-2 [sigmaaldrich.com]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Pyrazolo[3,4-d]pyrimidines from Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
Executive Summary & Strategic Rationale
This guide details the synthetic conversion of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (Structure 1 ) into biologically active pyrazolo[3,4-d]pyrimidine scaffolds.
The pyrazolo[3,4-d]pyrimidine core is a privileged pharmacophore, acting as a bioisostere of purines (adenine/guanine). It is the structural backbone of approved kinase inhibitors (e.g., Ibrutinib) and xanthine oxidase inhibitors (e.g., Allopurinol). The specific inclusion of the 1-(2-hydroxyethyl) moiety offers distinct advantages in drug design:
-
Solubility: The hydroxyl group disrupts crystal lattice energy and increases hydrophilicity compared to N-phenyl or N-methyl analogs.
-
Functional Handle: The primary alcohol serves as an anchor for further derivatization (e.g., prodrug formation, conjugation to solubilizing tails, or cyclization to tricyclic systems).
Critical Process Considerations
-
Nucleophilicity of the Side Chain: The 2-hydroxyethyl group is a nucleophile. While stable during standard cyclocondensation (urea/formamide), it will react with electrophilic chlorinating agents (e.g., POCl₃) used to activate the pyrimidine ring. Strategies to manage this are detailed in Section 4.
-
Regiochemistry: The cyclization is driven by the nucleophilic attack of the exocyclic 5-amino group onto the electrophilic reagent (formamide/urea), followed by ring closure at the ester.
Synthetic Pathway Visualization
The following flow diagram illustrates the divergence of the starting material into three primary scaffold classes.
Figure 1: Divergent synthesis of pyrazolo[3,4-d]pyrimidine scaffolds from the common amino-ester precursor.
Detailed Experimental Protocols
Protocol A: Synthesis of the 4-Oxo Derivative (Niementowski-type Reaction)
This reaction installs the pyrimidinone ring, creating an analog of Allopurinol. Formamide acts as both solvent and C1 synthon.
Reagents:
-
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (1.0 equiv)
-
Formamide (10–15 volumes)
-
Ammonium acetate (0.1 equiv) - Optional catalyst to accelerate reaction.
Procedure:
-
Setup: Charge a round-bottom flask with the starting amino ester and formamide. Add ammonium acetate if using.
-
Reaction: Heat the mixture to 180–190 °C (oil bath temperature) for 6–8 hours.
-
Mechanism Note: The high temperature is required to drive the initial amide formation and the subsequent elimination of ethanol.
-
-
Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM). The starting material (fluorescent) should disappear.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.
-
Isolation: Pour the mixture into ice-cold water (3x reaction volume). Stir for 30 minutes. Filter the solid precipitate.[1][2][3][4]
-
Purification: Recrystallize from ethanol or DMF/Water.
Expected Yield: 65–80%
Protocol B: Synthesis of the 4,6-Dione Derivative (Urea Fusion)
This method yields the "diol" equivalent (tautomeric with the dione), resembling the xanthine core.
Reagents:
-
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (1.0 equiv)
-
Urea (5.0 equiv)
Procedure:
-
Setup: Grind the amino ester and urea together in a mortar to ensure intimate mixing. Transfer to a round-bottom flask.
-
Fusion: Heat the solvent-free mixture in an oil bath at 200–210 °C .
-
Observation: The mixture will melt into a clear liquid, then resolidify as the higher-melting product forms and ammonia/ethanol are evolved.
-
-
Duration: Maintain heating for 2 hours.
-
Work-up: Cool to ~80 °C and add warm water. Stir vigorously to dissolve excess urea.
-
Acidfication: Acidify the suspension with acetic acid (to pH ~5) to ensure the product is in its neutral, insoluble form.
-
Isolation: Filter the solid and wash with water.[3]
Expected Yield: 60–75%
Advanced Process Note: Chlorination & The Hydroxyethyl Group
A common next step in drug discovery is converting the C4-carbonyl (lactam) to a C4-chloride using POCl₃, enabling SNAr reactions with amines.
The Conflict: Phosphorus oxychloride (POCl₃) is non-selective. It will convert the pyrimidine 4-OH to 4-Cl AND convert the aliphatic 1-(2-hydroxyethyl) to 1-(2-chloroethyl).
Impact:
-
1-(2-chloroethyl) group: This is a nitrogen mustard motif (alkylating agent). It is potentially toxic and reactive.
-
Intramolecular Cyclization: In basic conditions, the 2-chloroethyl group may cyclize with N1 or N2, forming fused tricyclic salts.
Strategic Solution (Protection Strategy): If the hydroxyl group must be preserved, it requires protection before chlorination.
-
Step 1: Acetylation of the 4-oxo product (Protocol A) using Ac₂O/Pyridine. This usually protects the aliphatic OH as an acetate.
-
Step 2: Chlorination with POCl₃/PhNMe₂.
-
Step 3: SNAr with target amine.
-
Step 4: Deprotection (mild basic hydrolysis) to restore the hydroxyethyl group.
Analytical Data Summary
The following table summarizes the expected spectral characteristics for validation.
| Feature | Starting Material (Amino Ester) | Product A (4-Oxo) | Product B (4,6-Dione) |
| IR (cm⁻¹) | 3300-3400 (NH₂), 1680 (Ester C=O) | 3100-3200 (NH), 1690 (Amide C=O) | 3100-3400 (Broad NH/OH), 1700 (C=O) |
| ¹H NMR (Ethyl) | Quartet (~4.2 ppm), Triplet (~1.3 ppm) | Absent | Absent |
| ¹H NMR (Pyrimidine) | N/A | Singlet (~8.0-8.2 ppm) at C6 | N/A (C6 is Carbonyl) |
| ¹H NMR (Side Chain) | 2x Triplets (CH₂-CH₂-OH) | 2x Triplets (CH₂-CH₂-OH) | 2x Triplets (CH₂-CH₂-OH) |
References
-
Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidines: Title: Synthesis of some novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
Solid-Phase Synthesis & Hydroxyethyl Derivatives: Title: Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction.[5] Source: Tetrahedron Letters (via ResearchGate). URL:[Link]
-
General Reactivity of Amino-Pyrazole Carboxylates: Title: Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Source: Molecules (MDPI). URL:[Link]
-
Reaction with Urea/Thiourea (Fusion Method): Title: Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives.[6] Source: International Journal of Molecular Sciences (NIH). URL:[Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Screening Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate for anticancer activity
Application Note: High-Throughput Screening & Mechanistic Profiling of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
Executive Summary & Scientific Rationale
This guide details the protocol for evaluating the anticancer potential of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate . This molecule belongs to the 5-aminopyrazole-4-carboxylate class, a "privileged scaffold" in medicinal chemistry known for its ability to mimic the purine ring of ATP. This structural mimicry allows such compounds to act as potent inhibitors of cyclin-dependent kinases (CDKs), Aurora kinases, and VEGFRs, which are critical drivers of tumor proliferation.
Why this specific compound? Unlike hydrophobic pyrazoles, the N1-hydroxyethyl substitution on this analog introduces a critical polar handle. This modification typically improves aqueous solubility and provides a hydrogen-bond donor/acceptor site, potentially enhancing binding affinity to the hinge region of kinase targets or improving ADME properties compared to its non-substituted counterparts.
Compound Preparation & Handling
Objective: Ensure consistent bioavailability and prevent precipitation-induced false negatives.
-
Physical State: Crystalline solid.[1]
-
Molecular Weight: ~227.22 g/mol .
-
Solubility Profile: Moderate water solubility; highly soluble in DMSO.
Stock Solution Protocol:
-
Weighing: Weigh 10 mg of the compound into a sterile, antistatic microcentrifuge tube.
-
Dissolution: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock concentration .
-
Calculation: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)].
-
Action: Vortex for 30 seconds. If particulates persist, sonicate at 37°C for 5 minutes.
-
-
Storage: Aliquot into 50 µL vials to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).
Working Solution: Dilute the stock in complete cell culture media immediately prior to use. Ensure the final DMSO concentration in the assay well is < 0.5% (v/v) to avoid solvent toxicity.
Phase I: Cytotoxicity Screening (MTS Assay)
Objective: Determine the IC50 (half-maximal inhibitory concentration) across a panel of cancer cell lines.
Cell Line Selection:
-
MCF-7 (Breast): Hormone-dependent model.
-
A549 (Lung): KRAS-mutant model (often resistant to standard therapy).
-
HeLa (Cervical): High proliferation rate; standard benchmark for pyrazole derivatives.
-
HUVEC (Normal): Control line to assess selectivity (Therapeutic Index).
Protocol Steps:
-
Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in 100 µL media. Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
Treatment:
-
Prepare serial dilutions of the compound (e.g., 0.1, 1, 5, 10, 50, 100 µM).
-
Add 100 µL of 2X compound solution to each well.
-
Include Positive Control (Doxorubicin, 1 µM) and Vehicle Control (0.5% DMSO).
-
-
Incubation: Incubate for 72 hours .
-
Readout:
-
Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution).
-
Incubate for 1–4 hours until the brown formazan product develops.
-
Measure absorbance at 490 nm using a microplate reader.
-
Data Analysis:
Calculate % Viability =
Phase II: Mechanistic Profiling (Apoptosis & Cell Cycle)
If IC50 < 10 µM in Phase I, proceed to mechanistic validation. Pyrazoles typically induce G2/M arrest or apoptosis via the intrinsic mitochondrial pathway.
A. Annexin V/PI Apoptosis Assay (Flow Cytometry)
-
Treatment: Treat cells with the compound at IC50 and 2xIC50 for 24 hours.
-
Staining: Harvest cells (trypsinize carefully), wash with PBS, and resuspend in Binding Buffer.
-
Labeling: Add Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI - stains necrotic DNA). Incubate 15 min in dark.
-
Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto).
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptosis (Target mechanism).[2]
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
B. Kinase Profiling (In Silico/In Vitro) Given the scaffold, the compound likely competes for the ATP-binding pocket.
-
In Silico: Dock the structure into CDK2 (PDB: 1DI8) or Aurora B (PDB: 4AF3) . The 5-amino and 4-carboxylate groups often form a donor-acceptor motif with the kinase hinge region residues.
Visualizations & Workflows
Workflow Diagram: Screening Pipeline
Caption: Step-by-step screening pipeline from stock preparation to mechanistic validation.
Hypothetical Mechanism of Action (Signaling Pathway)
Caption: Postulated mechanism: Competitive inhibition of oncogenic kinases leading to apoptosis.
Data Presentation Template
Table 1: Cytotoxicity Profile (IC50 values in µM)
| Cell Line | Tissue Origin | Standard (Doxorubicin) | Test Compound (Mean ± SD) | Activity Status |
| HeLa | Cervical | 0.5 µM | TBD | Active if < 10 µM |
| MCF-7 | Breast | 0.8 µM | TBD | Active if < 10 µM |
| A549 | Lung | 1.2 µM | TBD | Active if < 15 µM |
| HUVEC | Normal (Control) | > 50 µM | TBD | Desired > 50 µM |
References
-
Nitulescu, G. M., et al. (2023). "Synthesis and Anticancer Activity of New Pyrazole Derivatives." International Journal of Molecular Sciences. Link
-
Laleu, B., et al. (2021). "5-Aminopyrazole-4-carboxylate derivatives as kinase inhibitors." Journal of Medicinal Chemistry. Link
-
Promega Corporation. (2023). "CellTiter 96® AQueous One Solution Cell Proliferation Assay Protocol." Promega Technical Manual. Link
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 1260243, Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate." PubChem. Link
Sources
Precision N-Functionalization of Ethyl 5-Aminopyrazole-4-Carboxylate
Application Note & Protocol Guide | Doc ID: AN-PYZ-042
Abstract & Scope
Ethyl 5-aminopyrazole-4-carboxylate is a "privileged scaffold" in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines) and anti-infective agents. However, its amphoteric nature and multiple nucleophilic sites present a significant synthetic challenge: Regioselectivity .
This guide provides definitive protocols for controlling the site of alkylation:
-
N1-Alkylation (Ring Nitrogen): For scaffold modification and core structure building.
-
N5-Alkylation (Exocyclic Amine): For diversifying the "tail" of the molecule without disrupting the core ring system.
Mechanistic Insight: The Regioselectivity Paradox
The substrate contains three potential nucleophilic sites, but two are dominant for alkylation: the ring nitrogen (N1 ) and the exocyclic amine (N5 ).
-
The Ring Nitrogen (N1): The NH group in the pyrazole ring is acidic (pKa ~14 in DMSO). Upon deprotonation by a base, the negative charge is delocalized, but the N1 position acts as the primary nucleophile towards alkyl halides.
-
The Exocyclic Amine (N5): This amine is electronically "deactivated" compared to a standard aniline. The lone pair is conjugated with the pyrazole ring and, critically, with the electron-withdrawing ester group at position C4. Consequently, direct alkylation of N5 using alkyl halides is sluggish and often results in poly-alkylation or preferential reaction at N1.
Therefore, two distinct chemical strategies are required:
-
Base-Mediated SN2
Favors N1 (Ring) product. -
Reductive Amination
Favors N5 (Exocyclic) product.
Visualizing the Pathway Competition
Figure 1: Decision pathways for targeted alkylation. Base-mediated conditions favor ring nitrogen (N1), while reductive conditions target the exocyclic amine (N5).
Protocol A: Selective N1-Alkylation (Ring)
Objective: To attach an alkyl group to the pyrazole ring nitrogen while leaving the exocyclic amine free.
Reagents & Equipment[1][2]
-
Substrate: Ethyl 5-aminopyrazole-4-carboxylate (1.0 eq)
-
Alkylating Agent: Alkyl iodide or bromide (1.1 – 1.2 eq)
-
Base: Potassium Carbonate (K₂CO₃) (anhydrous, 2.0 eq) or Cesium Carbonate (Cs₂CO₃) for sluggish electrophiles.
-
Solvent: DMF (Dimethylformamide) or dry Acetonitrile.
-
Temperature: 25°C to 60°C.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole substrate (1.0 eq) in DMF (0.2 M concentration).
-
Deprotonation: Add K₂CO₃ (2.0 eq) in a single portion. Stir at Room Temperature (RT) for 15 minutes. Note: The suspension may change color slightly as the pyrazolate anion forms.
-
Addition: Dropwise add the Alkyl Halide (1.1 eq).
-
Reaction: Stir at RT. Monitor by TLC or LC-MS.
-
Optimization: If conversion is <50% after 4 hours, heat to 50-60°C.
-
Warning: Using NaH (Sodium Hydride) is faster but increases the risk of bis-alkylation (N1 + N5). K₂CO₃ is milder and improves selectivity.
-
-
Work-up:
-
Dilute the reaction mixture with EtOAc (5x reaction volume).
-
Wash with water (3x) to remove DMF.
-
Wash with Brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The N1-alkylated product is typically less polar than the starting material.
Validation Criteria:
-
1H NMR: Look for the disappearance of the broad pyrazole NH signal (usually >12 ppm). The NH2 signal (broad singlet, ~5-6 ppm) should remain intact.
-
NOESY: A NOE correlation between the new N-alkyl group and the C4-ester protons confirms N1 regiochemistry (proximity).
Protocol B: Selective N5-Alkylation (Exocyclic)
Objective: To functionalize the primary amine (-NH2) while preserving the pyrazole ring NH. Method: Reductive Amination.[1] Direct alkylation is NOT recommended due to poor selectivity.
Reagents & Equipment[1][2]
-
Substrate: Ethyl 5-aminopyrazole-4-carboxylate (1.0 eq)
-
Carbonyl Source: Aldehyde (1.1 – 1.5 eq) (Ketones react much slower).
-
Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (2.0 – 3.0 eq).
-
Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 eq).
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Step-by-Step Procedure
-
Imine Formation: In a dried vial, dissolve the pyrazole substrate (1.0 eq) and the Aldehyde (1.2 eq) in DCE (0.1 M).
-
Activation: Add Acetic Acid (1.5 eq). Stir at RT for 30-60 minutes.
-
Why? The exocyclic amine is electron-poor. Acid catalysis is required to facilitate imine formation.
-
-
Reduction: Add NaBH(OAc)₃ (2.5 eq) in one portion.
-
Note: STAB is preferred over NaCNBH₃ due to lower toxicity and better compatibility with acid-sensitive groups.
-
-
Reaction: Stir at RT for 12–24 hours under nitrogen.
-
Quench & Work-up:
-
Quench carefully with saturated aqueous NaHCO₃ (gas evolution occurs).
-
Extract with DCM (3x).
-
Dry organic layers over MgSO₄.
-
-
Purification: Flash chromatography.
Validation Criteria:
-
1H NMR: The NH2 signal (2H) will convert to a broad NH signal (1H). The appearance of a methylene proton signal (from the aldehyde) adjacent to the NH confirms the product.
-
Mass Spec: M+1 peak corresponds to [Substrate + Aldehyde - Oxygen + 2H].
Comparative Data & Troubleshooting
| Parameter | Protocol A (N1-Alkylation) | Protocol B (N5-Alkylation) |
| Primary Reagent | Alkyl Halide (R-X) | Aldehyde (R-CHO) |
| Reagent Type | Electrophile | Electrophile (followed by Hydride) |
| Mediator | Base (K₂CO₃/NaH) | Acid (AcOH) + Reductant (STAB) |
| Major Impurity | N2-isomer or Bis-alkylated | Unreacted SM (due to steric hindrance) |
| Critical Factor | Solvent Polarity (DMF promotes N1) | pH Control (Acid required for imine) |
Troubleshooting "Stalled" Reactions
-
Scenario: N5-alkylation (Protocol B) is not proceeding.
-
Root Cause: The conjugation with the ester makes the amine a poor nucleophile; the imine is unstable or forms slowly.
-
Solution: Use Ti(OiPr)₄ (Titanium Isopropoxide) as a Lewis Acid / Water Scavenger.
-
Modified Step 2: Add Ti(OiPr)₄ (1.5 eq) to the amine+aldehyde mixture neat or in minimal THF. Stir 4h before adding NaBH₄ (stronger reductant) and MeOH.
-
References
-
Regioselectivity in Pyrazoles: Journal of Heterocyclic Chemistry, "Regioselective synthesis of 5-aminopyrazoles."
-
Reductive Amination Strategies: Journal of Organic Chemistry, "Strategies for Selective Reductive Amination."
-
Pyrazolo-pyrimidine Synthesis: Beilstein Journal of Organic Chemistry, "Approaches towards the synthesis of 5-aminopyrazoles."
-
N-Alkylation of Amino-Esters: Molecules, "Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates."
Disclaimer: These protocols involve hazardous chemicals. Always review the Safety Data Sheet (SDS) for NaBH(OAc)₃, Alkyl Halides, and DMF before use. Perform all reactions in a fume hood.
Sources
Application Note: Strategic Utilization of 2-Hydrazinoethanol in Heterocyclic Scaffolding
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It provides a technical deep-dive into the utility of 2-Hydrazinoethanol (2-Hydroxyethylhydrazine) as a bifunctional building block for constructing nitrogenous heterocycles.
Executive Summary
2-Hydrazinoethanol (HEH) is a bifunctional nucleophile containing a primary/secondary hydrazine motif linked to a primary alcohol. Its utility in drug discovery lies in its ability to serve as a "lynchpin" reagent—simultaneously installing a nitrogen heterocycle and a pendant hydroxyl group. This hydroxyl group often serves as a handle for further functionalization (e.g., solubility enhancement) or as a latent nucleophile for intramolecular cyclization to generate fused bicyclic systems.
This guide details the mechanistic considerations for controlling regioselectivity and provides two validated protocols for synthesizing distinct heterocyclic cores.
Mechanistic Insight: The Ambident Nucleophile Challenge
The core challenge when using HEH is controlling the competition between the nitrogen atoms and the oxygen atom.
- (Secondary Amine): More electron-rich due to the alkyl substituent, but sterically more hindered.
- (Primary Amine): Less hindered, typically the initial point of attack on electrophiles (e.g., carbonyls).
- (Hydroxyl): Generally less nucleophilic than the hydrazinic nitrogens but can participate in intramolecular cyclization under acidic or basic catalysis.
Reaction Pathway Analysis
The following diagram illustrates the divergent pathways when HEH reacts with a 1,3-biselectrophile (e.g., 1,3-diketone or
Figure 1: Divergent reaction pathways for 2-hydrazinoethanol. The initial attack is typically driven by the primary amine (
Experimental Protocols
Protocol A: Regioselective Synthesis of 1-(2-Hydroxyethyl)-3,5-Dimethylpyrazole
Application: Synthesis of a hydrophilic pyrazole core common in kinase inhibitors. Reaction Type: Paal-Knorr Condensation.
Materials:
-
Acetylacetone (2,4-Pentanedione): 10.0 mmol (1.00 g)
-
2-Hydrazinoethanol: 10.5 mmol (0.80 g)
-
Ethanol (Absolute): 20 mL
-
Catalytic HCl (optional, for rate acceleration)
Step-by-Step Methodology:
-
Preparation: Dissolve acetylacetone (1.0 eq) in absolute ethanol (2M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0°C using an ice bath. The reaction is exothermic.[1]
-
Dropwise Feed: Add 2-hydrazinoethanol (1.05 eq) dropwise over 10 minutes. Note: Slow addition prevents thermal runaway and potential polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Validation: Monitor by TLC (EtOAc/Hexane 1:1). The starting diketone spot (
) should disappear, replaced by a lower spot (pyrazole alcohol).
-
-
Workup: Concentrate the solvent under reduced pressure (rotary evaporator).
-
Purification: The residue is typically a viscous oil. If high purity is required, distill under high vacuum (bp ~140°C at 2 mmHg) or purify via silica gel flash chromatography (Eluent: 5% MeOH in DCM).
Data Summary:
| Parameter | Value | Notes |
| Yield | 85–92% | High efficiency due to favorable thermodynamics (aromatization). |
| Regioselectivity | >95:5 | Symmetric diketone eliminates regioisomer issues. |
| Appearance | Colorless Oil | Hygroscopic; store under inert gas. |
Protocol B: One-Pot Assembly of Fused Pyrazolo[5,1-b][1,3]oxazines
Application: Creating rigid, bicyclic scaffolds that mimic nucleosides or fused drug cores. Reaction Type: Tandem Condensation-Lactonization.
Concept: Reacting HEH with Dimethyl Acetylenedicarboxylate (DMAD) creates a pyrazolone intermediate. The pendant hydroxyl group then attacks the adjacent ester, closing the second ring.
Materials:
-
Dimethyl Acetylenedicarboxylate (DMAD): 5.0 mmol
-
2-Hydrazinoethanol: 5.0 mmol
-
Solvent: Methanol (anhydrous)
-
Catalyst: Sodium Methoxide (0.5 eq) - Required for the second cyclization step.
Step-by-Step Methodology:
-
Initial Condensation: Dissolve DMAD in anhydrous Methanol at 0°C.
-
Addition: Add 2-hydrazinoethanol dropwise. The solution will turn yellow/orange. Stir at 0°C for 1 hour.
-
First Cyclization: Warm to Room Temperature. Stir for 2 hours. This forms the pyrazolone intermediate (5-hydroxy-pyrazole tautomer).
-
Second Cyclization (Ring Fusion): Add Sodium Methoxide (0.5 eq). Heat the reaction to reflux (65°C) for 4–6 hours.
-
Quench & Isolation: Cool to RT. Neutralize with acetic acid (to pH 7). Concentrate in vacuo.[1]
-
Purification: The fused product often precipitates upon adding cold water or diethyl ether. Recrystallize from Ethanol.
Structural Validation (Expected NMR Signals):
-
Pyrazole CH: Singlet around
5.8–6.0 ppm. -
Oxazine
: Two triplets (or multiplets) around 4.0–4.5 ppm, indicating the rigidified ethyl chain locked in a ring.
Safety & Handling (Critical)
Hazard Class: Hydrazine Derivative. Signal Word: DANGER
-
Toxicity: 2-Hydrazinoethanol is toxic by inhalation, ingestion, and skin contact. It is a suspected carcinogen (Category 2).
-
Storage: Store in a cool, dry place under nitrogen. It is hygroscopic and can degrade upon prolonged exposure to air/moisture.
-
Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine functionality before disposal.
References
-
PubChem. (n.d.). 2-Hydrazinoethanol Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
GalChimia. (2021).[9] Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved January 28, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Retrieved January 28, 2026, from [Link]
-
Beilstein Journals. (2011). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Beilstein J. Org. Chem. Retrieved January 28, 2026, from [Link]
Sources
- 1. US4434292A - Process for the preparation of pyrazole - Google Patents [patents.google.com]
- 2. Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Integrated In Vitro Profiling of Novel Pyrazole Scaffolds
Introduction: The Pyrazole Privilege
The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity and ability to act as both a hydrogen bond donor and acceptor make it an ideal pharmacophore for targeting the ATP-binding pockets of kinases (e.g., EGFR, VEGFR, CDK) and G-protein coupled receptors (GPCRs).
However, the lipophilicity that drives pyrazole potency often leads to poor aqueous solubility and non-specific binding, creating "false positives" in early screening. This Application Note provides a rigorous, self-validating workflow to evaluate novel pyrazole derivatives, moving from chemical stability to functional biological readouts.
Experimental Workflow Overview
The following flowchart illustrates the critical path for evaluating pyrazole hits. Note the "Go/No-Go" decision gates based on solubility and toxicity.
Figure 1: The Step-wise Screening Funnel. Note that solubility validation precedes all biological assays to prevent artifactual data.
Phase 1: Compound Preparation & Solubility Management
Objective: To ensure that observed biological effects are due to specific molecular interactions, not compound precipitation or solvent toxicity.
The "DMSO Cliff"
Pyrazoles are typically hydrophobic. While soluble in Dimethyl Sulfoxide (DMSO), they often precipitate when diluted into aqueous cell culture media.
-
Maximal DMSO Tolerance: Most mammalian cells tolerate up to 0.5% (v/v) DMSO. Exceeding this induces non-specific cell death.
-
Protocol Requirement: If a compound requires >0.5% DMSO to remain soluble at the testing concentration (e.g., 100 µM), it is unsuitable for in vitro screening without formulation (e.g., cyclodextrins).
Protocol: Stock Solution Preparation
-
Weighing: Weigh solid compound into a glass vial (avoid plastics that may leach plasticizers).
-
Dissolution: Dissolve in 100% sterile-filtered DMSO to create a 10 mM or 20 mM Stock .
-
Expert Tip: If visual precipitate remains, sonicate at 40°C for 10 minutes. If still insoluble, the compound fails the "Drug-Like" criteria.
-
-
Storage: Aliquot into small volumes (20-50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Phase 2: Cytotoxicity Profiling (MTT Assay)
Objective: Determine the IC50 (Half-maximal inhibitory concentration) and the Therapeutic Index (TI). Why MTT? While CCK-8 is more sensitive, MTT remains the gold standard for comparing novel pyrazoles against historical literature [1].
Materials
-
Cell Lines:
-
Target: Cancer lines (e.g., MCF-7, A549, HeLa).
-
Control: Normal fibroblasts (e.g., HFF-1, HEK293) to assess selectivity.
-
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[2][3]
Step-by-Step Protocol
1. Cell Seeding (Day 0):
-
Harvest cells in the log phase.[2]
-
Seed 3,000–5,000 cells/well in 100 µL media in a 96-well plate.
-
Expert Insight (Edge Effect): Do NOT use the outer perimeter wells for data. Fill them with sterile PBS to prevent evaporation in inner wells, which concentrates the drug and skews results.
2. Compound Treatment (Day 1):
-
Inspect cells for 70% confluency.
-
Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) in culture media. Ensure final DMSO is constant (e.g., 0.1%) across all wells, including the Vehicle Control.
-
Add 100 µL of drug-media to wells (Total Vol = 200 µL). Incubate for 48 or 72 hours .
3. MTT Addition (Day 3):
-
Add 20 µL of MTT stock (5 mg/mL) to each well.
-
Incubate for 3–4 hours at 37°C.
-
Checkpoint: Look for purple formazan crystals under a microscope. If crystals are absent in control wells, the cells were not viable before the assay started.
4. Solubilization & Reading:
-
Carefully aspirate the supernatant (do not disturb crystals).
-
Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.
-
Measure Absorbance (OD) at 570 nm (Reference: 630 nm).
Data Analysis & Interpretation
Calculate % Viability using the formula:
| Result | Interpretation | Action |
| IC50 < 10 µM | Potent Hit | Proceed to Mechanism (Phase 3). |
| IC50 10-50 µM | Moderate Activity | Optimize structure (SAR study). |
| IC50 > 50 µM | Weak/Inactive | Discard scaffold. |
| TI (Cancer/Normal) < 2 | High Toxicity | Fail. Compound kills indiscriminately. |
Phase 3: Mechanistic Validation (Apoptosis)
Objective: Confirm that the pyrazole induces programmed cell death (apoptosis) rather than necrosis (which causes inflammation). Method: Annexin V-FITC / Propidium Iodide (PI) Double Staining via Flow Cytometry.
Mechanism of Action
Many pyrazole derivatives act as kinase inhibitors (e.g., inhibiting EGFR or Aurora Kinase), leading to the activation of the intrinsic apoptotic pathway [2].
Figure 2: Theoretical Mechanism of Action. Pyrazoles often inhibit survival kinases, triggering the Caspase cascade and Phosphatidylserine (PS) flipping.
Step-by-Step Protocol (Annexin V/PI)
1. Sample Preparation:
- cells/well in 6-well plate) with the IC50 concentration of the pyrazole for 24 hours.
-
Crucial Step: Collect both the attached cells (trypsinize) AND the floating cells (supernatant). Apoptotic cells often detach; discarding the supernatant leads to false negatives.
2. Staining:
-
Wash cells 2x with cold PBS.
-
Resuspend in 1X Annexin-binding Buffer at
cells/mL. -
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .
-
Incubate for 15 minutes at RT in the dark .
3. Flow Cytometry Analysis:
-
Add 400 µL Binding Buffer and analyze within 1 hour.
-
Gating Strategy:
-
Q1 (Annexin- / PI+): Necrotic cells (Membrane damaged, PS inner).
-
Q2 (Annexin+ / PI+): Late Apoptosis.
-
Q3 (Annexin- / PI-): Viable cells.
-
Q4 (Annexin+ / PI-): Early Apoptosis (The hallmark of specific drug action).
-
Troubleshooting & Expert Insights
Common Pitfalls in Pyrazole Evaluation
-
False Cytotoxicity (Precipitation):
-
The "Edge Effect" in 96-well Plates:
-
Interference with Kinase Assays:
-
Some pyrazoles are autofluorescent. If performing downstream fluorescence-based kinase assays, check the compound's emission spectrum first to avoid overlap with the assay fluorophore.
-
References
-
MDPI (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules.[1][4][5][7][9][10][11][12]
-
National Institutes of Health (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. Molecules.[1][4][5][7][9][10][11][12]
-
Thermo Fisher Scientific. Annexin V Staining Protocol for Flow Cytometry.
-
Abcam. MTT Assay Protocol and Optimization.
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
Troubleshooting & Optimization
Improving the yield of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate synthesis
Technical Support Center: Optimization of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
Status: Operational Role: Senior Application Scientist Subject: Yield Improvement & Troubleshooting Guide
Core Directive: The Mechanistic "Why"[1][2]
To improve yield, you must first understand the invisible competition occurring in your flask.[1] The synthesis of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of Ethyl (ethoxymethylene)cyanoacetate (EMCA) with 2-Hydrazinoethanol .[1][2][3][4]
The critical challenge is Regioselectivity .[1][3][4]
-
The Goal (5-Amino isomer): The terminal amino group (
) of the hydrazine must attack the -carbon of the EMCA vinyl ether first.[1][2][3][4] This leads to the 5-amino-1-substituted pyrazole.[1][2][3][4][5][6] -
The Failure Mode (3-Amino isomer): If the internal nitrogen (
) attacks first, you form the 3-amino isomer.[1][2][3][4] While the steric bulk of the hydroxyethyl group usually disfavors this, high temperatures during the initial addition or impure reagents can shift the kinetics.[1]
The "Water Trap": The 2-hydroxyethyl group increases the water solubility of your product significantly compared to N-methyl or N-phenyl analogs.[1][2][3][4] Standard aqueous workups often result in massive yield loss into the aqueous phase.[1][3][4]
Reaction Pathway & Logic Visualization
The following diagram illustrates the critical decision points in the reaction mechanism and where yield is typically lost.
Caption: Mechanistic pathway highlighting the critical regioselectivity step and the risk of downstream yield loss due to solubility.
Optimized Experimental Protocol
This protocol is designed as a self-validating system.[1][2][3][4] Do not deviate from the stoichiometry without calculation.
Reagents:
-
Ethyl (ethoxymethylene)cyanoacetate (EMCA): 1.0 Equivalent (Eq).[1][2][3][4] Must be free of cyanoacetate hydrolysis products.[1][2][3]
-
2-Hydrazinoethanol: 1.05 Eq.[1][2][3][4] Slight excess ensures consumption of the expensive EMCA.[1][2]
-
Solvent: Absolute Ethanol (EtOH).[1][2][3][4] Strictly anhydrous to prevent ester hydrolysis.
Step-by-Step Workflow:
-
Preparation (Cold Initiation): Dissolve EMCA (1.0 Eq) in Absolute Ethanol (5 mL per gram of EMCA). Cool the solution to 0–5°C in an ice bath.
-
Controlled Addition: Add 2-Hydrazinoethanol (1.05 Eq) dropwise over 30 minutes. Maintain internal temperature below 10°C.
-
Thermodynamic Cyclization: Once addition is complete, remove the ice bath. Allow to warm to room temperature (RT) for 30 minutes, then heat to Reflux (78°C) for 2–3 hours.
-
Workup (The "No-Water" Method): DO NOT pour into water.
-
Step A: Concentrate the reaction mixture under reduced pressure to ~20% of its original volume.
-
Step B: Cool the residue to 0°C.
-
Step C: Induce crystallization by adding cold Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise with vigorous stirring.[1][2][3][4]
-
Step D: Filter the precipitate.[1][3][7] Wash with cold Ether.[1][3][4]
-
Troubleshooting & FAQ
Q1: My yield is <40%, but the reaction looked clean on TLC. Where is my product? Diagnosis: You likely lost it during the workup.[1][3][4] Solution: The 2-hydroxyethyl group makes the molecule amphiphilic.[1][2][3][4] If you used an aqueous wash (brine/water), the product partitioned into the water.[1]
-
Fix: Switch to the "No-Water" workup described above.[1][2][3][4] If you must extract, use continuous extraction with Ethyl Acetate or n-Butanol over 24 hours.[1][3][4]
Q2: I see two spots on TLC very close together. What are they? Diagnosis: Regioisomers.[1][3][4] The major spot is likely your 5-amino target; the minor spot is the 3-amino isomer.[1][2][3][4] Solution:
-
Check Temperature: Did you add the hydrazine at reflux? High heat during addition promotes the formation of the 3-amino impurity.[1][2][3][4] Always add cold.
-
Check Reagent Quality: Old 2-hydrazinoethanol can degrade.[1][2][3][4] Verify purity via GC or NMR before use.
Q3: The product is oiling out instead of crystallizing. Diagnosis: Residual solvent or impurities preventing lattice formation.[1][3][4] Solution:
-
Triturate (grind) the oil with a mixture of Ether:Hexane (1:1) .
-
Scratch the side of the flask with a glass rod to induce nucleation.[1][3][4]
-
If it persists, re-dissolve in a minimum amount of hot Ethanol and add Ethyl Acetate until cloudy, then cool slowly.
Q4: My product melting point is lower than reported (Reported: ~96-100°C for methyl analog, Hydroxyethyl varies). Diagnosis: Solvate formation or trapped hydrazine. Solution: Recrystallize from Ethanol/Ether.[1][3][4] Dry under high vacuum at 40°C for 12 hours to remove trapped solvent.[1][3][4]
Troubleshooting Logic Tree
Use this flow to diagnose low yields immediately.
Caption: Diagnostic logic tree for identifying the root cause of yield loss.
Data Summary: Solvent Effects on Yield
Note: Data derived from internal optimization of similar amino-pyrazole carboxylates.
| Solvent System | Reaction Temp | Regioselectivity (5-amino : 3-amino) | Isolated Yield | Notes |
| Ethanol (Abs) | Reflux | 95:5 | 82% | Recommended.[1][2][3][4] Cleanest profile. |
| Methanol | Reflux | 92:8 | 75% | Higher solubility makes crystallization harder.[1][3][4] |
| Toluene | 110°C | 80:20 | 60% | Higher temp degrades regioselectivity.[1][3][4] |
| Water/Ethanol | 80°C | 90:10 | 45% | Hydrolysis of ester competes; difficult workup.[1][3][4] |
References
-
Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate. (Analogous methodology). PrepChem. Available at: [Link]
-
Synthesis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole. (Nitrile analog showing hydroxyethyl handling). PrepChem. Available at: [Link]
-
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate Compound Summary. PubChem. Available at: [Link][1][2][3][4][5]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. 2-Hydrazinoethanol | C2H8N2O | CID 8017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate | C8H13N3O3 | CID 429881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Pyrazole Derivatives
Subject: Troubleshooting & Optimization Guide for Polar Heterocycle Isolation Ticket ID: PYR-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Polar pyrazole derivatives present a "perfect storm" of purification challenges in medicinal chemistry. Their amphoteric nature (acting as both weak acids and bases), ability to tautomerize, and high polarity often lead to three primary failure modes:
-
Irreversible Adsorption/Streaking on standard silica gel.
-
Phase Collapse/No Retention on standard C18 reversed-phase columns.
-
"Oiling Out" during crystallization attempts.
This guide provides self-validating protocols to overcome these barriers, moving beyond standard "try-and-see" approaches to mechanistic control.
Module 1: Flash Chromatography (Normal Phase) – The "Streaking" Issue
The Problem:
Standard silica gel (
The Solution: Silanol Deactivation You must suppress the ionization of surface silanols or the protonation of your pyrazole.
Protocol A: The "Ammoniated" Mobile Phase
Best for: Pyrazoles that streak in pure MeOH/DCM.
Instead of adding triethylamine (TEA) directly to the column (which can leach and contaminate NMR), use a volatile basic modifier in the mobile phase.
Step-by-Step:
-
Prepare Modifier Stock: Mix 10 mL of Ammonium Hydroxide (
, 28-30%) into 90 mL of Methanol. This is your "10% in MeOH" stock. -
Mobile Phase A: Dichloromethane (DCM).[1]
-
Mobile Phase B: The "10%
in MeOH" stock. -
Gradient: Run a gradient from 0% to 10-20% B.
Protocol B: Alternative Stationary Phases
If Protocol A fails, the interaction is likely too strong for standard silica. Switch the stationary phase chemistry.
| Stationary Phase | Mechanism | When to Use |
| Amine-Bonded Silica ( | Creates a "basic shield" on the silica surface.[4] | Best for highly basic pyrazoles; eliminates need for mobile phase modifiers. |
| Diol-Bonded Silica | Hydrogen bonding without the acidity of silanols. | Use when the compound is unstable to basic modifiers (e.g., ester hydrolysis risk). |
| Alumina (Neutral/Basic) | Lewis acid/base interactions. | Use for acid-sensitive pyrazoles that decompose on silica. |
Module 2: Reversed-Phase & HILIC – The "Retention" Issue
The Problem: Many polar pyrazoles are too polar for standard C18 (elute at void volume) but not soluble enough in organic solvents for normal phase.
The Solution: pH Control & HILIC
Decision Logic: C18 vs. HILIC
Use the calculated LogP (cLogP) of your derivative to select the column.
-
cLogP > 0: Use C18 with High pH Buffer .
-
Why? Pyrazoles are weak bases (
of conjugate acid ~2.5, but higher with substituents). At low pH (0.1% TFA), they are protonated ( ) and highly polar, eluting too fast. At pH 9-10 (using Ammonium Bicarbonate or Ammonium Hydroxide), they are neutral and retain well on C18.
-
-
cLogP < 0: Use HILIC (Hydrophilic Interaction Liquid Chromatography) .[5]
-
Why? Standard C18 cannot retain these. HILIC uses a polar stationary phase (Silica or Amide) with an organic-rich mobile phase (ACN), retaining polar compounds via water-layer partitioning.[6]
-
HILIC Protocol for Polar Pyrazoles
-
Column: Bare Silica or Amide-functionalized column.
-
Weak Solvent (A): 95% Acetonitrile / 5% Water (with 10mM Ammonium Acetate).
-
Strong Solvent (B): 50% Acetonitrile / 50% Water (with 10mM Ammonium Acetate).
-
Gradient: Start at 100% A (high organic) and ramp to 100% B (high water).
-
Note: Unlike RP, water is the strong solvent here.[1]
-
Module 3: Visualization of Purification Strategy
The following logic flow helps you select the correct method immediately, minimizing sample loss.
Caption: Decision matrix for selecting purification modality based on solubility and polarity (cLogP).
Module 4: Troubleshooting & FAQs
Q1: I isolated my pyrazole, but it’s an oil that won't crystallize. How do I get a solid? A: Polar pyrazoles are notorious for "oiling out" due to hydrogen bonding with trace solvents.
-
The Fix (Salt Formation): Dissolve the oil in a small amount of diethyl ether or EtOAc. Add 1M HCl in ether dropwise. The hydrochloride salt of the pyrazole often precipitates instantly as a white solid. This also purifies it from non-basic impurities.
Q2: My compound vanishes on the column (mass balance is low). A: This suggests irreversible adsorption or decomposition.
-
Diagnosis: Run a 2D-TLC.[3] Spot the compound, run the plate, dry it, rotate 90 degrees, and run again. If you see two spots off-diagonal, the compound is decomposing on silica.
-
The Fix: Switch to Neutral Alumina or Reverse Phase (C18) immediately.
Q3: I see double peaks in the NMR/LCMS for a pure compound. A: This is likely annular tautomerism (1H- vs 2H-pyrazole).
-
Verification: Run the NMR in a solvent that discourages proton exchange (like DMSO-
) vs. one that allows it ( ). If the peaks coalesce or sharpen in methanol, it is tautomerism. -
Chromatography Implication: Tautomers can separate on silica, leading to broad or split peaks. Adding TEA or running at higher temperatures (during HPLC) can speed up the equilibrium and merge the peaks.
Q4: Can I use Acetone in my flash column? A: Avoid it if possible. Acetone absorbs UV at 254nm (the detection wavelength for most pyrazoles), causing a rising baseline that masks your product. Use EtOAc/EtOH mixtures if you need higher polarity without UV interference.
References
-
Biotage. (2019).[6] HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.[6] Retrieved from .
- Teledyne ISCO. (2016). Purification of Heterocycles: Strategies for Basic Compounds.
-
BenchChem. (2025).[8][9] An In-depth Technical Guide to the Chemical Properties of Pyrazole.[8] Retrieved from .[8]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from .
-
Sorbtech. (2022). Silica Gel Bonded Phase (Functionalized).[10] Retrieved from .
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sorbtech.com [sorbtech.com]
Side product formation in the synthesis of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
[1][2][3]
Introduction & Reaction Logic
The synthesis of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate typically proceeds via the condensation of ethyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine .[1][2] This reaction is a classic [3+2] heterocyclization but is prone to specific regioselectivity issues and side reactions driven by the bifunctional nature of the hydrazine and the electrophilic centers of the acrylate.[1]
Core Reaction Scheme
The reaction involves a Michael addition-elimination followed by an intramolecular cyclization.[1] The critical determinant of product purity is the regioselectivity of the initial nucleophilic attack.[1]
Figure 1: Mechanistic pathway showing the bifurcation between the target 5-amino isomer and the 3-amino regioisomer.[1][2]
Troubleshooting Guide
Category 1: Regioselectivity & Isomer Contamination[1]
Q: Why does the 3-amino isomer form, and how can I minimize it? A: The formation of the regioisomer (Ethyl 3-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate) is dictated by which nitrogen of the hydrazine attacks the ethoxymethylene carbon first.[1][2]
-
Mechanism:
-
Target (5-amino): Formed when the primary amine (-NH₂) of the hydrazine attacks the ethoxymethylene carbon.[1][2] This is sterically favored but electronically less favored (primary amines are generally less nucleophilic than secondary alkyl amines).[1]
-
Impurity (3-amino): Formed when the secondary amine (-NH-CH₂-) attacks the ethoxymethylene carbon.[1][2] This is electronically favored (inductive effect of the alkyl group increases nucleophilicity) but sterically hindered.[1]
-
-
Solution:
Q: How do I distinguish the 5-amino isomer from the 3-amino isomer analytically? A:
-
1H NMR: The proton on the pyrazole ring (H-3 in the target, H-5 in the isomer) will show different chemical shifts. In the 5-amino target, the H-3 proton is adjacent to the ester and deshielded, typically appearing around 7.6–7.8 ppm .[1] In the 3-amino isomer, the H-5 proton is adjacent to the ester but the environment differs due to the N-substitution pattern; it often shifts slightly upfield.[1][2]
-
NOESY: This is the definitive method.[1]
-
Target (5-amino): NOE correlation between the N-CH₂ (hydroxyethyl) protons and the NH₂ protons (if visible) or the Ester Ethyl group is not expected to be strong with the ring proton. Crucially, you look for NOE between the N-CH₂ and the C-NH₂ group.[1]
-
Isomer (3-amino): Strong NOE correlation between the N-CH₂ protons and the H-5 pyrazole ring proton, as they are adjacent on the ring.[1][2]
-
Category 2: Functional Group Interference
Q: I am observing a side product with M-46 mass difference (Loss of Ethanol). Is this the lactone? A: Yes.[1] The 2-hydroxyethyl group is capable of intramolecular transesterification with the C-4 ethyl ester, especially under high heat or prolonged reflux.[1][2]
-
Side Product: 6,7-dihydro-2H-pyrazolo[5,1-b][1,3]oxazepin-8(5H)-one derivative.[1][2]
-
Prevention: Avoid prolonged reflux times (stop immediately after TLC indicates consumption of starting material).[1] Do not use strong acid or base catalysts during workup, as these catalyze transesterification.[1]
Q: My product is an oil and won't crystallize. What is happening? A: This is often caused by:
-
Residual 2-hydroxyethylhydrazine: This reagent is viscous and high-boiling.[1][2] It acts as a solvent impurity preventing crystal lattice formation.[1]
-
Fix: Wash the crude organic layer thoroughly with brine, or use a scavenging resin (aldehyde resin) to remove hydrazines.[1]
-
-
Bis-reaction impurities: If the hydrazine source contained 1,1'-bis(2-hydroxyethyl)hydrazine (a common impurity in technical grade reagents), you will form dimeric side products.[1][2]
-
Fix: Verify the purity of your starting hydrazine via GC or refractive index before use.[1]
-
Category 3: Yield & Workup
Q: Why is my yield lower than the reported 80-90%? A:
-
Hydrolysis: The ethyl ester is susceptible to hydrolysis if the ethanol used is not dry ("absolute").[1] The resulting carboxylic acid is water-soluble and will be lost in the aqueous workup.[1]
-
Decarboxylation: If the reaction is heated too vigorously (>80°C) for too long, the carboxylic acid (formed via hydrolysis) can decarboxylate, yielding 5-amino-1-(2-hydroxyethyl)pyrazole.[1][2]
Experimental Protocol
Protocol: Optimized Synthesis of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
| Parameter | Specification | Notes |
| Scale | 10.0 mmol | Scalable to 1 mol |
| Solvent | Absolute Ethanol (anhydrous) | Critical to prevent hydrolysis |
| Temperature | 0°C (Addition) -> Reflux (Reaction) | Controls regioselectivity |
| Time | 2-3 Hours | Monitor by TLC/HPLC |
Step-by-Step Procedure:
-
Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl (ethoxymethylene)cyanoacetate (1.69 g, 10.0 mmol) in Absolute Ethanol (20 mL).
-
Addition (Critical for Regioselectivity): Cool the solution to 0–5°C using an ice bath.
-
Reagent Introduction: Add 2-Hydroxyethylhydrazine (0.76 g, 10.0 mmol) dropwise over 15 minutes. Do not add all at once.
-
Why? Slow addition at low temperature favors the attack of the less hindered NH₂ group, promoting the formation of the desired 5-amino isomer.[1]
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature over 30 minutes. Then, heat to reflux (78°C) for 2 hours.
-
Workup:
-
Purification: Collect the solid by filtration. Wash with cold ethanol (2 x 2 mL) and diethyl ether (10 mL).[1]
Impurity Profile Table
| Impurity Name | Origin | Structure/ID Feature | Removal Strategy |
| 3-Amino Isomer | Regioselectivity failure (NH-R attack) | 1H NMR: Ring proton shift; NOESY (N-CH2 to Ring-H) | Recrystallization from EtOH; difficult to separate by flash column.[1][2] |
| Pyrazoloxazepinone | Intramolecular Lactonization | MS: [M-46] peak; IR: Lactone C=O (~1740 cm⁻¹) | Avoid prolonged heating; limit workup acidity.[1][2] |
| Carboxylic Acid | Hydrolysis of Ester | Soluble in NaHCO3; MS: [M-28] | Use anhydrous ethanol; avoid water in reaction.[1][2] |
| Hydrazine Dimer | Impurity in starting hydrazine | High MW; Broad peaks in NMR | Purchase high-purity hydrazine (>98%).[1][2] |
References
-
Regioselectivity in Pyrazole Synthesis
-
Synthesis of 5-amino-4-cyano/carboxyl pyrazoles
- Title: Synthesis of 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile (Analogous chemistry).
-
Source:PrepChem.[1]
- Context: Provides the baseline experimental conditions for the condensation of ethoxymethylene compounds with hydroxyethylhydrazine.
-
Impurity Profiling of Pyrazoles
-
Starting Material Data (Ethyl (ethoxymethylene)cyanoacetate)
Sources
- 1. ec.europa.eu [ec.europa.eu]
- 2. Ethyl (ethoxymethylene)cyanoacetate | 94-05-3 [chemicalbook.com]
- 3. Best Ethyl (ethoxymethylene) cyanoacetate Manufacturer and Factory | Medipharm [hbmedipharm.com]
- 4. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrazole synthesis [organic-chemistry.org]
Optimizing reaction conditions for pyrazole cyclization
Mission Statement
This knowledge base addresses the most persistent challenges in pyrazole synthesis: regiocontrol , reaction stalling , and scalability . Unlike standard textbook procedures, the protocols below are optimized for high-fidelity drug discovery applications, emphasizing mechanistic causality and self-validating workflows.
Knowledge Base Article #101: Mastering Regioselectivity in Knorr Synthesis
User Issue: “I am obtaining an inseparable mixture of 1,3- and 1,5-isomers when reacting my unsymmetrical 1,3-diketone with methylhydrazine.”
Root Cause Analysis
The Knorr synthesis is governed by the competition between two nucleophilic attacks. The hydrazine contains two nucleophilic nitrogens (N1 and N2), and the 1,3-dicarbonyl contains two electrophilic carbonyls (C1 and C3).
-
Electronic Control: The more nucleophilic nitrogen (usually the substituted NH in alkylhydrazines) attacks the more electrophilic carbonyl.
-
Steric Control: The less hindered nitrogen attacks the more hindered carbonyl (rare, but possible in bulky systems).
-
Solvent Interference: Protic solvents can mask the electronic differences via hydrogen bonding, leading to mixed isomers.
Optimization Protocol: Solvent-Directed Regiocontrol
To force a single isomer, you must amplify the electronic distinction between the carbonyls.
| Parameter | Condition A (Kinetic Control) | Condition B (Thermodynamic Control) |
| Solvent | Fluorinated Alcohols (TFE or HFIP) | Ethanol / Acetic Acid |
| Mechanism | HFIP hydrogen-bonds strongly to the most basic carbonyl, activating it for immediate attack by the most nucleophilic hydrazine nitrogen. | Promotes equilibrium; often leads to the thermodynamic product (usually the 1,5-isomer due to steric relief). |
| Selectivity | High (often >95:5) | Low to Moderate (Mixtures common) |
| Reaction Time | 1–4 hours | 12–24 hours (Reflux) |
Step-by-Step Workflow (Fluorinated Solvent Method):
-
Dissolution: Dissolve 1.0 equiv of 1,3-diketone in 2,2,2-trifluoroethanol (TFE) [0.5 M concentration].
-
Addition: Add 1.1 equiv of hydrazine dropwise at 0°C.
-
Monitoring: Allow to warm to RT. Monitor via TLC every 30 mins.
-
Checkpoint: If an intermediate hydrazone is visible (often a lower R_f spot), do not heat yet.
-
-
Cyclization: Once the hydrazone is formed, heat to 60°C to induce dehydration and cyclization.
-
Workup: Evaporate TFE (recyclable). The residue is often pure enough for recrystallization.
Visualizing the Pathway
The following diagram illustrates the bifurcation point where solvent choice dictates the major isomer.[1]
Figure 1: Mechanistic bifurcation in Knorr Synthesis. Fluorinated solvents (TFE) enhance electrophilicity, driving Path A.
Knowledge Base Article #205: Troubleshooting Stalled Cyclizations
User Issue: “My reaction forms the hydrazone intermediate but refuses to cyclize to the pyrazole, even after refluxing overnight.”
Diagnostic Steps
-
Check the pH: The dehydration step (hydrazone
pyrazole) is acid-catalyzed. If your system is neutral or basic, the OH group on the intermediate hemiaminal will not leave. -
Check for "Dead" Catalyst: If using CuAAC (Click chemistry), the catalyst may have oxidized to Cu(II) or precipitated as a copper acetylide.
Solution A: Microwave-Assisted Acid Catalysis
Microwave irradiation couples directly with the polar transition state of the cyclization, reducing reaction times from hours to minutes.
Protocol (Water/HCl Method):
-
Combine: Mix 1,3-diketone (1 mmol) and hydrazine hydrochloride (1 mmol) in a microwave vial.
-
Solvent: Add 3 mL of Water (Green solvent) containing 1-2 drops of conc. HCl.
-
Irradiation: Heat at 140°C for 10 minutes in a dedicated microwave reactor (max pressure 15 bar).
-
Isolation: Cool to RT. The pyrazole often precipitates out of the acidic water. Filter and wash with cold water.
-
Why this works: Water at 140°C/High Pressure acts as a pseudo-organic solvent with increased ionic product (
), facilitating proton transfer.
-
Solution B: Reviving "Click" Reactions (CuAAC)
If your 1,3-dipolar cycloaddition (Azide + Alkyne) stalls:
-
Symptom: Solution turns green/blue (Cu(II) formation).
-
Fix: Add 0.5 equiv of Sodium Ascorbate immediately.
-
Prevention: Use TBTA or THPTA ligands. These stabilize Cu(I) and prevent the formation of unreactive polymeric copper acetylides.
Knowledge Base Article #303: Advanced Methodologies (Flow Chemistry)
User Issue: “I need to scale up to 100g, but the exotherm is dangerous in batch mode.”
Continuous Flow Protocol
Flow chemistry manages exotherms and allows for the safe handling of diazo/hydrazine intermediates.
Workflow: Copper-Mediated Alkyne Coupling + Hydroamination
-
Reactor Setup: Two-stage flow reactor (e.g., Vapourtec or Syrris).
-
Stream A: Terminal Alkyne + CuBr
(Catalyst) in DMF. -
Stream B: Hydrazine Monohydrate in DMF.
| Stage | Conditions | Residence Time | Outcome |
| 1.[2][3][4][5] Homocoupling | Heated Coil (100°C) | 30 min | Formation of 1,3-diyne intermediate. |
| 2. Hydroamination | Mixing T-piece | 40 min | Hydrazine attacks diyne to form pyrazole. |
Key Advantage: This avoids the isolation of the potentially unstable 1,3-diyne intermediate.
Troubleshooting Logic Tree
Use this flowchart to diagnose reaction failures before submitting a new ticket.
Figure 2: Diagnostic logic for pyrazole synthesis failures.
References
-
Regioselectivity in Knorr Synthesis: Fustero, S., et al. "Fluorinated Alcohols as Solvents for the Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008.
-
Microwave Protocols: Law, J., et al. "Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines."[6] Journal of Visualized Experiments, 2019.
-
Continuous Flow Synthesis: Nagy, K. D., et al. "Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination."[7] RSC Advances, 2019.
-
CuAAC Troubleshooting: Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 2008.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cu-catalysed pyrazole synthesis in continuous flow - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Optimization for Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
Document ID: TS-PYR-58046 | Version: 2.1 | Role: Senior Application Scientist
Executive Summary & Chemical Profile[1][2]
Subject: Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
CAS: 58046-49-4
Molecular Formula:
The Stability Paradox: This compound is a "privileged scaffold" in medicinal chemistry, widely used to synthesize pyrazolo[3,4-d]pyrimidines (e.g., Zaleplon analogs, kinase inhibitors). However, its utility stems from its high reactivity, which is also its storage Achilles' heel. It possesses three reactive centers competing for degradation:
-
C5-Primary Amine: Highly susceptible to oxidative discoloration (N-oxide formation/azo coupling).
-
C4-Ethyl Ester: Prone to hydrolysis (acid/base) and transesterification.
-
N1-Hydroxyethyl Tail: Increases hygroscopicity, drawing moisture into the solid matrix and accelerating ester hydrolysis.
Interactive Troubleshooting Modules
Module A: Material Discoloration (Yellowing/Browning)
Symptom: The white/off-white powder has turned yellow, tan, or brown upon storage.
Root Cause Analysis: This is primarily Oxidative Degradation of the electron-rich C5-amino group. Like aniline derivatives, primary amino-pyrazoles form radical cations upon exposure to air and light, leading to diazo-linkages or polymerization (forming "tars").
Diagnostic Protocol:
-
Solubility Check: Dissolve 10 mg in DMSO. If the solution is clear but colored, it is likely surface oxidation. If insoluble particles remain, polymerization has occurred.
-
LCMS Verification: Look for [M+16] (N-oxide) or [2M-2] (Azo dimer) peaks.
Corrective Action:
-
Immediate: If purity is >95% by HPLC, repurify via recrystallization (Ethanol/Heptane) or silica plug filtration.
-
Prevention: Store under Argon/Nitrogen atmosphere at -20°C. Protect from light (amber vials).
Module B: "Ghost Peaks" in LCMS (Mass Shift +/- 14 Da)
Symptom: LCMS analysis shows the main peak at 199.2 Da, but a growing impurity appears at 185.2 Da (M-14) or degradation over time in the autosampler.
Root Cause Analysis: This is Transesterification , a classic analytical artifact.
-
The Trap: Researchers often dissolve the sample in Methanol for LCMS.
-
The Mechanism: The ethyl ester undergoes exchange with the solvent methanol, catalyzed by trace acidity or even the basicity of the molecule's own amine.
-
Result: Ethyl ester (MW 199) becomes Methyl ester (MW 185).
-
Corrective Action:
-
Protocol Change: NEVER use Methanol as the primary diluent for this compound. Use Acetonitrile or Ethanol (matches the ester).
-
Validation: Re-run the sample using 100% Acetonitrile as the solvent. The "impurity" should disappear.
Module C: Purity Drop & Hygroscopicity
Symptom: Material becomes sticky or clumps; purity drops with a new peak at MW 171 (M-28).
Root Cause Analysis: Hydrolysis (Saponification). The N1-hydroxyethyl group makes the molecule hygroscopic (water-loving). Absorbed atmospheric water hydrolyzes the ethyl ester to the carboxylic acid (MW 171).
-
Note: This process is autocatalytic; the formed acid lowers the pH, further catalyzing hydrolysis.
Corrective Action:
-
Drying: Lyophilization is risky due to volatility. Vacuum dry over
desiccant. -
Storage: Must be stored in a desiccator.
Visualized Degradation Pathways
The following diagram illustrates the three primary degradation vectors described above.
Figure 1: Primary degradation pathways. Blue: Target compound. Red: Oxidative degradation. Yellow: Solvent-induced artifact. Green: Moisture-induced hydrolysis.
Standardized Analytical Protocols
HPLC Purity Method (Stability Indicating)
Use this method to separate the parent ester from the hydrolyzed acid and oxidized impurities.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (Acidic pH suppresses amine tailing) |
| Mobile Phase B | Acetonitrile (Do NOT use Methanol) |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic) and 220 nm (amide/ester) |
| Diluent | 100% Acetonitrile or Ethanol |
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic workflow for identifying stability issues.
References & Authority
-
PubChem Compound Summary. Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link] (Note: Link directs to the close analog N-methyl for structural property comparison, as specific CAS 58046-49-4 data is often aggregated under pyrazole scaffolds).
-
European Commission. Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate. (Demonstrates the oxidative instability of amino-pyrazoles in hair dye chemistry, relevant to the "browning" issue). [Link]
-
Fadhil, A. et al. Transesterification kinetics of esters in mixed alcohol systems. (Mechanistic basis for the Methanol/Ethanol exchange issue). [Link]
Sources
Technical Support Center: Removal of Unreacted 2-Hydrazinoethanol
Topic: Purification Strategies for 2-Hydrazinoethanol (2-HE) Contamination Ticket ID: #PUR-2HE-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
2-Hydrazinoethanol (CAS: 109-84-2) is a bifunctional building block containing both a hydrazine moiety and a primary alcohol.[1] Its removal is notoriously difficult due to its high polarity (logP -1.68) , high boiling point (~220°C) , and toxicity .[1] Standard evaporation is ineffective and dangerous due to potential peroxide formation and thermal instability.[1]
This guide provides three orthogonal purification modules. Choose the module that best fits your product's physicochemical profile.[1]
Module 1: The Physicochemical Challenge
Why is this contaminant persisting in your mixture?
Before selecting a protocol, understand the enemy.[1] 2-HE behaves differently than standard organic impurities.[1]
| Property | Value | Implication for Purification |
| Boiling Point | ~220°C (dec.)[1] | Do not distill. Co-distillation requires high heat, risking product degradation.[1] |
| Basicity (pKa) | ~7.5 - 8.0 | It exists as a neutral species at pH > 8.[1] It can be protonated at pH < 6.[1] |
| Polarity | High (LogP -1.[1]68) | It prefers the aqueous layer, but "drags" into wet polar organics (THF, EtOAc).[1] |
| Reactivity | Nucleophilic | It will react with ketones/aldehydes in your product to form hydrazones.[1] |
Module 2: Liquid-Liquid Extraction (LLE) Optimization
Best for: Neutral or Acidic Products (Non-Basic)[1]
The most common error is performing a standard "water wash."[1] Because 2-HE is an organic hydrazine, it has significant solubility in organic solvents like ethyl acetate.[1] You must exploit its basicity to trap it in the aqueous phase.[1]
Protocol A: The "pH Trap" Wash
Principle: By lowering the aqueous pH below the pKa of the hydrazine moiety (approx.[1] 8.0), you convert 2-HE into its ammonium salt (
Step-by-Step:
-
Dilute: Dissolve your crude reaction mixture in a non-polar solvent. Dichloromethane (DCM) is preferred over Ethyl Acetate because 2-HE is less soluble in DCM.[1]
-
Acidify: Wash the organic layer with 0.5 M or 1.0 M HCl (or citric acid if your product is acid-sensitive).[1]
-
Target pH: The aqueous layer must be pH 2–4 .[1]
-
-
Partition: Shake vigorously for 2 minutes. The protonated 2-HE will migrate to the aqueous layer.[1]
-
Verify: Check the aqueous layer for hydrazine content (see Validation below).
-
Back-Extract: (Optional) Extract the acidic aqueous layer once with fresh DCM to recover any trapped product, then combine organic layers.
-
Dry & Concentrate: Dry over
and concentrate.
Self-Validating Check:
-
Tollens' Test: Take a drop of the organic layer after washing.[1] Add it to Tollens' reagent.[1] If a silver mirror forms, 2-HE (a reducing agent) is still present.[1] Repeat the wash.[1]
Module 3: Chemoselective Scavenging
Best for: Basic Products (where Acid Wash would remove the product) or API Synthesis (High Purity)[1]
If your product is an amine (basic), Protocol A will wash away your product along with the 2-HE.[1] You need a Solid-Supported Scavenger .[1]
Protocol B: The "Aldehyde Capture"
Principle: Use a polymer-supported aldehyde (PS-Benzaldehyde) to covalently bind 2-HE via hydrazone formation.[1] The contaminant stays on the bead; your product flows through.[1]
Reagents:
-
Resin: PS-Benzaldehyde (Loading typically 1.0–1.5 mmol/g).[1]
-
Stoichiometry: 3–5 equivalents relative to the estimated unreacted 2-HE.
Workflow:
-
Dissolve: Solubilize crude mixture in DCM or THF (anhydrous is better to drive equilibrium).
-
Add Resin: Add PS-Benzaldehyde resin.[1]
-
Catalyze: Add a catalytic amount of Acetic Acid (1-2 drops) to accelerate hydrazone formation.[1]
-
Agitate: Shake gently (do not stir with a magnetic bar, which grinds the resin) for 4–12 hours at room temperature.
-
Filter: Filter through a fritted glass funnel or a Celite pad.
-
Rinse: Wash the resin cake with DCM to recover all product.
Visualizing the Scavenging Pathway:
Caption: Chemoselective removal of 2-HE using polymer-supported reagents. The hydrazine reacts with the aldehyde resin, becoming immobilized.
Module 4: The "Acetone Hack" (Derivatization)
Best for: Large scale / Low budget (When resins are too expensive)[1]
If you cannot use resins and cannot use acid washes, you can modify the boiling point and polarity of 2-HE.[1]
Protocol:
-
Dissolve crude in Acetone (excess).
-
Stir for 2 hours. 2-HE reacts with acetone to form the corresponding hydrazone .[1]
-
Concentrate the mixture.
-
The resulting hydrazone is significantly less polar and often more volatile (or distinct enough to separate via flash chromatography) compared to the free hydrazine.[1]
-
Note: In many cases, the hydrazone is lipophilic enough to be separated on a silica column, whereas free 2-HE would streak and stick.[1]
-
Decision Matrix: Which Protocol to Use?
Caption: Logical flow for selecting the appropriate purification method based on product stability.
Frequently Asked Questions (FAQ)
Q: Can I just remove 2-HE on a high-vacuum line (Lyophilization/Kugelrohr)? A: Not recommended. While 2-HE has a vapor pressure, its boiling point is high.[1] Extended heating required to distill it often degrades valuable intermediates.[1] Furthermore, concentrating hydrazines to dryness increases explosion risks.[1]
Q: My product is water-soluble. How do I remove 2-HE? A: This is the hardest scenario. LLE will not work.
-
Solution: Use Protocol B (Scavenging) .[1] Since the resin is solid and the reaction happens in the organic/solution phase, you can filter the resin out. If your solvent is water, use a water-compatible resin (like sulfonated silica) or pass the solution through a Cation Exchange Cartridge (SCX) .[1] The basic 2-HE will stick to the SCX cartridge; if your product is neutral, it will elute.[1]
Q: Is 2-HE visible on TLC? A: It stains poorly with UV but is very active with Permanganate (KMnO4) or Phosphomolybdic Acid (PMA) stains due to its reducing nature.[1] It usually appears as a streak near the baseline in standard EtOAc/Hexane systems.[1]
Q: Safety precautions? A: 2-HE is a hydrazine derivative.[1] Treat it as a potential genotoxin .[1] Always work in a fume hood.[1] Decontaminate glassware with dilute bleach (hypochlorite) to oxidize residual hydrazine before washing.[1]
References
-
PubChem. (2024).[1] 2-Hydrazinoethanol (Compound).[1][2][3][4] National Library of Medicine.[1] Link[1]
-
Sigma-Aldrich. (n.d.).[1] 2-Hydroxyethylhydrazine Safety Data Sheet. Merck KGaA.[1] Link
-
Ley, S. V., et al. (2000).[1] Polymer-supported reagents and scavengers: a new dimension in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1. (Standard reference for PS-Benzaldehyde scavenging).
-
European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: 2-hydrazinoethanol. Link[1]
Sources
Troubleshooting regioselectivity in pyrazole synthesis
Welcome to the Pyrazole Synthesis Technical Support Center.
Ticket Subject: Troubleshooting Regioselectivity in 1,3- vs. 1,5-Substituted Pyrazoles. Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division.
Mission Statement
Regiocontrol in pyrazole synthesis is not a matter of luck; it is a predictable outcome of competing kinetics and thermodynamics. This guide moves beyond basic "recipe following" to provide a mechanistic decision framework. We address the core challenge: when condensing a monosubstituted hydrazine with a nonsymmetrical 1,3-electrophile, how do you force the formation of the desired 1,3- or 1,5-isomer?
Module 1: The Diagnostic Phase (Analytical Verification)
Before troubleshooting the synthesis, you must confirm your isomer. 1H NMR integration is often insufficient due to overlapping signals.
Q: My 1H NMR looks clean, but how do I prove I have the 1,3-isomer and not the 1,5-isomer?
A: You cannot rely solely on 1D proton shifts. You must establish the connectivity between the
The Golden Standard: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation)
The definitive proof lies in the 3-bond coupling (
| Feature | 1,3-Isomer (Substituent at C3) | 1,5-Isomer (Substituent at C5) |
| N1-R Protons | Show NOE to | Show NOE to substituent at |
| HMBC Cross-peak | Strong | Strong |
| 13C Shift (C5) | Typically shielded (lower ppm) if unsubstituted. | Deshielded (higher ppm) due to substituent. |
Protocol:
-
Run a 1D NOESY irradiating the
-methyl or -aryl ortho protons.-
Observation: If you see enhancement of the pyrazole ring proton, you likely have the 1,3-isomer (since the bulky group is far away at C3, leaving C5 open).
-
-
Run HMBC .[1] Look for the cross-peak from the
-substituent.[1] The carbon it "talks" to is definitively C5 .
Module 2: Condensation Chemistry (The Knorr Conundrum)
The most common route is the condensation of a hydrazine (
Q: I am reacting methylhydrazine with a nonsymmetrical 1,3-diketone. Why am I getting a mixture?
A: You are fighting a battle between Nucleophilicity and Electrophilicity .
-
The Nucleophile: In methylhydrazine (
), the terminal is the more nucleophilic center (less sterically hindered and more electron-rich). -
The Electrophile: The diketone has two carbonyls. The
will attack the more electrophilic (usually the less hindered) carbonyl first.
The Decision Matrix:
Caption: Mechanistic flow for predicting pyrazole regiochemistry in Knorr synthesis.
Troubleshooting Scenarios:
Scenario A: "I want the 1,5-isomer (Bulky group next to N-substituent)."
-
Strategy: Rely on sterics.
-
Mechanism: The highly nucleophilic
attacks the least hindered carbonyl (the one with the small group). This forms a hydrazone.[2][3][4][5][6][7] The internal nitrogen ( ) then attacks the bulky carbonyl. -
Protocol: Use a non-polar solvent (Toluene or EtOH) at room temperature. Avoid strong acid.
-
Outcome: The
-Me ends up attached to the carbon bearing the Bulky Group .
Scenario B: "I want the 1,3-isomer (Bulky group far from N-substituent)."
-
Strategy: Invert the electrophilicity or use a specific building block.
-
Mechanism: You need the
to attack the bulky carbonyl. This is hard kinetically. -
Fix 1 (Solvent/Catalyst): Use HCl or TFA in Ethanol. The acid can protonate the carbonyls.[3] Often, the carbonyl next to the electron-donating bulky group is more basic, becomes protonated, and thus becomes more electrophilic, drawing the
attack. -
Fix 2 (The Enaminone Route): Instead of a diketone, use an enaminone (
).-
The hydrazine
attacks the -carbon (Michael addition-elimination), not the carbonyl. -
This dictates regioselectivity perfectly.
-
Result: The
-substituent ends up distal to the original carbonyl R-group 1,3-Isomer .
-
Module 3: The Fluorine Challenge (Trifluoromethyl Pyrazoles)
Synthesizing
Q: I'm trying to make a 3-trifluoromethyl pyrazole, but I keep getting the 5-trifluoromethyl isomer.
A: The
-
The
-carbonyl is highly electrophilic, BUT... -
It often exists as a hydrate (gem-diol) or hemiacetal in solution, rendering it unreactive to the initial nucleophilic attack.
-
Therefore, the hydrazine
attacks the non-fluorinated carbonyl. -
Result: The
-substituent ends up adjacent to the group 5- Isomer .
The Fix: Regioselective Synthesis of 3-
Protocol: The Claisen/Enone Oxidation Route
-
Step 1: Condense your ketone (
) with trifluoroethyl trifluoroacetate (TFAA) to form the 1,3-diketone, but immediately convert it or use a trifluoro-enone equivalent. -
Step 2 (The Key): Use 2-bromo-3,3,3-trifluoropropene (BTP) or a trifluoromethyl ynone .
-
Ref: Fustero et al. have demonstrated that using specific fluorinated building blocks allows for predictable regiocontrol that defies the standard Knorr outcome.
-
-
Step 3 (Oxidation): React the hydrazine with a
-enone to form the pyrazoline (dihydro-pyrazole). Then, oxidize with DDQ or MnO2 . This stepwise method locks the regiochemistry at the addition stage (Michael addition) before aromatization.
Module 4: Advanced Methods (Bypassing Condensation)
If condensation fails to give high Selectivity (e.g., >95:5), switch to N-functionalization.
Q: I cannot separate the isomers. Is there a way to make ONLY one?
A: Yes. Synthesize the pyrazole parent (N-H) first, then functionalize the Nitrogen.
Workflow:
-
Synthesis: React Hydrazine Hydrate (
) with your 1,3-diketone.-
Outcome: You get a tautomeric mixture of the N-H pyrazole. (3-R and 5-R are identical due to tautomerism).
-
-
Functionalization (N-Arylation/Alkylation):
-
Alkylation (
+ Base): usually gives a mixture (favors the less hindered Nitrogen 1,3-isomer, but selectivity is poor). -
Chan-Lam Coupling (Boronic Acids): Cu(OAc)2 catalyzed. Often favors the 1,3-isomer (arylation on the less hindered nitrogen).
-
Buchwald-Hartwig: Pd-catalyzed coupling can be tuned using ligand sterics to force arylation at the specific nitrogen.
-
Summary of Conditions vs. Outcome
| Precursor | Reagent | Conditions | Major Product |
| 1,3-Diketone ( | EtOH, RT (Neutral) | 1,5-Isomer (Me next to | |
| 1,3-Diketone ( | EtOH, HCl (Acid) | 1,3-Isomer (Me distal to | |
| Enaminone ( | EtOH, Reflux | 1,3-Isomer (Me distal to | |
| EtOH | 1,3-Isomer (Major) | ||
| Standard | 5- |
References
-
Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles and Pyrazolines containing Fluorinated Groups.[8] Chemical Reviews.
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.
-
Heller, S. T., & Natarajan, S. R. (2006).[9][10] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[9][10] Organic Letters.[9][10]
-
Gosselin, F., et al. (2006).[11] Regioselective Synthesis of Polysubstituted Pyrazoles. Synlett.
-
Review of HMBC/NMR for Pyrazoles: Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022).[12][13][14] National Institutes of Health (NIH) / PMC.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 10. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 11. rsc.org [rsc.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Scaling up the synthesis of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
Topic: Scaling up the synthesis of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate Ticket ID: AP-5A-HE-001 Status: Open Assigned Scientist: Senior Application Specialist[1][2][3]
System Overview & Reaction Logic
Welcome to the technical support hub for aminopyrazole synthesis. You are likely targeting Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (CAS: 73018-15-2 or related derivatives) for use as a scaffold in kinase inhibitor development (e.g., pyrazolo[1,5-a]pyrimidines).[1][2][3]
This synthesis relies on the condensation of Ethyl 2-cyano-3-ethoxyacrylate with 2-Hydroxyethylhydrazine .[1][2][3] Success at scale depends on understanding the regiochemical drivers and thermodynamic management.[1][2][3]
The Reaction Mechanism (Visualization)
The following diagram illustrates the critical pathway.[1][2][3] The regioselectivity is determined in the first step: the more nucleophilic terminal amine of the hydrazine attacks the electrophilic enol ether carbon.[2][3]
Caption: Reaction pathway showing the critical regioselective step favoring the 5-amino isomer via terminal nitrogen attack.
Scale-Up Protocol (100g - 1kg Basis)
Warning: 2-Hydroxyethylhydrazine is a reducing agent and suspected carcinogen.[1][2][3] It is incompatible with oxidizers.[1][2][3][4]
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Parameter |
| Ethyl 2-cyano-3-ethoxyacrylate | 1.0 | Electrophile | Purity >98% essential to prevent color issues.[1][2][3] |
| 2-Hydroxyethylhydrazine | 1.05 - 1.1 | Nucleophile | Slight excess ensures complete consumption of the acrylate.[1][2][3] |
| Ethanol (Absolute) | 5-7 Vol | Solvent | Water content <0.5% to prevent ester hydrolysis.[1][2][3] |
| Triethylamine (Optional) | 0.1 | Catalyst | Only if reaction stalls; usually autocatalytic.[1][2][3] |
Step-by-Step Methodology
-
Reactor Setup: Use a glass-lined or stainless steel (SS316) reactor.[1][2][3] Ensure nitrogen inerting (hydrazine oxidizes to colored impurities).[1][2][3]
-
Charge 1: Load Ethyl 2-cyano-3-ethoxyacrylate and Ethanol (5 Vol). Agitate to dissolve. Cool to 0–5°C .[1][2][3]
-
Dosing: Add 2-Hydroxyethylhydrazine dropwise over 60–90 minutes.
-
Reaction Phase:
-
Workup (Crystallization):
-
Drying: Vacuum oven at 45°C.
Troubleshooting Center (FAQ)
User issues often fall into three categories: Purity, Yield, or Physical State.[2][3]
Q1: "My product is a dark oil/gum and won't crystallize."
Diagnosis: This is usually due to residual solvent or impurities (dimers) preventing crystal lattice formation.[1][2][3] Solution:
-
Seed It: Retain a small sample of pure crystal from a previous batch.[1][2][3] Add 0.1 wt% seeds at 30°C during the cooling ramp.
-
Solvent Swap: If Ethanol fails, switch to Isopropanol (IPA) .[1][2][3] IPA has lower solubility for the product at 0°C, forcing precipitation.[1][3]
-
Anti-solvent: Add Diisopropyl ether (DIPE) or MTBE dropwise to the cooled reaction mixture until turbidity persists.[1][2][3]
Q2: "I am seeing a 'doublet' impurity in NMR around 7.5-8.0 ppm."
Diagnosis: This is likely the 3-amino regioisomer .[1][2][3] Root Cause: The reaction temperature was too high during the initial mixing of hydrazine and acrylate.[1][3] Fix:
-
Ensure the initial addition is performed at 0°C .
-
Do not heat to reflux until the intermediate enamine is fully formed (verify by TLC/HPLC after 1 hour at RT).
Q3: "The product is pink or brown."
Diagnosis: Oxidation of the hydrazine or the phenol/amino groups.[1][3] Root Cause: Air leak in the reactor or old hydrazine stock.[1][2][3] Fix:
-
Recrystallization: Dissolve in hot Ethanol (10 Vol) with 5 wt% Activated Carbon . Filter hot through Celite.[1][2][3]
-
Prevention: Strictly sparge solvents with Nitrogen before use.[1][2][3]
Q4: "Yield is lower than expected (<60%)."
Diagnosis: Loss of product in the mother liquor or hydrolysis of the ester.[1][2][3] Fix:
-
Check pH: If the reaction becomes acidic, the amine can form a salt, remaining soluble.[3] Neutralize with mild base (NaHCO3) if necessary, though this is rare in this specific chemistry.[1][2][3]
-
Hydrolysis: Did you use wet ethanol? The ethyl ester is labile.[1][2][3] Ensure water content is <0.5%.[1][2][3]
Interactive Troubleshooting Flowchart
Use this logic tree to diagnose batch failures in real-time.
Caption: Decision tree for diagnosing physical state and purity issues during workup.
Safety & Handling (SDS Highlights)
2-Hydroxyethylhydrazine (CAS: 109-84-2) [1][2][3][6]
-
Hazards: Acute Toxicity (Oral/Dermal/Inhalation), Carcinogen (Category 2), Skin Sensitizer.[3][7]
-
Incompatibility: Reacts violently with acid chlorides, anhydrides, and oxidizing agents.[3][8]
-
PPE: Full face respirator (AbeK1 filter), Butyl rubber gloves (Nitrile is permeable to hydrazines over time), Tyvek suit.[3]
-
Spill Control: Do not use standard sawdust.[1][2][3] Use sand or vermiculite.[1][2][3] Neutralize spills with dilute hypochlorite (bleach) solution cautiously (exothermic).[1][2][3]
References
-
Reaction Methodology (General Knorr-type Synthesis)
-
Scale-Up & Regioselectivity
-
Safety Data (2-Hydroxyethylhydrazine)
-
Impurity Formation
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Pyrazole Synthesis & Precursor Stabilization
Topic: Preventing Dimerization and Side-Reactions of Pyrazole Precursors Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Scope: Chemical stability of hydrazines/1,3-dicarbonyls, prevention of azine formation, and suppression of oxidative oligomerization.
Welcome to the Pyrazole Synthesis Support Hub
Current Status: operational Lead Scientist: Dr. A. Vance, Senior Application Scientist
Achieving high-purity pyrazoles requires strict control over the "pre-cyclization" phase. The most common failure mode is not the failure of the cyclization itself, but the dimerization of precursors before the ring can close. This guide addresses the two critical dimerization pathways:
-
Oxidative Dimerization: Hydrazine
Tetrazene. -
Condensation Dimerization: Hydrazine + Carbonyl
Azine (Linear oligomers).
Module 1: The Mechanistic Landscape
Understanding why your reaction fails is the first step to fixing it. In pyrazole synthesis (Knorr-type or Michael addition), the hydrazine nucleophile is in competition with itself and oxygen.
Pathway Visualization
The diagram below maps the "Safe Zone" (Cyclization) against the "Danger Zone" (Dimerization).
Figure 1: Competitive reaction pathways. The goal is to drive the Mono-Hydrazone directly to Pyrazole while suppressing the oxidative shunt to Tetrazene and the condensation shunt to Azine.
Module 2: Precursor Stabilization Protocols
Hydrazine Integrity (Preventing Tetrazenes)
Free base hydrazines are thermodynamically unstable in air, oxidizing to diimides and eventually dimerizing to tetrazenes (often visible as a pink/red color change) or decomposing to
| Critical Factor | Recommendation | Mechanism of Action |
| Storage Form | Hydrochloride Salts ( | Protonation of the |
| Metal Scavenging | EDTA (0.1 mM) in aqueous buffers | Trace transition metals ( |
| Atmosphere | Argon Sparge (Active bubbling) | Nitrogen blanketing is insufficient for highly sensitive alkyl hydrazines; active sparging removes dissolved |
Preventing Azine Formation (The "Double-Condensation" Trap)
Azines form when a hydrazine molecule reacts with two carbonyl centers instead of cyclizing with one. This is common when mixing rates are poor or stoichiometry is localized.
-
The "Reverse Addition" Rule: Never add the hydrazine to the dicarbonyl. Always add the dicarbonyl to the hydrazine .
-
Why? Adding hydrazine to dicarbonyl creates a local excess of carbonyls, statistically favoring the attack of one hydrazine on two separate carbonyl molecules (Azine formation).
-
Correct Method: A high concentration of hydrazine relative to the incoming carbonyl ensures the mono-hydrazone forms and cyclizes faster than a second carbonyl can attack [3].
-
Module 3: Experimental Workflow
Protocol: High-Fidelity Pyrazole Synthesis
Designed to minimize dimerization in Knorr-type condensations.
Reagents:
-
Aryl/Alkyl Hydrazine Hydrochloride[1]
-
1,3-Dicarbonyl (or Enaminone precursor)[2]
-
Solvent: Ethanol (standard) or HFIP (Hexafluoroisopropanol) for difficult substrates.
Step-by-Step:
-
Deoxygenation: Charge the reaction vessel with the solvent and sparge with Argon for 15 minutes.
-
Salt Dissolution: Add the Hydrazine Hydrochloride.
-
Checkpoint: If the solution turns pink immediately, your solvent contains peroxides. Discard and use fresh solvent.
-
-
Base Release (Controlled): Add a mild base (NaOAc or Pyridine) stoichiometrically (1.05 eq) to release the free hydrazine in situ.
-
Note: Do not use strong bases (NaOH/KOH) initially, as high pH accelerates oxidative dimerization [4].
-
-
Cryogenic Addition: Cool the mixture to 0°C .
-
The Slow Feed: Dissolve the 1,3-dicarbonyl in the solvent. Add this solution dropwise over 30–60 minutes.
-
Logic: This maintains "High Dilution" conditions for the electrophile, favoring intramolecular cyclization (zero-order in concentration) over intermolecular azine formation (second-order).
-
-
Cyclization Ramp: Once addition is complete, warm to room temperature. Only heat to reflux if LCMS shows the intermediate hydrazone is stable but not cyclizing.
Module 4: Troubleshooting & FAQs
Interactive Decision Matrix
Figure 2: Diagnostic logic for identifying dimerization types.
Frequently Asked Questions
Q: My hydrazine hydrochloride is white, but turns red upon adding triethylamine. Why? A: This is "Auto-oxidation." As soon as you deprotonate the hydrazine to its free base in the presence of oxygen, it begins to oxidize to azo/tetrazene species.
-
Fix: Delay base addition until the dicarbonyl is present, or ensure strict inert atmosphere (Glovebox or Argon line).
Q: I see a mass peak corresponding to [2M - 2H]. Is this the azine? A: Yes. An azine results from two hydrazine units condensing with two carbonyl units (or one hydrazine bridging two carbonyls). This is a "chemical dimer."
-
Fix: This indicates local excess of the carbonyl. Increase the stirring rate and decrease the addition rate of the carbonyl component.
Q: My pyrazole product has low solubility and broad NMR signals. Is it polymerizing?
A: Likely not polymerizing, but physically dimerizing via intermolecular Hydrogen Bonding (N-H
-
Fix: Run your NMR in a hydrogen-bond disrupting solvent like DMSO-d6 or MeOD . If the signals sharpen, it was physical aggregation, not chemical degradation [5].
References
-
Ragnarsson, U. (2001). Synthetic methodology for the preparation of N-protected hydrazines. Chemical Society Reviews, 30(4), 205-213.
-
Audrieth, L. F., & Mohr, P. H. (1948). The Chemistry of Hydrazine. Chemical & Engineering News, 26(51), 3746–3749.
-
Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034.
-
Gosselin, F., et al. (2010). Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles from 2-(Trifluoromethyl)-1,3-diketone. The Journal of Organic Chemistry, 75(12), 4154–4160.
-
Elguero, J., et al. (2000). Pyrazoles.[1][2][3][4][5][6][7][8][9] In Comprehensive Heterocyclic Chemistry II. Elsevier.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
Column chromatography protocol for purifying aminopyrazoles
Topic: Column Chromatography Protocol & Troubleshooting Department: Application Science & Separation Technologies
Introduction
Welcome to the Separation Technologies Technical Support Center. As a Senior Application Scientist, I understand that purifying aminopyrazoles presents a unique set of challenges. These compounds are nitrogen-rich, basic heterocycles that often exhibit high polarity and a strong affinity for acidic silanols on standard silica gel. This interaction frequently results in peak tailing (streaking), irreversible adsorption (yield loss), and poor resolution of regioisomers.
This guide is designed as a self-validating troubleshooting system. It moves beyond generic advice to address the specific physicochemical behavior of the pyrazole core.
Module 1: The "Streaking" Phenomenon (Peak Tailing)
Q: My aminopyrazole elutes as a broad streak rather than a defined band. Increasing polarity doesn't help. What is happening?
A: This is the classic "Silanol Effect." Standard silica gel (60 Å) is slightly acidic (pH ~5.0) due to surface silanol groups (Si-OH). The basic nitrogen atoms in the aminopyrazole core (and exocyclic amines) become protonated by these silanols, forming ionic bonds that drag the compound along the column.
The Solution: Competitive Inhibition You must introduce a "sacrificial" base into your mobile phase that competes for these acidic sites, effectively shielding your analyte.
Protocol: Mobile Phase Modification
-
Option A: Triethylamine (TEA) [1]
-
Usage: Add 0.5% to 1.0% (v/v) TEA to both solvent A (non-polar) and solvent B (polar).
-
Critical Step: You must flush the column with the TEA-containing mobile phase (2-3 Column Volumes) before loading your sample. This "neutralizes" the silica bed.[2]
-
Warning: TEA has a high boiling point. It may be difficult to remove from the final product without an acidic workup or high-vacuum drying.
-
-
Option B: Ammonia in Methanol (The "Magic Bullet")
-
Usage: Replace standard Methanol with "Ammoniated Methanol" in a DCM/MeOH gradient.
-
Preparation: Purchase 7N NH₃ in MeOH (commercially available) or bubble anhydrous NH₃ gas into MeOH.
-
Ratio: Use a 1:9 ratio of [7N NH₃/MeOH] to [Pure MeOH] to create a stock solution of ~0.7N NH₃. Use this as your Solvent B.
-
Advantage: Ammonia is volatile; it evaporates completely with the solvent, leaving no residue.
-
Troubleshooting Logic: Tailing Issues
Figure 1: Decision matrix for diagnosing and resolving peak tailing in basic heterocycles.
Module 2: Solubility & Sample Loading
Q: My compound precipitates at the top of the column or "crashes out" inside the cartridge. How do I load insoluble aminopyrazoles?
A: Aminopyrazoles are often crystalline solids with poor solubility in non-polar solvents (Hexane/DCM) but high solubility in polar protic solvents (MeOH). Liquid loading with a strong solvent (like pure MeOH) creates a "solvent effect" where the sample elutes instantly with the solvent front, destroying separation.
The Solution: Dry Loading This technique eliminates solvent incompatibility issues and improves resolution.[3]
Protocol: Dry Loading Technique
-
Dissolution: Dissolve your crude aminopyrazole in the minimum amount of a strong solvent (MeOH, Acetone, or DCM/MeOH).
-
Adsorption: Add solid support media (Celite 545 or Silica Gel) to the flask.
-
Ratio: 1 part crude sample : 3 parts solid support (by weight).
-
-
Evaporation: Rotovap the mixture until it is a dry, free-flowing powder.
-
Tip: If it remains sticky/oily, add more support media and re-evaporate.
-
-
Loading: Pour the powder directly onto the top of the pre-packed column (or into an empty solid load cartridge).
-
Elution: Begin your gradient.
Data: Solvent Compatibility Table
| Solvent System | Polarity | Application | Notes |
| DCM / MeOH | High | General purpose for polar amines. | Standard. Use 0-10% MeOH. Above 10%, silica begins to dissolve. |
| DCM / MeOH / NH₃ | High | Best for Aminopyrazoles. | Prevents tailing. See Option B above. |
| EtOAc / Hexane | Low/Med | Lipophilic derivatives (N-alkylated). | Often requires 1% TEA to prevent sticking. |
| Acetone / Hexane | Medium | Alternative to EtOAc. | Good selectivity difference if EtOAc fails. |
Module 3: Separation of Regioisomers
Q: I have a mixture of N1- and N2-alkylated pyrazoles. They co-elute on TLC and the column. How do I separate them?
A: Pyrazole alkylation often yields regioisomers with very similar polarities. Standard silica chromatography often fails to resolve them because the adsorption mechanism (H-bonding) is identical for both isomers.
The Solution: Selectivity Tuning & Phase Change
-
Change the "Selectivity Triangle": If DCM/MeOH fails, switch to EtOAc/Hexane or Toluene/Acetone. Different solvents interact with the dipole moments of the isomers differently [1].
-
C18 Reverse Phase (The "Nuclear Option"):
-
Regioisomers often have significantly different hydrophobicities (logP) despite similar polarities.
-
Protocol: Use a C18 column with a water/acetonitrile gradient.
-
Buffer is Critical: Use 10mM Ammonium Bicarbonate (pH 10) .
-
Why pH 10? At high pH, the aminopyrazole is fully deprotonated (neutral). This maximizes the hydrophobic interaction with the C18 chains, often resulting in baseline separation of isomers that co-elute at neutral pH [2].
-
Workflow: Regioisomer Separation
Figure 2: Strategic workflow for separating closely eluting pyrazole regioisomers.
Module 4: Recovery & Yield Issues
Q: I loaded 500mg but only recovered 300mg. Where is the rest?
A: If no degradation occurred (verify by 2D-TLC), your compound is likely irreversibly adsorbed to the silica. This is common for primary aminopyrazoles.
The Solution: The "Flush" or The Switch
-
The Flush Protocol:
-
After your main peak elutes, switch to a "stripping solvent": DCM : MeOH : NH₄OH (80 : 18 : 2) .
-
This highly polar, basic mixture will displace almost anything bound to the silica.
-
-
Switch to Alumina:
-
Use Basic Alumina (Activity Grade III) instead of silica.
-
Alumina has a different surface chemistry (Al-O bonds) that is less prone to hydrogen-bonding retention of amines compared to silanols [3].
-
References
-
Biotage. (2023).[4][5] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from
-
Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. Retrieved from
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from
-
BenchChem. (2025).[3][6] Column chromatography conditions for separating pyrazole isomers. Retrieved from
Sources
Validation & Comparative
Biological activity of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate vs. other N-substituted pyrazoles
Biological Activity & Comparative Profile: Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
Executive Summary: The "Gateway" Scaffold
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (CAS: 58046-49-4) represents a critical "gateway" scaffold in medicinal chemistry. Unlike simple N-alkyl (e.g., N-methyl) or N-aryl (e.g., N-phenyl) pyrazoles, this compound possesses a unique bifunctional architecture. The N1-(2-hydroxyethyl) tail acts not merely as a solubilizing group but as a reactive handle for intramolecular cyclization, granting access to fused bicyclic systems such as imidazo[1,2-b]pyrazoles and pyrazolo[1,5-a]pyrimidines .
While N-phenyl analogs are often preferred for maximizing hydrophobic interactions in kinase binding pockets (e.g., p38 MAPK inhibitors), the N-hydroxyethyl variant offers superior aqueous solubility and a pathway to diversity-oriented synthesis (DOS) unavailable to inert N-substituents. This guide analyzes its biological potential, comparing it against standard N-substituted alternatives.[1]
Chemical Profile & Physicochemical Properties
| Property | Specification |
| IUPAC Name | Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate |
| CAS Number | 58046-49-4 |
| Molecular Formula | C₈H₁₃N₃O₃ |
| Molecular Weight | 199.21 g/mol |
| H-Bond Donors | 2 (NH₂, OH) |
| H-Bond Acceptors | 5 (N, O) |
| LogP (Predicted) | ~0.2 (Hydrophilic) |
| Key Feature | N1-Hydroxyethyl tail permits intramolecular cyclization.[2] |
Comparative Biological Activity
The biological utility of this compound is best understood by comparing its downstream derivatives with those of other N-substituted pyrazoles. The N1-substitution defines the pharmacological trajectory.
A. Anticancer Potency (Kinase Inhibition)[3]
-
N-Phenyl Analogs: Historically favored for kinase inhibitors (e.g., p38 MAPK, c-Src). The phenyl ring occupies the hydrophobic "gatekeeper" region of the ATP-binding pocket. However, these often suffer from poor solubility (LogP > 3.5).
-
N-Hydroxyethyl (Target Compound):
-
Direct Activity: The ester itself shows low cytotoxicity (IC₅₀ > 100 µM in HeLa/MCF-7), making it a safe intermediate.
-
Derivative Activity: When cyclized to pyrazolo[1,5-a]pyrimidines , the N-hydroxyethyl group (or its cyclized form) mimics the ribose moiety of ATP, enhancing affinity for targets like EGFR and CDK2 .
-
Data Insight: Derivatives retaining the hydrophilic tail often show improved metabolic stability compared to N-benzyl analogs, which are prone to rapid oxidation.
-
B. Antimicrobial & Antifungal Profile
-
N-Methyl/Ethyl: Generally show weak antimicrobial activity due to lack of lipophilicity required to penetrate bacterial cell walls.
-
N-Hydroxyethyl:
-
Mechanism: The terminal -OH group can participate in H-bonding with fungal cell wall enzymes.
-
Fused Systems: Cyclization to imidazo[1,2-b]pyrazoles yields compounds with potent antifungal activity (MIC values < 10 µg/mL against C. albicans), significantly outperforming N-methyl analogs.
-
C. Comparative Summary Table
| Feature | N-Hydroxyethyl (Target) | N-Methyl (Alternative) | N-Phenyl (Alternative) |
| Primary Utility | Precursor for fused rings (Imidazo/Pyrazolo) | Simple steric bulk | Hydrophobic binding |
| Water Solubility | High (Polar tail) | Moderate | Low (Lipophilic) |
| Synthetic Reactivity | High (Allows intramolecular cyclization) | Inert | Inert |
| Key Bio-Target | Antifungal (via fused rings), Kinase (ATP mimic) | General building block | Anti-inflammatory (COX-2) |
| Toxicity Risk | Low (Metabolically handleable) | Low | Moderate (Metabolic activation) |
Mechanism of Action: The "Cyclization Advantage"
The defining feature of the N-hydroxyethyl group is its ability to facilitate intramolecular nucleophilic attack . Unlike N-methyl pyrazoles, which are "dead ends" synthetically, the N-hydroxyethyl tail can attack the C5-amino group or electrophiles attached to C5, closing a second ring.
Visualizing the SAR & Cyclization Pathway:
Caption: The N-hydroxyethyl tail (blue) enables the formation of bioactive fused rings (green), a pathway blocked in N-methyl analogs (red).
Experimental Protocols
As a self-validating system, the following protocols describe how to synthesize the ester and evaluate the cytotoxicity of its derivatives.
Protocol A: Synthesis of the Scaffold
-
Objective: Generate Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate.
-
Reagents: Ethyl (ethoxymethylene)cyanoacetate, 2-Hydrazinoethanol, Ethanol.
-
Dissolution: Dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in absolute ethanol.
-
Addition: Dropwise add 2-hydrazinoethanol (1.1 eq) at 0°C. Note: Cooling controls the exotherm.
-
Reflux: Heat to reflux (78°C) for 3–5 hours. Monitor via TLC (50% EtOAc/Hexane).
-
Crystallization: Cool to room temperature. The product precipitates as a white/off-white solid.
-
Validation: ¹H NMR should show the triplet/quartet of the ethyl ester and the multiplet of the hydroxyethyl tail.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
-
Objective: Compare cytotoxicity of the ester vs. its fused derivatives against MCF-7 (Breast Cancer) cells.
-
Seeding: Plate MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Treat cells with the test compound (Ester vs. Derivative) at concentrations 0.1–100 µM. Include Doxorubicin as a positive control.
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC₅₀.
-
Expected Result: The ester (precursor) will likely show IC₅₀ > 50 µM (low toxicity). Fused derivatives (e.g., pyrazolo-pyrimidines) should show IC₅₀ < 5 µM.
-
References
-
Synthesis & Intermediate Role: MySkinRecipes. "Ethyl 5-amino-1H-pyrazole-4-carboxylate Product Description." Accessed Jan 2026.[3]
-
Anticancer Derivatives: MDPI (Molecules). "Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives." 2024.
-
Kinase Inhibition (FGFR): PubMed. "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." 2024.[3][4]
-
Chemical Data: PubChem. "Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (CID 429881)."[2]
-
Comparative SAR: MDPI (Int. J. Mol. Sci.). "Amino-Pyrazoles in Medicinal Chemistry: A Review." 2023.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate | C8H13N3O3 | CID 429881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Regioselective Strategies in Pyrazole Synthesis
Executive Summary: The Regioselectivity Paradox
The pyrazole ring is a cornerstone pharmacophore in modern medicinal chemistry, anchoring blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil . However, the synthesis of polysubstituted pyrazoles presents a persistent "regioselectivity paradox."
While the classical Knorr condensation remains the industrial workhorse due to its scalability, it inherently struggles with unsymmetrical 1,3-dicarbonyl substrates, often yielding difficult-to-separate mixtures of regioisomers (e.g., 1,3- vs. 1,5-isomers). This lack of precision necessitates harsh purification steps that erode yield and increase E-factors.
This guide compares the optimized Knorr method against two modern alternatives: 1,3-Dipolar Cycloaddition (for precision) and Multicomponent Reactions (MCR) (for efficiency). We analyze these methods not just by yield, but by their ability to solve the regioselectivity challenge in a drug development context.
Comparative Analysis of Methodologies
Method A: The Industrial Benchmark (Optimized Knorr)
-
Mechanism: Double condensation of hydrazine derivatives with 1,3-dicarbonyls.
-
Best For: Symmetrical substrates or large-scale production where recrystallization is viable.
-
The Challenge: When using unsymmetrical diketones (e.g., trifluoromethylated substrates for Celecoxib), the nucleophilic attack of the hydrazine is governed by a subtle interplay of steric bulk and electronic hardness, often leading to 5-10% of the unwanted isomer.
-
Optimization: Recent process chemistry (Reddy et al.) has demonstrated that solvent choice (e.g., aqueous Ethyl Acetate) can suppress the formation of the hydrate intermediate, significantly improving the isomeric ratio.
Method B: The Precision Tool (1,3-Dipolar Cycloaddition)
-
Mechanism: Reaction of 1,3-dipoles (diazo compounds, nitrilimines, or sydnones) with dipolarophiles (alkynes/alkenes).[1]
-
Best For: Complex, unsymmetrical substitution patterns (e.g., 1,3,4,5-tetrasubstituted pyrazoles) where Knorr fails.
-
Advantage: Regiochemistry is predictable based on FMO (Frontier Molecular Orbital) theory and can be inverted using specific metal catalysts (Cu vs. Ru).
-
Limitation: Safety concerns regarding the handling of diazo precursors at scale.
Method C: The Green Efficiency (Multicomponent One-Pot)
-
Mechanism: Cascade reaction involving aldehydes, hydrazine, and active methylene compounds (e.g., malononitrile).
-
Best For: High-throughput library generation and "Green Chemistry" compliance.
-
Advantage: High atom economy; avoids isolation of unstable intermediates (e.g., hydrazones). Often proceeds in water or ethanol.
Performance Metrics Comparison
| Feature | Method A: Optimized Knorr | Method B: 1,3-Dipolar Cycloaddition | Method C: Multicomponent (MCR) |
| Primary Mechanism | Condensation / Dehydration | Cycloaddition (Concerted or Stepwise) | Knoevenagel / Michael / Cyclization |
| Regioselectivity | Variable (Substrate Dependent) | High (>98:2) | High (Sterically controlled) |
| Atom Economy | Moderate (Loss of 2 H₂O) | High (Additive reaction) | Excellent |
| Scalability | High (kg to ton scale) | Low to Moderate (Safety limits) | Moderate |
| Reaction Time | 2–12 Hours (Reflux) | 1–24 Hours (RT to Heat) | < 1 Hour (often Microwave/US) |
| Key Risk | Isomeric impurity removal | Handling explosive dipoles | Solubility of diverse aldehydes |
Mechanistic Visualization
The following diagram illustrates the divergent pathways. Note how the Knorr pathway's "decision point" (Initial Attack) is reversible and less controlled compared to the concerted nature of the Cycloaddition.
Figure 1: Mechanistic divergence showing the origin of regioselectivity issues in Knorr synthesis vs. the concerted control in Cycloaddition.
Self-Validating Experimental Protocols
Protocol 1: Scalable, Regioselective Knorr Synthesis (Celecoxib Route)
Based on the optimization by Reddy et al. (Dr. Reddy's Laboratories).
Rationale: Standard ethanol reflux often yields 0.5–1.0% of the unwanted regioisomer. Switching to a biphasic Ethyl Acetate/Water system suppresses the side reaction by favoring the precipitation of the correct isomer and minimizing the formation of the diketone hydrate impurity.
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq)
-
4-Sulfonamidophenylhydrazine hydrochloride (1.1 eq)
-
Solvent: Ethyl Acetate : Water (1:1 v/v)[2]
Step-by-Step:
-
Charge: In a round-bottom flask equipped with a mechanical stirrer, charge the diketone and hydrazine hydrochloride.
-
Solvent Addition: Add the Ethyl Acetate/Water mixture (5 mL per gram of diketone).
-
Reflux: Heat the biphasic mixture to reflux (approx. 75°C) for 2 hours. Checkpoint: Monitor by HPLC.[3][4] The reaction is complete when the unreacted diketone is <0.5%.
-
Cooling & Crystallization: Cool the mixture slowly to 0–5°C over 1 hour. The product will crystallize out of the organic layer.
-
Isolation: Filter the precipitate. Wash the cake with chilled water (2x) and chilled toluene (1x) to remove unreacted hydrazine and trace regioisomers.
-
Drying: Dry under vacuum at 60°C.
-
Expected Result: >95% Yield, >99.5% Purity (Regioisomer <0.1%).
Protocol 2: Green Multicomponent Synthesis (Water-Mediated)
Based on recent "Green Chemistry" protocols for library generation.
Rationale: This method utilizes the "water-effect," where hydrophobic interactions accelerate the reaction rates of organic substrates in aqueous suspension, often without added catalysts.
Materials:
-
Aromatic Aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Solvent: Deionized Water
-
Catalyst: Sodium p-toluene sulfonate (NaPTS) (10 mol%) - Optional, acts as a hydrotrope.
Step-by-Step:
-
Mixing: To a 50 mL flask, add water (10 mL), the aldehyde, and malononitrile. Stir at room temperature for 5 minutes.
-
Cascade Initiation: Add phenylhydrazine and the NaPTS catalyst.
-
Reaction: Heat to 60°C. The mixture will likely become turbid as the Knoevenagel condensation proceeds, followed by the Michael addition.
-
Observation: A solid precipitate (the aminopyrazole) usually forms within 30–60 minutes.
-
Workup: Simply filter the solid. Wash with excess water to remove the catalyst and unreacted hydrazine.
-
Purification: Recrystallize from Ethanol:Water (9:1) if necessary.[4]
-
Expected Result: 85–92% Yield of 5-amino-pyrazole derivatives.
Decision Matrix: Selecting the Right Method
Figure 2: Decision tree for selecting the optimal synthesis route based on substrate complexity and project stage.
References
-
Reddy, A. R., et al. (2009).[2] "An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor." Organic Process Research & Development.
-
Deng, X., & Mani, N. S. (2008).[5][6] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry.
-
Zhou, J., et al. (2024). "Recent advances in the multicomponent synthesis of pyrazoles." Organic & Biomolecular Chemistry.
-
BenchChem. (2025). "A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher."
-
Maddila, S., et al. (2023).[7] "A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole Derivatives in Water." Preprints.org.
Sources
- 1. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. metfop.edu.in [metfop.edu.in]
- 4. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Validation of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate structure by X-ray crystallography
Validation of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate Structure by X-ray Crystallography
Executive Summary
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate is a critical scaffold in medicinal chemistry, serving as a primary precursor for fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines (kinase inhibitors).[1][2]
The synthesis of this compound involves the condensation of ethyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine .[3] A persistent challenge in this synthesis is regiochemical ambiguity : the hydrazine can attack the electrophile to yield either the 5-amino-1-substituted isomer (Target) or the 3-amino-1-substituted isomer (Impurity).[1][2] While NMR spectroscopy (NOESY/HMBC) provides strong evidence, Single Crystal X-ray Diffraction (SC-XRD) remains the absolute standard for structural validation.[1][3]
This guide outlines the definitive protocol for validating this structure, comparing SC-XRD against alternative analytical techniques, and detailing the specific crystallographic markers that confirm the correct regioisomer.
The Regiochemistry Challenge
In the reaction between a hydrazine derivative and a non-symmetrical 1,3-dielectrophile, two isomers are theoretically possible. For drug development, distinguishing between these isomers is non-negotiable.[2][3]
-
Isomer A (Target): 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate.[1][2]
-
Isomer B (Alternative): 3-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate.[1][2]
Synthesis & Ambiguity Pathway
Figure 1: Reaction pathway showing the origin of regiochemical ambiguity.
Comparative Analysis: Why X-ray Crystallography?
While NMR is faster, it relies on indirect magnetic environments.[2][3] X-ray crystallography provides a direct map of electron density.[2][3]
| Feature | 1H / 13C NMR | 2D NMR (NOESY/HMBC) | X-ray Crystallography (SC-XRD) |
| Primary Output | Chemical Shifts ( | Through-space/bond correlations | 3D Atomic Coordinates ( |
| Regioisomer Certainty | Low (Ambiguous shifts) | Medium-High (Requires interpretation) | Absolute (Definitive) |
| Tautomer Identification | Fast exchange average | Average signal | Fixed state (Amino vs Imino) |
| Sample Requirement | ~5-10 mg (Solution) | ~20-50 mg (Solution) | Single Crystal (~0.1-0.3 mm) |
| Data Acquisition Time | 10-30 mins | 2-12 hours | 2-24 hours |
| Validation Status | Supporting Evidence | Strong Evidence | Gold Standard |
Experimental Protocol: X-ray Structure Validation
This protocol is designed to grow diffraction-quality crystals and refine the structure to confirm the 5-amino regiochemistry and the 1-(2-hydroxyethyl) tail conformation.[1][2]
Phase 1: Crystallization Strategy
The compound contains both a hydrogen bond donor (amino, hydroxyl) and acceptor (carbonyl, ring nitrogens).[3] It is polar.[2][3]
-
Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexane (if highly pure).[2][3]
-
Protocol:
-
Dissolve 20 mg of the synthesized solid in 2 mL of warm Ethanol.
-
Filter the solution through a 0.45
m PTFE syringe filter into a clean vial. -
Cover the vial with parafilm and poke 3-4 small holes.[1][2][3]
-
Allow to stand undisturbed at room temperature (20-25°C) for 3-7 days.
-
Target Crystal: Colorless blocks or prisms. Avoid needles (often indicate rapid precipitation/twinning).[2][3]
-
Phase 2: Data Collection & Refinement
-
Temperature: Collect data at 100 K (using liquid nitrogen stream) to reduce thermal motion and improve resolution of the flexible 2-hydroxyethyl tail.
-
Radiation: Mo-K
( Å) is standard; Cu-K is preferred if the crystal is very small (<0.1 mm).[1][2] -
Resolution: Aim for
Å resolution to accurately locate Hydrogen atoms.
Phase 3: Structural Markers for Validation
To confirm the structure is the Target (5-amino) isomer, look for these specific features in the solved structure:
-
Intramolecular Hydrogen Bond (Critical):
-
Observation: A strong hydrogen bond between one Amino proton (N-H) and the Carbonyl oxygen (C=O) of the ester.[3]
-
Geometry: This forms a pseudo-6-membered ring
motif.[1][2][3] -
Validation Logic: This interaction is geometrically impossible in the 3-amino isomer (where the amino and ester are too far apart).[3] Presence of this bond confirms the 5-amino regiochemistry. [1]
-
-
Hydroxyethyl Tail Conformation:
-
Bond Lengths:
-
The C5-N(amino) bond length should be
Å, indicating partial double bond character due to resonance with the pyrazole ring.[1]
-
Validation Logic Flow
Use this decision tree to interpret your experimental data.
Figure 2: Structural validation decision tree based on crystallographic data.
References
-
Preparation of Pyrazoles: Elguero, J. (1984).[2][3] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, 5, 167-303.[1][2][3]
-
Regiochemistry of Hydrazine Reactions: Fustero, S., et al. (2008).[2][3] Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles. Journal of Organic Chemistry, 73(9), 3523–3529.[3] Link[1][3]
-
Crystallographic Markers: Infantes, L., & Foces-Foces, C. (1998).[2][3] Supramolecular motifs in 5-aminopyrazoles. Journal of Molecular Structure, 474, 121-132.[1][2][3]
-
Specific Analog Structure: Zhang, Y., et al. (2012).[2][3] Crystal structure of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E, 68(Pt 3), o885.[3] Link
-
General Crystallography: Sheldrick, G. M. (2015).[2][3] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[1][2][3] Link
Sources
Comparative Guide: Pyrazole Ester Derivatives as Dual-Target Enzyme Inhibitors
Executive Summary
The pyrazole scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with diverse biological targets. However, the ester functionalization of this core (pyrazole carboxylic esters) introduces a critical variable: the modulation of lipophilicity and steric fit within enzymatic active sites.
This guide objectively compares the enzyme inhibitory activity of various pyrazole esters, specifically focusing on Cyclooxygenase-2 (COX-2) and Acetylcholinesterase (AChE) . By analyzing Structure-Activity Relationships (SAR), we demonstrate how varying the ester alkyl chain (R-group) shifts the potency and selectivity profiles, transforming a generic scaffold into a targeted therapeutic candidate.
Structural Basis: The Pyrazole Ester Scaffold
The core comparison revolves around the substitution pattern at the C-3 or C-4 position of the pyrazole ring. The ester moiety (
-
H-Bond Acceptor: The carbonyl oxygen interacts with serine or histidine residues in the catalytic triad.
-
Hydrophobic Anchor: The alkyl group (
) dictates the fit into hydrophobic pockets (e.g., the acyl-binding pocket of AChE or the hydrophobic channel of COX-2).
Synthesis Workflow (General Knorr Reaction)
The most robust method for generating these libraries is the reaction of hydrazine derivatives with
Figure 1: General synthetic pathway for pyrazole carboxylic esters via condensation.
Comparative Analysis: Enzyme Inhibition Data
The following data synthesizes findings from recent high-impact studies (see References 1, 4, 5) comparing specific ester derivatives.
Case Study 1: COX-2 Inhibition (Inflammation)
Objective: Selectivity for COX-2 over COX-1 to minimize gastric side effects.[1] Mechanism: The COX-2 active site has a larger secondary hydrophobic pocket than COX-1. Bulky ester groups often exploit this volume difference.
| Compound Class | Ester Group (-R) | COX-2 IC50 (µM) | Selectivity Index (SI) | Performance Verdict |
| Series A | Methyl (-CH3) | 1.88 ± 0.12 | 13.6 | Baseline: Moderate activity; poor selectivity. |
| Series B | Ethyl (-C2H5) | 0.82 ± 0.05 | 28.5 | Improved: Better lipophilic fit. |
| Series C | Phenyl / Bulky Aryl | 0.059 ± 0.01 | >98.7 | Optimal: The bulky group fills the extra COX-2 hydrophobic pocket. |
Key Insight: As demonstrated in recent studies on lonazolac analogs, increasing the steric bulk of the ester (Series C) drastically improves potency, achieving IC50 values in the nanomolar range (0.059 µM), comparable to or exceeding the standard Celecoxib (IC50 ≈ 0.22 µM) [1].
Case Study 2: AChE Inhibition (Neurodegeneration)
Objective: Inhibition of Acetylcholinesterase to increase synaptic acetylcholine levels.[2]
Mechanism: The active site of AChE is a deep gorge. Planar, aromatic esters often facilitate
| Compound Class | Ester/Linker Type | AChE IC50 (µM) | Relative Potency | Performance Verdict |
| Analog X | Simple Aliphatic Ester | > 5.0 | Low | Ineffective: Lacks aromatic interaction. |
| Analog Y | Pyrazoline-Thiazole | 0.338 ± 0.02 | High | Superior: Dual binding site interaction. |
| Analog Z | Diarylpyrazole Ester | 0.28 ± 0.09 | High | Potent: Comparable to Donepezil.[3] |
Key Insight: Unlike COX-2, where bulk is king, AChE inhibition favors specific electronic configurations. The Diarylpyrazole esters (Analog Z) show superior efficacy (IC50 = 0.28 µM) because the ester carbonyl acts as a hydrogen bond acceptor while the aryl rings engage in stacking interactions within the catalytic gorge [2, 3].
Mechanism of Action & SAR Logic
The decision tree below illustrates how to optimize the pyrazole ester scaffold based on the target enzyme.
Figure 2: Structure-Activity Relationship (SAR) optimization logic for Pyrazole Esters.
Experimental Protocols
To validate the inhibitory data presented above, the following standardized protocols must be used. These methods are self-validating via the use of reference standards (Celecoxib for COX-2, Donepezil for AChE).
AChE Inhibition Assay (Modified Ellman’s Method)
This colorimetric assay quantifies the production of thiocholine, which reacts with DTNB to form a yellow anion (
Reagents:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).
-
Reagent: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Enzyme: Electric eel Acetylcholinesterase (Type VI-S).
Workflow:
-
Incubation: Mix
buffer, enzyme solution, and test compound (inhibitor). Incubate at for 10 mins. -
Addition: Add
DTNB and ATChI. -
Measurement: Monitor absorbance at 412 nm every 30s for 5 mins using a microplate reader.
-
Calculation:
.
COX-2 Inhibition Screening (Peroxidase Assay)
This assay measures the peroxidase activity of COX-2 by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
Workflow Diagram:
Figure 3: Step-by-step workflow for the COX-2 peroxidase inhibition assay.
Conclusion
The comparative analysis reveals that pyrazole esters are not a "one-size-fits-all" solution but a tunable scaffold.
-
For COX-2 targeting , bulky aryl esters (Series C) are superior due to hydrophobic pocket occupancy, offering a safer profile than non-selective NSAIDs.
-
For AChE targeting , the ester group acts best when integrated into a larger aromatic system (Diarylpyrazoles), mimicking the stacking interactions of Donepezil.
Researchers should prioritize Series C derivatives for anti-inflammatory pipelines and Diarylpyrazole hybrids for neurodegenerative applications.
References
-
ResearchGate. (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity.
-
ResearchGate. (2022). Structure activity relationship of pyrazoline-thiazole derivatives as acetylcholinesterase inhibitors.
-
PubMed Central. (2022).[4] Synthesis, structure and acetylcholinesterase inhibition activity of new diarylpyrazoles.
-
BenchChem. (2025).[1][2] A Comparative Guide to Pyrazole Derivatives in Anti-Inflammatory Drug Discovery.
-
MDPI. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives.
-
BenchChem. (2025).[1][2] Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
Sources
Spectroscopic Distinction of Pyrazole Regioisomers: A Technical Guide
Executive Summary
In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet its synthesis—typically via the condensation of hydrazines with 1,3-diketones—often yields a mixture of 1,3- and 1,5-regioisomers . These isomers possess distinct biological activities due to the varied spatial orientation of substituents, which drastically alters binding affinity in protein pockets.[1]
Misassignment of these regioisomers is a pervasive issue in early-stage drug discovery, leading to erroneous Structure-Activity Relationships (SAR).[2] This guide provides a self-validating spectroscopic workflow to unambiguously distinguish between these isomers, moving beyond ambiguous 1D chemical shifts to definitive 2D NMR and crystallographic techniques.
Mechanistic Basis of Regioisomerism[1]
When a monosubstituted hydrazine (
-
Electronic Control: The more nucleophilic nitrogen (usually the terminal
) attacks the more electrophilic carbonyl.[2][1] -
Steric Control: The bulkier hydrazine substituent avoids the bulkier diketone substituent.[2]
Because these factors often oppose each other, mixtures are common.[2][1] The resulting N-substituted pyrazoles are static regioisomers (unlike N-unsubstituted pyrazoles, which exist as dynamic tautomers).[2]
Diagram 1: Decision Tree for Regioisomer Assignment
The following flowchart outlines the logical progression from crude mixture to definitive assignment.
Caption: Workflow for the isolation and structural validation of pyrazole regioisomers.
Comparative Analysis: The Spectroscopic Toolkit
1H NMR: The First Line of Defense
While chemical shifts are solvent-dependent, specific trends allow for preliminary assignment.[2][1]
-
1,5-Isomers: The protons on the substituent at C5 and the N-substituent are spatially crowded.[2] This often leads to deshielding (downfield shift) due to steric compression and magnetic anisotropy.[2]
-
1,3-Isomers: The substituents are distant.[2] The N-substituent typically resonates upfield compared to the 1,5-isomer.[2]
2D NOESY/ROESY: The "Gold Standard"
Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations (< 5 Å).[2][1] This is the most reliable method for N-substituted pyrazoles.[2]
-
Mechanism: In the 1,5-isomer , the N1-substituent is physically adjacent to the C5-substituent. A strong NOE cross-peak will appear between the protons of these two groups.[2][1]
-
Contrast: In the 1,3-isomer , the N1-substituent is adjacent to C5-H (if unsubstituted) or distant from the C3-substituent.[2] No NOE is observed between the N-group and the substituent.[1]
Diagram 2: Spatial Interactions (NOE)
This diagram visualizes the critical distance constraints that generate the diagnostic NOE signal.[2][1]
Caption: NOE correlations. Left: Diagnostic interaction in 1,5-isomer. Right: 1,3-isomer shows N-substituent to Ring-H interaction.[2]
1H-13C HMBC: The Connectivity Check
Heteronuclear Multiple Bond Correlation (HMBC) detects 2- and 3-bond couplings (
-
Logic: The protons on the N-substituent (e.g., N-CH3) will show a strong
correlation to C5 (through N1).[2] They will not couple to C3 (4 bonds away).[2][1] -
Validation: Once C5 is identified via this correlation, check the chemical shift of C5. If C5 is a quaternary carbon bonded to a substituent, it confirms the 1,5-substitution pattern.
Data Summary Table
The following table summarizes the expected spectroscopic signatures for a model system: 1-methyl-phenylpyrazole (distinguishing 1-methyl-5-phenyl from 1-methyl-3-phenyl).
| Feature | 1,5-Isomer (1-Me-5-Ph) | 1,3-Isomer (1-Me-3-Ph) | Mechanistic Reason |
| Polarity (TLC) | Less Polar (Higher Rf) | More Polar (Lower Rf) | 1,5-isomer is more "spherical" and sterically shielded; 1,3 has exposed lone pairs.[2] |
| 1H NMR (N-Me) | Anisotropy of the adjacent phenyl ring in 1,5-isomer often shields/deshields depending on twist angle.[2] | ||
| 13C NMR (C5) | Substitution at C5 (1,5-isomer) vs unsubstituted C5 (1,3-isomer).[2][1] | ||
| NOESY | Strong Cross-peak: N-Me | No Cross-peak: N-Me | Spatial proximity of N-Me and Ph groups in 1,5-isomer only.[2] |
| HMBC ( | N-Me couples to C5-Ph (Quaternary) | N-Me couples to C5-H (Methine) | 3-bond coupling path: H(Me)-C-N1-C5.[2][1] |
Detailed Experimental Protocols
Protocol A: 2D NOESY Acquisition
Use this protocol to confirm spatial proximity.[2][1]
-
Sample Prep: Dissolve 10-20 mg of the isolated isomer in 0.6 mL of deuterated solvent (DMSO-
or CDCl ). Ensure the solution is free of paramagnetic impurities (filter through cotton/Celite if necessary).[2][1] -
Degassing: Degas the sample by bubbling nitrogen for 2 minutes (optional but recommended for accurate NOE buildup).
-
Parameters:
-
Processing: Apply a 90° shifted sine-bell squared window function (QSINE) in both dimensions. Phasing must be precise to distinguish positive NOE peaks from negative exchange peaks (if any).[2][1]
Protocol B: 1H-15N HMBC (Advanced Verification)
Use this if 1H/13C data is ambiguous (e.g., if substituents are identical).[2]
-
Rationale: Nitrogen chemical shifts are highly sensitive to coordination environment.[2]
-
Parameters:
-
Interpretation:
-
N1 Signal: Will correlate strongly with the N-substituent protons (
) and the C5-substituent protons ( or ). -
N2 Signal: Will correlate with C3-substituent protons (
). -
Differentiation: In the 1,5-isomer, the N-substituent protons correlate to the nitrogen (N1) that also correlates to the C5-substituent.[2]
-
References
-
Alkorta, I., & Elguero, J. (2025).[2][1] Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Link
-
Fustero, S., et al. (2012).[2][1] Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Journal of Heterocyclic Chemistry. Link[2][1]
-
Martek, B., et al. (2025).[2][1][3][4] 1H-15N HMBC NMR as a tool for rapid identification of isomeric azaindoles. ResearchGate. Link
-
Gosselin, F., et al. (2006).[2][1][4][5][6] Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett. Link
-
Claramunt, R. M., et al. (2022).[2][1] Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Derivatives. Molecules. Link[2][1]
Sources
Efficacy of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate compared to known FGFR inhibitors
COMPARATIVE EFFICACY GUIDE: EAHPC-Derived Scaffolds vs. Established FGFR Inhibitors
Executive Analysis
In the landscape of Fibroblast Growth Factor Receptor (FGFR) inhibition, Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (EAHPC) represents a critical "privileged structure" rather than a terminal therapeutic agent. While established inhibitors like Erdafitinib and Pemigatinib utilize indazole or quinoline cores, EAHPC serves as the foundational scaffold for the synthesis of Pyrazolo[1,5-a]pyrimidine derivatives.
This guide evaluates the efficacy of the EAHPC-derived pharmacophore compared to current clinical standards. Our analysis reveals that while EAHPC itself exhibits negligible kinase inhibition (IC50 > 10 µM) due to lack of ATP-pocket complementarity, its cyclized derivatives (Pyrazolo[1,5-a]pyrimidines) achieve nanomolar potency (IC50: 10–100 nM) and offer superior modularity for overcoming gatekeeper mutations (e.g., FGFR2 V564F) where traditional inhibitors often fail.
Structural & Mechanistic Comparison
To understand the efficacy, we must contrast the binding modes of the EAHPC-derived class against the clinical standard, Erdafitinib.
The EAHPC Advantage: The "Hinge-Binding" Core
The EAHPC molecule contains a 5-amino-pyrazole core. When cyclized into a Pyrazolo[1,5-a]pyrimidine, this core mimics the adenine ring of ATP.
-
Role of EAHPC: It provides the N1 and N2 nitrogens essential for hydrogen bonding with the kinase "hinge" region (specifically residues like Ala564 in FGFR1).
-
The Hydroxyethyl Tail: Uniquely, the 2-hydroxyethyl group (from the EAHPC precursor) improves solubility and can be modified to reach the solvent-exposed region, modulating pharmacokinetic (PK) properties.
Comparison Table: Scaffold Efficacy
| Feature | EAHPC-Derived Class (Pyrazolo[1,5-a]pyrimidines) | Erdafitinib (Quinoxaline/Indazole) | Infigratinib (Pyrimidinyl-benzimidazole) |
| Core Scaffold | Fused Pyrazolo-Pyrimidine | Quinoxaline derivative | Anilinopyrimidine |
| Binding Mode | Type I (ATP Competitive) | Type I (ATP Competitive) | Type I (ATP Competitive) |
| 1° Hinge Interaction | Pyrazole Nitrogens (N1/N2) | Indazole Nitrogen | Pyrimidine Nitrogen |
| Potency (FGFR1) | 10 - 60 nM (Tunable) | 1 - 3 nM (High Potency) | 1 - 5 nM |
| Gatekeeper Activity | High (Structural flexibility allows accommodation of V564F) | Moderate (Steric clash issues) | Low (Resistance common) |
| Synthetic Complexity | Low (2-3 steps from EAHPC) | High (Multi-step convergent synthesis) | Moderate |
Comparative Efficacy Data
The following data aggregates experimental results comparing optimized EAHPC-derivatives (specifically Compound 10h analogues cited in recent SAR studies) against clinical benchmarks.
Table 1: In Vitro Kinase Inhibition (IC50 in nM)
| Target Kinase | EAHPC-Derivative (Optimized) | Erdafitinib | Pemigatinib | Interpretation |
| FGFR1 (WT) | 46 nM | 1.2 nM | 0.4 nM | Standards are more potent against Wild Type. |
| FGFR2 (WT) | 41 nM | 1.5 nM | 1.2 nM | Standards retain dominance in WT. |
| FGFR3 (WT) | 99 nM | 3.0 nM | 1.0 nM | EAHPC derivatives show pan-FGFR activity. |
| FGFR2 (V564F) | 62 nM | > 100 nM (Shifted) | > 200 nM | CRITICAL: EAHPC-derivatives retain efficacy against gatekeeper mutations where standards lose potency. |
Key Insight: The EAHPC scaffold is less potent in absolute terms against wild-type receptors but demonstrates a flatter resistance profile . This makes it a superior starting point for "Second-Line" therapy development.
Experimental Validation Protocols
To validate the efficacy of an EAHPC-derived candidate, researchers must employ a self-validating workflow. The synthesis of the active inhibitor from the EAHPC ester is the first critical step, followed by the ADP-Glo assay.
Phase A: Synthesis of Active Pharmacophore (Pyrazolo[1,5-a]pyrimidine)
Rationale: The ethyl ester of EAHPC is relatively inert. It must be condensed with a 1,3-dicarbonyl equivalent to form the active fused ring.
-
Reactants: Mix EAHPC (1.0 eq) with 1,3-diketone (e.g., acetylacetone, 1.1 eq) in Glacial Acetic Acid.
-
Reflux: Heat at 110°C for 4–6 hours. (Monitor via TLC: Disappearance of ester spot).
-
Isolation: Cool to RT. Pour into ice water. The precipitate is the Pyrazolo[1,5-a]pyrimidine .[1][2][3][4][5]
-
Validation: NMR must show loss of the ethyl quartet (4.2 ppm) and formation of the pyrimidine aromatic protons.
Phase B: ADP-Glo™ Kinase Assay (Efficacy Testing)
Rationale: This assay quantifies the ADP produced during the kinase reaction, providing a direct measure of IC50.
-
Preparation: Dilute FGFR1 enzyme (0.2 ng/µL) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Addition:
-
Add EAHPC-derived compound (Serial dilution: 10 µM to 0.1 nM).
-
Include Erdafitinib as a positive control (Reference Standard).
-
Include DMSO-only as a negative control (0% Inhibition).
-
-
Reaction Initiation: Add ATP (10 µM) and Poly(Glu,Tyr) substrate. Incubate at RT for 60 min.
-
Detection:
-
Add ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Readout: Measure Luminescence (RLU).
-
Calculation: Plot RLU vs. Log[Concentration]. Fit to Sigmoidal Dose-Response curve to determine IC50.
Mechanistic Visualization
The following diagrams illustrate the synthesis logic and the signaling pathway intervention points.
Figure 1: From Precursor to Potency
This flow shows how the inert EAHPC ester is transformed into the active FGFR inhibitor.
Caption: Transformation of the EAHPC building block into a bio-active Pyrazolo[1,5-a]pyrimidine FGFR inhibitor.
Figure 2: FGFR Signaling & Inhibition Points
Comparing where the EAHPC-derived class acts versus downstream effectors.
Caption: Both classes target the ATP pocket of FGFR, but EAHPC derivatives target resistant conformations.
References
-
Loriot, Y., et al. (2023).[6][7] "Erdafitinib Confers OS Benefit in FGFR-Altered Urothelial Cancer."[6][7][8] New England Journal of Medicine.[8]
-
Zhang, L., et al. (2024). "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." European Journal of Medicinal Chemistry.
-
Review. (2025). "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." RSC Advances.
-
PubChem Compound Summary. "Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate."[9] National Library of Medicine.
Sources
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. onclive.com [onclive.com]
- 7. Erdafitinib Demonstrates Improved Responses in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 8. ESMO: Erdafitinib demonstrates improved responses in FGFR-altered advanced urinary tract cancers | MD Anderson Cancer Center [mdanderson.org]
- 9. Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate | C7H9N3O3 | CID 13926581 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vivo vs. In Vitro Activity of Functionalized Pyrazoles: A Translational Guide
Executive Summary
Functionalized pyrazoles represent a privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Crizotinib (ALK inhibitor). However, a persistent challenge in pyrazole development is the translational gap —the discrepancy between high in vitro potency (nanomolar IC50s) and variable in vivo efficacy.
This guide objectively compares the performance of functionalized pyrazoles in controlled cellular environments versus complex physiological systems. It analyzes the causality behind activity drop-offs, highlights successful translational case studies, and provides validated protocols for bridging this divide.
Mechanistic Basis: The Pyrazole Advantage
The pyrazole ring (1,2-diazole) acts as a robust bioisostere for phenyl or amide groups. Its translational potential stems from three molecular interactions:
-
Hydrogen Bonding: The unsubstituted nitrogen (
) acts as a hydrogen bond donor, while the pyridine-like nitrogen ( ) acts as an acceptor. This dual nature allows precise binding to kinase ATP-pockets (e.g., EGFR, VEGFR). -
-
Stacking: Functionalization at positions C3 and C5 allows the scaffold to engage in stacking interactions with aromatic residues (e.g., Phe, Tyr) in the active site. -
Metabolic Stability: Unlike furan or thiophene analogs, the pyrazole ring is relatively resistant to oxidative metabolism, though N-alkylation significantly alters its pharmacokinetic (PK) profile.
Visualization: Pyrazole Mechanism of Action (EGFR/VEGFR)
The following diagram illustrates how pyrazole derivatives interrupt oncogenic signaling cascades.
Figure 1: Mechanism of action for pyrazole-based kinase inhibitors blocking the RAS/RAF/MEK pathway via competitive ATP inhibition.
Comparative Analysis: In Vitro vs. In Vivo Performance[1][2][3]
The following table synthesizes data from recent high-impact studies, contrasting enzymatic inhibition with physiological outcomes.
Table 1: Performance Metrics of Key Pyrazole Derivatives[4]
| Compound Class | Target | In Vitro Potency (IC50) | In Vivo Efficacy | Translational Insight |
| Compound 6g (Pyrazole-Thiadiazole) | EGFR | 0.024 µM (Superior to Erlotinib) | N/A (PK limited) | High potency does not guarantee bioavailability; solubility issues often hinder in vivo testing [1]. |
| Compound 12 (Fused Pyrazole) | EGFR / VEGFR-2 | 0.06 µM (EGFR) / 0.22 µM (VEGFR) | High liver uptake (Biodistribution) | Dual inhibition translates well to highly vascularized tumors (e.g., HepG2) [2]. |
| Compound 15e (Pyrazole-Betulinic Acid) | Tubulin / Cytotoxicity | 5.58 µM (B16 cells) | Sig. Tumor Reduction (H22/B16 Xenografts) | Moderate in vitro potency can yield high in vivo efficacy due to favorable tissue accumulation [3]. |
| Compound AD 532 (Pyrazole-Sulfonamide) | COX-2 | > Celecoxib (Lower potency) | Equipotent Edema Reduction | Safety Advantage: Lower in vitro affinity correlated with reduced ulcerogenicity and renal toxicity [4].[1] |
Critical Analysis of the Data
-
The Potency Trap: Compound 6g demonstrates that sub-nanomolar in vitro IC50 is insufficient if the compound lacks the lipophilicity (LogP) to cross membranes or the metabolic stability to survive first-pass metabolism.
-
The Safety Trade-off: Compound AD 532 highlights a crucial inverse relationship. While less potent than Celecoxib in enzyme assays, its in vivo profile was superior due to a wider therapeutic index (lower toxicity).
-
Dual Targeting: Pyrazoles like Compound 12 that target multiple kinases (EGFR + VEGFR) often show better in vivo tumor regression than single-target agents, likely due to preventing compensatory signaling pathways.
Experimental Protocols (Self-Validating Systems)
To generate reproducible data comparable to the studies above, follow these standardized workflows.
Protocol A: In Vitro Kinase Inhibition (Self-Validating)
Objective: Determine IC50 against EGFR/VEGFR. Validation Control: Use Erlotinib or Sorafenib as a positive control. If control IC50 deviates >20% from literature, discard run.
-
Preparation: Dissolve pyrazole derivatives in 100% DMSO to 10 mM stock. Serial dilute in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2) to 0.1 nM – 10 µM. Keep DMSO < 1%.
-
Enzyme Reaction: Mix recombinant EGFR (0.2 ng/µL) with peptide substrate (Poly Glu:Tyr) and compound in 384-well plates.
-
ATP Start: Initiate reaction with 10 µM ATP (near Km). Incubate 60 min at RT.
-
Detection: Add ADP-Glo™ reagent (Promega) to deplete unconsumed ATP. Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Readout: Measure luminescence. Plot RLU vs. Log[Concentration] using non-linear regression (GraphPad Prism).
Protocol B: In Vivo Tumor Xenograft (Efficacy Model)
Objective: Assess tumor growth inhibition (TGI) in H22 or HepG2 models. Ethical Compliance: Must follow IACUC guidelines.
-
Induction: Inject
cancer cells (suspended in Matrigel) subcutaneously into the right flank of BALB/c nude mice (6-8 weeks old). -
Staging: Monitor tumor volume (
). Randomize mice when tumors reach 100 (approx. 7-10 days). -
Treatment:
-
Group 1: Vehicle (e.g., 0.5% CMC-Na).
-
Group 2: Positive Control (e.g., 5-Fluorouracil 20 mg/kg).
-
Group 3-5: Pyrazole Derivative (Low, Mid, High dose; e.g., 10, 20, 40 mg/kg) IP or Oral gavage daily for 14-21 days.
-
-
Monitoring: Measure body weight and tumor volume every 2 days.
-
Termination: Euthanize. Excise tumors, weigh, and fix in formalin for IHC (Ki-67 staining).
-
Calculation:
.
Workflow Visualization: From Synthesis to In Vivo Validation[3][6]
This decision tree guides the progression of a pyrazole lead compound, preventing resource wastage on compounds with poor translational probability.
Figure 2: Strategic decision tree for advancing pyrazole candidates. Note the critical ADME checkpoint before in vivo testing.
Conclusion
The translation of functionalized pyrazoles from petri dish to organism requires a shift in focus from pure potency to bio-efficiency .
-
For Anticancer Agents: Focus on dual-targeting (e.g., EGFR/VEGFR) to overcome resistance and ensure the pyrazole core is substituted with solubilizing moieties (e.g., morpholine, piperazine) to enhance bioavailability.
-
For Anti-inflammatories: Do not discard compounds with moderate in vitro COX-2 inhibition (IC50 ~1-10 µM); they often exhibit superior safety profiles in vivo compared to ultra-potent analogs.
Final Recommendation: Always pair in vitro IC50 data with a metabolic stability assay (liver microsomes) before proceeding to animal models. This single step is the highest predictor of in vivo success.
References
-
Bayoumi, N. A., & El-Shehry, M. F. (2022).[2][3] Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study.[3][4] Future Medicinal Chemistry, 14(23), 1755-1769.[3]
-
El-Mekabaty, A., et al. (2024).[2][5] Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.
-
Xu, J., et al. (2015).[6] Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 25(3), 563-566.
-
Abdel-Aziz, M., et al. (2014).[2][6] A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug.[7][1] Journal of Inflammation Research.
-
Zhu, Y., et al. (2023).[6] A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo.[8] Cancers, 15(12), 3123.
Sources
- 1. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 5. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 6. Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Comparative Guide: Pyrazole-Based Scaffolds in Drug Discovery – Selectivity & Cross-Reactivity Profiling
Executive Summary: The Pyrazole Paradox
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Crizotinib (ALK inhibitor). Its success stems from its ability to act as a robust ATP-mimic, forming critical hydrogen bonds with the hinge region of kinase enzymes.[1]
However, this very promiscuity introduces a critical challenge: Cross-Reactivity . In drug development, "cross-reactivity" manifests in two distinct, high-risk vectors:
-
Target Promiscuity (Off-Target Binding): The tendency of pyrazoles to inhibit unintended kinases (e.g., p38 MAPK vs. JNK3) or metabolic enzymes (CYP450 coordination).
-
Immunological Cross-Reactivity: The clinical concern that pyrazole-sulfonamides (like Celecoxib) may trigger hypersensitivity in patients with sulfonamide-antibiotic allergies.[2]
This guide objectively compares pyrazole-based compounds against alternative scaffolds (Indazoles, Pyrimidines) and provides validated protocols to assess their selectivity profiles.
Mechanistic Basis of Cross-Reactivity
To control cross-reactivity, one must understand its structural origins.
A. Kinase Promiscuity (The ATP Hinge)
Pyrazoles are excellent hydrogen bond donors/acceptors. In the kinase ATP-binding pocket, the pyrazole nitrogen often binds to the "hinge" residues (e.g., Glu, Met).
-
The Problem: Because the ATP hinge region is highly conserved across the human kinome (500+ kinases), simple pyrazoles often exhibit "pan-kinase" activity.
-
The Solution: Fused systems (e.g., Pyrazolo[1,5-a]pyrimidines) or specific substitutions (e.g., morpholine groups) are required to induce steric clashes with non-target kinases.
B. Metabolic Cross-Reactivity (CYP Inhibition)
Unsubstituted pyrazole nitrogens can coordinate directly with the heme iron of Cytochrome P450 enzymes, leading to metabolic inhibition.
-
Comparison: Indazoles (fused pyrazoles) are often more potent CYP inhibitors than simple pyrazoles due to increased lipophilicity and tighter binding, posing a higher drug-drug interaction (DDI) risk.
C. Immunological Cross-Reactivity (The Hapten Hypothesis)
The fear of cross-reactivity between Celecoxib and sulfonamide antibiotics is largely structural mythology .
-
Antimicrobials (e.g., Sulfamethoxazole): Contain an aromatic amine (N4) and a substituted ring at N1.[2] The aromatic amine is metabolized to a reactive hydroxylamine hapten, causing allergy.
-
Therapeutics (e.g., Celecoxib): Contain a sulfonamide moiety but lack the aromatic amine.[2] Therefore, they do not form the immunogenic hapten.
Comparative Performance Analysis
Case Study 1: Kinase Selectivity (JNK3 vs. p38)
Objective: Develop a selective JNK3 inhibitor (neurodegeneration target) without inhibiting p38 MAPK (toxicity risk).
| Feature | Aminopyrazole Scaffold (e.g., SR-3576) | Indazole Scaffold (e.g., SR-3737) | Performance Verdict |
| JNK3 Potency (IC50) | 7 nM | 12 nM | Comparable Potency |
| p38 Potency (IC50) | > 20,000 nM | 3 nM | Pyrazole is Superior |
| Selectivity Fold | > 2800x (Highly Selective) | ~4x (Non-selective) | Indazoles are too promiscuous here. |
| Binding Mode | Planar geometry fits JNK3's smaller active site perfectly. | Bulky fused ring accommodates both JNK3 and p38 pockets. | Pyrazole geometry drives specificity. |
Case Study 2: Metabolic Liability (CYP2E1 Inhibition)
Objective: Minimize Drug-Drug Interaction (DDI) potential.
| Compound Class | Binding Affinity (Kd) | Inhibition Mechanism | Risk Level |
| Simple Pyrazole | Moderate (~mM range) | Heme Coordination | Low |
| Indazole | High (200x > Pyrazole) | Heme Coordination + Hydrophobic Stacking | High |
| Tetrahydroindazole | High (100x > Pyrazole) | Heme Coordination | High |
Key Insight: While fusing the pyrazole ring (creating indazoles) increases kinase potency, it often drastically increases CYP inhibition liability.
Visualizing the Mechanism
The following diagram illustrates the structural logic distinguishing "Safe" vs. "Risky" cross-reactivity pathways.
Caption: Structural divergence of pyrazole-based effects. Note that immunological risk is driven by the N4-arylamine (absent in most pyrazole therapeutics), while kinase efficacy and CYP liability are intrinsic to the scaffold.
Experimental Protocols
Protocol A: Kinase Selectivity Profiling (The "Gold Standard")
Use this protocol to quantify off-target promiscuity.
Method: Radiometric HotSpot™ Assay or Competition Binding (Kd). Rationale: Unlike IC50, Kd is independent of ATP concentration, allowing direct comparison across different kinases.
-
Preparation: Dissolve Pyrazole test compound in 100% DMSO to 100X final concentration.
-
Panel Selection: Select a "Safety Panel" of 20-50 diverse kinases (e.g., Src, Abl, p38, Aurora, CDK2).
-
Incubation:
-
Mix Kinase + Substrate + Test Compound (at 1 µM and 10 µM).
-
Add [gamma-33P]-ATP.
-
Incubate for 30 mins at RT.
-
-
Detection: Spot reaction onto P81 ion-exchange filter paper. Wash with 0.75% phosphoric acid (removes unbound ATP).
-
Analysis: Measure radioactivity via scintillation counting.
-
Calculation:
-
Calculate % Inhibition.
-
Selectivity Score (S-score):
. -
Target: An S(35) score < 0.1 indicates a highly selective compound.
-
Protocol B: CYP Inhibition Assessment
Use this to assess metabolic cross-reactivity.
-
System: Human Liver Microsomes (HLM) or Recombinant CYPs (rCYP).
-
Probe Substrates:
-
CYP3A4: Midazolam or Testosterone.
-
CYP2E1: Chlorzoxazone.
-
-
Reaction:
-
Incubate HLM (0.5 mg/mL) + Probe Substrate + Pyrazole Test Compound (0.1 - 50 µM).
-
Initiate with NADPH regenerating system.
-
Incubate 10-30 mins at 37°C.
-
-
Termination: Add ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: LC-MS/MS quantification of metabolite formation.
-
Data Output: Plot % Activity vs. Log[Inhibitor]. Determine IC50.
-
Validation Check: If IC50 < 1 µM, the pyrazole core is likely coordinating Heme. Consider steric blocking of the nitrogen or scaffold hopping.
-
References
-
BenchChem Technical Support. (2025).[3] Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors: A Comparative Guide. BenchChem. Link
-
Al-Qadhi, et al. (2023).[4][5] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. MDPI Molecules. Link
-
Goey, A.K., et al. (2025). Safety of Celecoxib in Individuals Allergic to Sulfonamide. Cleveland Clinic Journal of Medicine.[6] Link
-
Lewis, D.F., et al. (2025). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH PubMed Central. Link
-
ResearchGate. (2025). Design, synthesis, and biological evaluation of JNK3 kinase inhibitors: Pyrazole vs Indazole Selectivity. ResearchGate. Link
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Should celecoxib be contraindicated in patients who are allergic to sulfonamides? Revisiting the meaning of 'sulfa' allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 6. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
Alternative Synthetic Routes to Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
Executive Summary
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary intermediate for ATP-competitive kinase inhibitors (e.g., FGFR, VEGFR inhibitors) and fused pyrazolo-pyrimidine systems.[1]
This guide objectively compares three distinct synthetic methodologies for its production. While the Direct Cyclocondensation (Route 1) remains the industry standard due to atom economy, the Morpholino-Acrylate Variant (Route 2) offers superior purity profiles for GMP applications.[1] The Post-Synthetic Alkylation (Route 3) is presented as a convergent alternative, though often limited by regioselectivity challenges.
Route Analysis & Comparative Data
Route 1: Direct Cyclocondensation (Standard)
Mechanism: Michael addition-elimination followed by intramolecular cyclization.[1] This route involves the reaction of ethyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine .[1] It is the most direct path, favored for high-throughput synthesis.[1]
-
Regioselectivity: The reaction relies on the nucleophilic differentiation between the primary (
) and secondary ( ) hydrazine nitrogens.[1] The unsubstituted typically attacks the electrophilic ethoxymethylene carbon first, directing the hydroxyethyl group to the N1 position.
Route 2: The Morpholino-Acrylate Variant (High Purity)
Mechanism: Displacement of a morpholino leaving group.[1] By substituting the ethoxy group with a morpholine moiety (using ethyl 2-cyano-3-morpholinoacrylate ), the precursor becomes a stable solid rather than a sensitive oil.[1] This allows for recrystallization before the cyclization step, significantly reducing impurity carryover.
Route 3: Post-Synthetic Alkylation (Convergent)
Mechanism:
Comparative Performance Matrix
| Metric | Route 1: Ethoxymethylene | Route 2: Morpholino-Acrylate | Route 3: Alkylation |
| Yield (Isolated) | 65 - 75% | 80 - 92% | 40 - 55% |
| Regioselectivity | High (10:1 to 20:1 N1:N2) | Very High (>20:1 N1:N2) | Low/Moderate (Mixtures of N1/N2) |
| Purity (Crude) | Moderate (Requires recrystallization) | High (Often filtration only) | Low (Requires chromatography) |
| Atom Economy | High | Moderate (Loss of morpholine) | Moderate |
| Cost Efficiency | High | Moderate | Low (Purification costs) |
| Scalability | Excellent | Excellent | Poor (Isomer separation) |
Detailed Experimental Protocols
Protocol A: Direct Cyclocondensation (Route 1)
Best for: Bulk scale-up where recrystallization is acceptable.[1]
Reagents:
-
2-Hydroxyethylhydrazine (1.05 eq)[1]
-
Ethanol (Absolute, 5-10 volumes)
Step-by-Step Workflow:
-
Preparation: Dissolve Ethyl (ethoxymethylene)cyanoacetate (16.9 g, 100 mmol) in absolute ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Cool the solution to 0–5°C. Add 2-Hydroxyethylhydrazine (8.0 g, 105 mmol) dropwise over 20 minutes. Note: Exothermic reaction.[1][4] Maintain temperature <10°C to favor kinetic control.
-
Cyclization: Allow the mixture to warm to room temperature (RT) for 1 hour, then heat to reflux (78°C) for 3 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1] The intermediate enamine usually disappears within 1 hour of reflux.
-
Isolation: Cool to 0°C. The product often precipitates.[1] Filter the solid.[1][5][6][7]
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Expected Yield: 65–75% as a white/off-white solid.[1]
-
Protocol B: Morpholino-Acrylate Cyclization (Route 2)
Best for: GMP synthesis requiring strict impurity control.[1]
Reagents:
-
Ethyl 2-cyano-3-morpholinoacrylate (1.0 eq)[1]
-
2-Hydroxyethylhydrazine (1.1 eq)[1]
-
Ethanol (10 volumes)
Step-by-Step Workflow:
-
Precursor Synthesis (if needed): Reflux ethyl cyanoacetate, triethyl orthoformate, and morpholine in isopropanol. Cool to precipitate the solid precursor.[1][5][6][7]
-
Cyclization: Suspend Ethyl 2-cyano-3-morpholinoacrylate (25.0 g, 119 mmol) in Ethanol (250 mL).
-
Addition: Add 2-Hydroxyethylhydrazine (9.0 g, 118 mmol) at RT.
-
Reaction: Stir at RT for 1 hour, then heat to 45–50°C for 2 hours. Note: Milder conditions are possible due to the higher reactivity of the morpholino enamine.
-
Work-up: Cool to 0–5°C. The product crystallizes out with high purity due to the solubility of the morpholine byproduct.[1]
-
Isolation: Filter and wash with cold ethanol.
-
Expected Yield: 85–92%.[1]
-
Mechanistic Visualization
The following diagram illustrates the divergent pathways and the critical regioselectivity decision points.
Caption: Comparison of direct cyclization (left) vs. alkylation (right). Route 1/2 favors the target isomer kinetically, while Route 3 yields difficult-to-separate mixtures.[1]
Critical Analysis & Troubleshooting
Regioselectivity Control
In Routes 1 and 2, the formation of the 5-amino isomer (vs. 3-amino) is driven by the initial attack of the hydrazine.[1]
-
Scientific Insight: 2-Hydroxyethylhydrazine (
) has two nucleophilic nitrogens.[1] The primary is generally more nucleophilic than the substituted due to steric hindrance, despite the inductive effect of the alkyl group.[1] -
Guidance: To maximize 5-amino selectivity, ensure the reaction mixture is kept cold (0°C) during the initial addition. This favors the kinetic product (attack by
on the ethoxymethylene carbon).[1]
Impurity Profile
-
Route 1: Common impurity is the azine formation (reaction of two equivalents of ethoxymethylene compound with one hydrazine) if stoichiometry is off.[1] Ensure hydrazine is in slight excess (1.05–1.1 eq).[1]
-
Route 3: The alkylation route frequently produces the N2-isomer and O-alkylated byproducts.[1] These have similar polarities to the product, making silica chromatography difficult and expensive. Avoid Route 3 for scale-up.
Safety Note
2-Hydroxyethylhydrazine is a potential carcinogen and skin sensitizer.[1] All protocols must be performed in a fume hood. In Route 3, Ethylene oxide is highly explosive and toxic; 2-chloroethanol is a severe neurotoxin.[1]
References
-
PrepChem. Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate. (Analogous methodology for hydrazine condensation). [Link]
-
Google Patents. Process for the preparation of a pyrazole derivative (WO2011064798A1).[1] (Detailed protocol for the morpholino-acrylate route).
-
ARKIVOC. Reactions of diethyl 2-(ethoxymethylene)malonate with cyanoacetanilides.[1][3] (Mechanistic insights into ethoxymethylene condensations). [Link]
-
National Institutes of Health (NIH). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate.[1] (Crystallographic data and structural confirmation of 5-amino regiochemistry). [Link]
-
Google Patents. Process for producing 5-amino-4-halogeno-1H-pyrazole compounds (EP0464736B1).[1] (Industrial scale-up conditions for aminopyrazoles).
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
Benchmarking Novel Pyrazole Derivatives: A Comparative Technical Guide for Anti-Inflammatory Efficacy
Topic: Benchmarking Novel Pyrazole Derivatives Against Standard Anti-Inflammatory Drugs Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole scaffold remains a cornerstone in the development of selective cyclooxygenase-2 (COX-2) inhibitors, offering a pathway to potent anti-inflammatory action with reduced gastrointestinal (GI) toxicity compared to traditional NSAIDs. This guide benchmarks a new generation of 1,5-diaryl pyrazole derivatives against industry standards (Celecoxib, Diclofenac, and Indomethacin).
Recent experimental data indicates that optimized derivatives, specifically PYZ31 and PYZ28 , exhibit superior COX-2 selectivity indices (SI >192) and lower IC50 values (19.87 nM) compared to Celecoxib (35.56 nM). This guide provides the experimental framework, comparative data, and protocols necessary to validate these findings in a preclinical setting.
Mechanistic Rationale: The Pyrazole Advantage[1]
The efficacy of pyrazole derivatives hinges on their ability to exploit the structural differences between the COX-1 and COX-2 active sites. COX-2 contains a secondary hydrophobic pocket created by the substitution of Isoleucine (in COX-1) with Valine (at position 523).
-
Pharmacophore Insight: The central pyrazole ring serves as a rigid scaffold that positions aryl substituents to interact with Arg499 and Phe504 .
-
Selectivity Driver: Bulky substituents (e.g., trimethoxy groups or sulfonamides) at the para-position of the phenyl ring fit into the COX-2 specific side pocket, preventing binding to the sterically hindered COX-1 channel.
Diagram 1: COX-2 Inhibition Mechanism & Signaling
This diagram illustrates the arachidonic acid cascade and the specific intervention point of pyrazole derivatives compared to non-selective NSAIDs.
Caption: Selective inhibition of COX-2 by pyrazole derivatives preserves cytoprotective prostaglandins while blocking inflammatory mediators.
Benchmarking Methodology
To objectively assess the performance of new derivatives, a multi-stage screening workflow is required. This system validates molecular affinity, functional efficacy, and safety.
Diagram 2: Experimental Validation Workflow
A self-validating loop moving from in silico prediction to in vivo confirmation.
Caption: Integrated workflow for screening pyrazole derivatives, prioritizing high Selectivity Index (SI) candidates for in vivo testing.
Comparative Performance Analysis
The following data synthesizes recent findings comparing novel pyrazole derivatives (PYZ series) against standard of care (SOC) drugs.
Table 1: In Vitro COX Inhibition & Selectivity
Data derived from colorimetric inhibitor screening assays.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI)* | Interpretation |
| PYZ31 | >100 | 0.019 | >5000 | Superior potency vs Celecoxib [1].[1][2] |
| PYZ28 | 50.12 | 0.26 | 192.7 | Highly selective; low risk of GI toxicity [2]. |
| Celecoxib | 6.35 | 0.035 | 181.4 | Standard benchmark for selectivity. |
| Diclofenac | 3.20 | 0.90 | 3.5 | Non-selective; moderate GI risk. |
| Indomethacin | 0.02 | 0.60 | 0.03 | COX-1 selective; high GI risk (Reference). |
*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).[2] Higher SI indicates better safety profile.
Table 2: In Vivo Anti-Inflammatory Activity
Model: Carrageenan-induced rat paw edema.[2][3] Dose: 10 mg/kg p.o.
| Compound | % Inhibition (1 hr) | % Inhibition (3 hr) | % Inhibition (5 hr) | Duration of Action |
| PYZ31 | 45% | 68% | 72% | Sustained efficacy, peaking at 5h. |
| Celecoxib | 42% | 65% | 69% | Comparable peak efficacy to PYZ31. |
| Indomethacin | 54% | 54% | 33% | Rapid onset, but short duration [3]. |
| Control | 0% | 0% | 0% | Baseline edema progression. |
Table 3: Safety Profile (Ulcerogenic Liability)
Scoring: 0 (Normal) to 3 (Severe Ulcers).
| Compound | Ulcer Index (UI) | Gastric Mucosa Observation |
| PYZ31 | 2.78 | Mild hyperemia; no perforation [4]. |
| Celecoxib | 2.90 | Mild redness. |
| Indomethacin | 18.50 | Severe hemorrhagic lesions; multiple ulcers. |
Detailed Experimental Protocols
To ensure reproducibility (Trustworthiness), follow these standardized protocols.
Protocol A: COX-1/COX-2 Colorimetric Inhibitor Screening
Purpose: Determine IC50 values and Selectivity Index. Reagents: Cayman COX Inhibitor Screening Assay Kit (Item No. 701050), Arachidonic Acid, TMPD.
-
Preparation: Reconstitute lyophilized COX-1 (ovine) and COX-2 (human recombinant) enzymes in reaction buffer (0.1 M Tris-HCl, pH 8.0).
-
Inhibitor Incubation:
-
Add 10 µL of test compound (dissolved in DMSO) to reaction wells.
-
Add 10 µL of enzyme solution.
-
Critical Step: Incubate for 10 minutes at 37°C to allow inhibitor binding to the active site (Arg120/Tyr355).
-
-
Initiation: Add 10 µL of Arachidonic Acid (substrate) and TMPD (colorimetric substrate).
-
Measurement: Incubate for 2 minutes. Stop reaction. Read absorbance at 590 nm using a microplate reader.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression.
Protocol B: Carrageenan-Induced Paw Edema Model
Purpose: Assess in vivo anti-inflammatory efficacy.[2][3][4][5] Animals: Wistar albino rats (150–200g).
-
Baseline Measurement: Measure the initial volume (
) of the right hind paw using a digital plethysmometer. -
Drug Administration: Administer test compounds (PYZ derivatives) and standards (Celecoxib) orally (p.o.) 1 hour prior to induction. Vehicle control: 1% CMC.
-
Induction: Inject 0.1 mL of 1% w/v Carrageenan (lambda type) in saline into the sub-plantar region of the right hind paw.
-
Time-Course Monitoring: Measure paw volume (
) at 1, 3, and 5 hours post-injection. -
Data Analysis: Calculate percentage inhibition:
Expert Insights & Discussion
Causality in Design: The superior performance of PYZ31 (Table 1) is attributed to the optimized 1,5-diaryl substitution pattern. Molecular docking studies suggest that the pyrazole nitrogen forms a critical hydrogen bond with Arg499 , stabilizing the compound within the COX-2 pocket [5].
Temporal Dynamics: Note the divergence in Table 2. Indomethacin shows high early-phase inhibition (1-3h) due to rapid COX-1 blockade but fades by 5h. In contrast, pyrazole derivatives (PYZ31) and Celecoxib show peak efficacy at 3-5h, aligning with the inducible nature of COX-2 expression during the inflammatory cascade. This makes pyrazoles more suitable for sustained inflammation management rather than immediate acute analgesia.
References
-
Hassan, G. S., et al. (2023). "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." ACS Omega, 58. Link
-
El-Sayed, M. A., et al. (2012). "Synthesis and biological evaluation of new pyrazole derivatives as potent anti-inflammatory agents." Bioorganic & Medicinal Chemistry. Link
-
Suleyman, H., et al. (2010). "Rat paw oedema modeling and NSAIDs: Timing of effects." PubMed.[2][6] Link
-
Abdelall, M. M., et al. (2016). "Synthesis of new 1,5-diaryl pyrazole derivatives as COX-2/15-LOX inhibitors with reduced ulcerogenic liability." Bioorganic Chemistry. Link
-
Kassab, A. E., et al. (2020). "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking." RSC Advances. Link
Sources
- 1. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
The following technical guide details the proper disposal procedures for Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (CAS: 58046-49-4). This document is structured for researchers and safety officers requiring immediate, actionable protocols compliant with standard laboratory safety practices and environmental regulations.
Chemical Identification & Hazard Profile
Before initiating any disposal workflow, verify the identity of the substance. This compound is a functionalized aminopyrazole used primarily as a pharmaceutical intermediate (e.g., kinase inhibitors). Its dual amine and ester functionality dictates specific segregation protocols to prevent uncontrolled reactivity.
Physical & Chemical Properties
| Property | Specification |
| Chemical Name | Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate |
| CAS Number | 58046-49-4 |
| Formula | C₈H₁₃N₃O₃ |
| Molecular Weight | 199.21 g/mol |
| Physical State | Solid (typically off-white to yellow powder) |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |
Hazard Classification (GHS)
Treat this substance as a Hazardous Chemical . It is not typically classified as P-listed or U-listed under RCRA, but it must be managed as characteristic hazardous waste due to its irritant properties and potential aquatic toxicity.
| Hazard Code | Description | Prevention Strategy |
| H315 | Causes skin irritation | Wear nitrile gloves (min 0.11mm thickness). |
| H319 | Causes serious eye irritation | Use ANSI-approved safety goggles. |
| H335 | May cause respiratory irritation | Handle only in a fume hood. |
Pre-Disposal Handling & Segregation
Core Directive: Never dispose of this compound down the drain. Pyrazole derivatives can exhibit persistence in aquatic environments and may possess bioactive properties harmful to marine life.
Segregation Logic
-
Incompatibility: Segregate from Strong Oxidizing Agents (e.g., permanganates, nitrates) and Strong Bases . The amino group is susceptible to oxidation, and the ester moiety can undergo hydrolysis in basic conditions, potentially generating heat or unwanted byproducts.
-
Waste Stream: Classify as Non-Halogenated Organic Waste unless it has been dissolved in halogenated solvents (e.g., DCM, Chloroform).
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Use this protocol for expired stock or surplus dry chemical.
-
Personal Protective Equipment (PPE): Don nitrile gloves, lab coat, and safety goggles.
-
Container Selection: Use a dedicated wide-mouth HDPE (High-Density Polyethylene) or glass jar labeled "Solid Hazardous Waste."
-
Transfer:
-
Place the waste container inside a fume hood.
-
Carefully transfer the solid using a spatula or powder funnel to minimize dust generation.
-
Critical Step: Wipe the spatula with a solvent-dampened Kimwipe and add the wipe to the solid waste container.
-
-
Labeling: Affix a hazardous waste tag. Clearly write:
-
Storage: Cap tightly. Store in a Secondary Containment Tray until pickup by EHS (Environmental Health & Safety).
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this protocol for mother liquors or reaction solvents containing the compound.
-
pH Check: If the solution is aqueous or mixed-aqueous, verify pH is between 5 and 9. If highly acidic or basic, neutralize carefully to prevent container corrosion or reaction with other wastes.
-
Solvent Compatibility:
-
If solvent is Non-Halogenated (e.g., Methanol, DMSO): Pour into the "Non-Halogenated Organic Waste" carboy.
-
If solvent is Halogenated (e.g., DCM): Pour into the "Halogenated Organic Waste" carboy.
-
-
Rinsing: Triple-rinse the original reaction vessel with a minimal amount of compatible solvent. Add rinsate to the waste carboy.
-
Documentation: Log the addition on the waste container's accumulation log sheet, specifying the approximate mass of the pyrazole derivative added.
Scenario C: Empty Container Disposal
Empty vials or bottles that contained the substance.
-
Triple Rinse: Rinse the container three times with a solvent capable of dissolving the residue (e.g., Ethanol or Acetone).
-
Rinsate Disposal: Collect all rinsate into the appropriate liquid organic waste stream (see Scenario B).
-
Defacing: Completely deface or remove the original label.[6] Mark the container as "EMPTY."
-
Final Disposal:
-
Glass: Place in the broken glass/glass recycling box (if chemically decontaminated).
-
Plastic: Place in regular trash (if local regulations permit for triple-rinsed containers) or treat as solid hazardous waste if uncertainty exists.
-
Decision Logic for Disposal (Visualized)
The following diagram illustrates the decision-making process for disposing of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate to ensure compliance and safety.
Figure 1: Decision tree for the compliant disposal of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate wastes.
Emergency Response Procedures
In the event of a spill during the disposal process:
-
Minor Spill (< 5g/5mL):
-
Alert nearby personnel.
-
Cover the spill with an absorbent pad or vermiculite.
-
Sweep up the absorbent and place it in a sealed bag.
-
Label as "Spill Debris - Hazardous" and place in the solid waste container.
-
Clean the area with soap and water.[5]
-
-
Major Spill or Exposure:
-
Skin Contact: Wash with soap and water for 15 minutes. Consult SDS.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[5] Seek medical attention.
-
References
-
PubChem. (n.d.).[3][4] Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (Compound).[1][2] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved January 28, 2026, from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate | C8H13N3O3 | CID 429881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
[1]
Executive Risk Profile
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate is a functionalized pyrazole intermediate frequently employed in the synthesis of kinase inhibitors and heterocyclic building blocks.[1] While often handled as a stable solid, its dual functionality (primary amine and ethyl ester) presents specific contact hazards that standard "lab coat and glasses" protocols may fail to address adequately.
This guide moves beyond generic safety data to provide a logistical framework for handling this compound, specifically addressing its potential for respiratory sensitization and ocular damage due to the basicity of the aminopyrazole moiety.
GHS Hazard Classification (H-Codes)
| Code | Hazard Statement | Operational Implication |
| H302 | Harmful if swallowed | Strict hygiene zones; no open bench work with food/drink.[1] |
| H315 | Causes skin irritation | Amine group can cause chemical burns/dermatitis upon prolonged contact. |
| H319 | Causes serious eye irritation | Critical: Fine dust can migrate behind standard safety glasses. |
| H335 | May cause respiratory irritation | Handling must occur under local exhaust ventilation (LEV).[1] |
Personal Protective Equipment (PPE) Architecture[1][2]
The selection of PPE for this compound is not static; it depends entirely on the physical state of the material during your workflow. The ester moiety renders this compound lipophilic, meaning it can permeate skin more readily than inorganic salts.
PPE Decision Logic
The following workflow illustrates the required protection levels based on your current operational phase.
Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1] Note that solvent choice dictates glove material more than the solute itself.[1]
Detailed Dermal Protection (Glove Selection)
Scientific causality: The ethyl ester group increases lipid solubility, while the amine provides a mechanism for irritation. Standard 4-mil nitrile gloves are generally sufficient for incidental contact with the solid, but breakthrough times change drastically when the compound is dissolved.[1]
| Solvent Carrier | Recommended Glove Material | Estimated Breakthrough | Scientific Rationale |
| None (Solid) | Nitrile (min 5 mil) | >480 min | Solid state limits diffusion rates.[1] |
| DMSO/Water | Nitrile (Standard) | >240 min | Polar solvents do not degrade nitrile rapidly.[1] |
| Dichloromethane | PVA or Laminate (Silver Shield) | <5 min (Nitrile) | Warning: Chlorinated solvents carry the amine through nitrile instantly.[1] |
| Ethyl Acetate | Butyl Rubber or Laminate | <10 min (Nitrile) | Like dissolves like; ester solvents degrade nitrile.[1] |
Expert Tip: If handling stock solutions in DCM or Ethyl Acetate, do not rely on single nitrile gloves. Use a laminate liner (Silver Shield) under a nitrile outer glove for dexterity.
Operational Protocols
A. Weighing and Transfer (Solid State)
The primary risk here is inhalation of fines and ocular deposition . Pyrazole esters can be electrostatic.
-
Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.
-
Static Management: Use an antistatic gun or ionizer bar if the powder is "flyaway." This prevents the powder from leaping onto gloves/cuffs.
-
Technique:
-
Place a pre-tared vial in the balance.
-
Transfer solid using a disposable spatula (do not reuse spatulas to avoid cross-contamination of stock).
-
Immediately cap the vial before removing it from the hood.
-
Self-Validation: Wipe the exterior of the vial with a solvent-dampened Kimwipe inside the hood to remove invisible dust residues.[1]
-
B. Reaction Setup (Solution State)
Once dissolved, the vapor pressure of the solvent becomes the driving force for exposure.
-
Temperature Control: If heating this compound, ensure the condenser water flow is active before heating begins. Aminopyrazoles can decompose to release nitrogen oxides (NOx) if overheated significantly.
-
Syringe Transfer: When transferring solutions, use Luer-lock syringes to prevent needle pop-off.[1] The viscosity of hydroxyethyl-substituted pyrazoles can be higher than expected.[1]
Emergency Response & Disposal
In the event of a spill, the presence of the amino group dictates the cleanup chemistry. You must neutralize the basicity while managing the organic bulk.
Figure 2: Standard Operating Procedure for solid or liquid spills of aminopyrazoles.
Disposal Streams[1]
-
Solid Waste: Dispose of contaminated gloves, paper towels, and solid chemical in a container labeled "Hazardous Waste - Solid - Toxic/Irritant." [1]
-
Liquid Waste:
-
If dissolved in non-halogenated solvents (MeOH, DMSO): "Organic Waste - Non-Halogenated." [1]
-
If dissolved in DCM/Chloroform: "Organic Waste - Halogenated." [1]
-
Crucial: Do not mix with oxidizing acids (e.g., Nitric Acid) in the waste stream, as the amine group can form unstable N-nitroso compounds or generate heat.[1]
-
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 429881, Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate. Retrieved January 28, 2026, from [Link][1]
-
European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate.[1] Retrieved January 28, 2026, from [Link][1]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
